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  • Product: 11-(Heptylamino)undecanoic acid
  • CAS: 68564-88-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 11-(Heptylamino)undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of N-Alkylated Amino Acids Long-chain N-alkylated amino acids, such as 11-(heptylamino)undecanoic acid, represent a fascinating c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of N-Alkylated Amino Acids

Long-chain N-alkylated amino acids, such as 11-(heptylamino)undecanoic acid, represent a fascinating class of molecules with diverse potential applications in drug delivery, materials science, and as bioactive compounds themselves. The introduction of an alkyl chain onto the nitrogen atom of an amino acid significantly alters its physicochemical properties, imparting increased lipophilicity and modifying its self-assembly behavior.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of 11-(heptylamino)undecanoic acid, offering a foundational resource for researchers exploring the potential of this and related compounds.

I. Strategic Synthesis: Reductive Amination of 11-Aminoundecanoic Acid

The most efficient and scalable synthetic route to 11-(heptylamino)undecanoic acid is the reductive amination of 11-aminoundecanoic acid with heptanal. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2] This method is preferable to older techniques, such as the reaction of 11-bromoundecanoic acid with heptylamine, due to its improved atom economy and reduced number of synthetic and purification steps.[3]

A. The Precursor: 11-Aminoundecanoic Acid from Renewable Resources

The starting material, 11-aminoundecanoic acid, is itself a valuable bifunctional molecule. Notably, it can be derived from castor oil, a renewable feedstock.[1] The industrial process involves several key transformations:

  • Transesterification: Castor oil is reacted with methanol to produce methyl ricinoleate.[1]

  • Pyrolysis: The methyl ricinoleate is then subjected to high temperatures, cleaving it into heptanal and methyl 10-undecenoate.[1]

  • Hydrolysis: The methyl 10-undecenoate is hydrolyzed to 10-undecenoic acid.[1]

  • Hydrobromination: The terminal double bond of 10-undecenoic acid is hydrobrominated.[1]

  • Amination: Finally, the bromine is displaced by an amino group to yield 11-aminoundecanoic acid.[1]

This bio-based origin of the starting material adds to the appeal of 11-(heptylamino)undecanoic acid from a green chemistry perspective.

B. The Reaction Mechanism: A Stepwise Look at Reductive Amination

The reductive amination process proceeds through two key stages:

  • Imine Formation: The primary amine of 11-aminoundecanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal. This is followed by dehydration to form a Schiff base, or imine. The use of a slightly acidic medium can catalyze this step.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[4][5]

G cluster_0 Imine Formation cluster_1 Reduction 11-Aminoundecanoic Acid 11-Aminoundecanoic Acid Heptanal Heptanal Imine Intermediate Imine Intermediate Reducing Agent Reducing Agent 11-(Heptylamino)undecanoic Acid 11-(Heptylamino)undecanoic Acid

C. Detailed Experimental Protocol

This protocol is a comprehensive representation based on established reductive amination procedures and patent literature.[2][5]

Materials:

  • 11-Aminoundecanoic acid

  • Heptanal

  • 2,2,2-Trifluoroethanol (TFE) or Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 11-aminoundecanoic acid (1.0 eq.) in 2,2,2-trifluoroethanol or methanol. The use of a halogenated solvent like TFE can significantly improve the solubility of the long-chain amino acid.[2]

  • Imine Formation: To the stirred solution, add heptanal (1.1 eq.). A few drops of acetic acid can be added to catalyze imine formation.[6] Allow the reaction to stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Adjust the pH of the solution to approximately 1-2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x) to remove any unreacted heptanal and other organic impurities.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with 1 M NaOH. The product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

II. Comprehensive Characterization of 11-(Heptylamino)undecanoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[7]

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~2.8-3.0t2H-NH-CH ₂-
~2.6-2.8t2H-CH ₂-NH-
~2.2-2.4t2H-CH ₂-COOH
~1.4-1.7m4H-NH-CH₂-CH ₂- and -CH ₂-CH₂-COOH
~1.2-1.4m~22H-(CH ₂)₈- and -(CH ₂)₅-
~0.8-1.0t3H-CH₂-CH

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~178-182-C OOH
~50-52-NH-C H₂-
~48-50-C H₂-NH-
~34-36-C H₂-COOH
~25-32-(C H₂)ₓ- (various signals)
~22-23-C H₂-CH₃
~14-CH₂-C H₃
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch of carboxylic acid
~3300-3400MediumN-H stretch of secondary amine
~2920, ~2850StrongC-H asymmetric and symmetric stretching of alkyl chains
~1710StrongC=O stretch of carboxylic acid
~1560MediumN-H bend of secondary amine
~1465MediumC-H bend of CH₂ groups
~1280MediumC-O stretch of carboxylic acid
~940BroadO-H bend of carboxylic acid dimer
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9]

  • Expected Molecular Ion: For C₁₈H₃₇NO₂, the expected monoisotopic mass is approximately 299.2824 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 300.2903.

  • Fragmentation Pattern: In electron ionization (EI) or collision-induced dissociation (CID), fragmentation of the long alkyl chains is expected, leading to a series of peaks separated by 14 amu (corresponding to CH₂ units).[10] Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.

G cluster_0 Synthesis cluster_1 Characterization Reductive Amination Reductive Amination Purification Purification NMR NMR Purification->NMR FTIR FTIR Purification->FTIR MS MS Purification->MS

D. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to confirm the empirical formula.

Theoretical Values for C₁₈H₃₇NO₂:

  • Carbon (C): 72.19%

  • Hydrogen (H): 12.46%

  • Nitrogen (N): 4.68%

III. Conclusion and Future Directions

This guide has outlined a robust and efficient method for the synthesis of 11-(heptylamino)undecanoic acid via reductive amination, along with a comprehensive suite of analytical techniques for its characterization. The use of renewable starting materials and an atom-economical synthetic route makes this an attractive approach for both academic research and potential industrial applications.

Future research in this area could focus on exploring the self-assembly properties of this amphiphilic molecule, its potential as a drug delivery vehicle, or its biological activity. The synthetic methodology described herein can also be readily adapted for the preparation of a library of related N-alkylated long-chain amino acids with varying alkyl chain lengths, providing a platform for structure-activity relationship studies.

IV. References

  • Arkema France. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. WO2015132519A1.

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Wikipedia. (2023). 11-Aminoundecanoic acid.

  • PubChem. (n.d.). 11-Aminoundecanoic acid. National Center for Biotechnology Information.

  • Fukuda, H., Kondo, A., & Noda, H. (2001). Biodiesel fuel production by transesterification of oils. Journal of Bioscience and Bioengineering, 92(5), 405-416.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Hughes, D. L. (2010). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 211-243). Wiley-VCH Verlag GmbH & Co. KGaA.

  • Arkema Inc. (n.d.). N-heptyl-11-aminoundecanoic acid.

  • Evonik Degussa GmbH. (2020). Process for purifying long chain amino acids. EP3672935A1.

  • The Royal Society of Chemistry. (n.d.). Supplementary information Table of content.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • de Oliveira, F. S., da Costa, C. E. F., & de Oliveira, A. E. (2012). Determination of Free Fatty Acid by FT-NIR Spectroscopy in Esterification Reaction for Biodiesel Production. Journal of the Brazilian Chemical Society, 23(10), 1863-1869.

  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Byk, G. (1991). Building Units for N-Backbone Cyclic Peptides. 3. Synthesis of Protected N(alpha)-(omega-Aminoalkyl)amino Acids and N(alpha)-(omega-Carboxyalkyl)amino Acids. The Journal of Organic Chemistry, 56(22), 6573-6579.

  • Woo, J. M., Kim, J. H., & Park, J. B. (2020). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. ResearchGate.

  • Ajinomoto Co., Inc. (n.d.). Separation and Refining of Amino acids.

  • Zare, A., & Meraj, F. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.

  • Organic Chemistry Tube. (2023, March 16). Reductive Amination [Video]. YouTube.

  • Wei, W., Ma, G., & Hu, Z. (2018). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 23(10), 2483.

  • El-Fayoury, R. M., & Moody, C. J. (2019). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega, 4(7), 12384-12395.

  • Li, H., Liu, Y., Zhang, X., & Liu, H. (2021). Rapid Detection of Fatty Acids in Edible Oils Using Vis-NIR Reflectance Spectroscopy with Multivariate Methods. Foods, 10(8), 1827.

  • Sanofi. (2020). Method for preparing amines from aldehydes and ketones by biocatalysis. EP3649246A1.

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.

  • Mondal, S., & Pfaendtner, J. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2364-2370.

  • Rohman, A., & Che Man, Y. B. (2012). Fourier-Transform Infrared Spectra Combined with Chemometrics and Fatty Acid Composition for Analysis of Pumpkin Seed Oil Blended Into Olive Oil. Journal of the American Oil Chemists' Society, 89(5), 785-791.

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US5118815A.

  • McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

  • Horne, A. S. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research.

  • Murphy, R. C. (2011). Mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 30(4), 579-599.

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

Sources

Exploratory

physical and chemical properties of 11-(Heptylamino)undecanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 11-(Heptylamino)undecanoic Acid For Researchers, Scientists, and Drug Development Professionals Foreword: A Molecule of Amphiphilic Promise 11-(Heptylamino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 11-(Heptylamino)undecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Amphiphilic Promise

11-(Heptylamino)undecanoic acid stands as a compelling molecule at the intersection of lipid chemistry and amino acid functionality. As an N-alkylated long-chain amino acid, its structure is inherently amphiphilic, possessing a hydrophilic carboxylic acid head and a lipophilic tail composed of an undecyl chain further extended by a heptyl group. This dual nature makes it and its congeners subjects of significant interest in pharmaceutical sciences, particularly in the design of novel drug delivery systems, permeation enhancers, and as building blocks for complex therapeutic agents.[1][][3]

This guide, intended for the discerning researcher, moves beyond a simple data sheet. It is structured to provide a comprehensive understanding of 11-(Heptylamino)undecanoic acid, from its fundamental physicochemical properties to the practical methodologies for its synthesis and characterization. We will delve into the causality behind experimental choices, offering insights grounded in established chemical principles. Where experimental data for this specific molecule is not publicly available, we will provide expected values and characteristics based on its constituent functional groups and the known properties of its parent compound, 11-aminoundecanoic acid. This approach ensures a document that is not only informative but also serves as a practical handbook for laboratory investigation.

Molecular Identity and Core Physicochemical Properties

The first step in understanding any compound is to establish its fundamental identity and properties. 11-(Heptylamino)undecanoic acid is a secondary amine and a long-chain carboxylic acid. The introduction of the N-heptyl group significantly increases the molecule's lipophilicity compared to its primary amine precursor, 11-aminoundecanoic acid. This structural modification is pivotal, as it dictates the molecule's solubility, self-assembly behavior, and interactions with biological membranes.[4]

Structural and General Properties

The core identifiers and computed properties for 11-(Heptylamino)undecanoic acid are summarized below. These values provide a foundational dataset for in-silico modeling and experimental design.

PropertyValueSource
IUPAC Name 11-(heptylamino)undecanoic acid[5]
CAS Number 68564-88-5[5]
Molecular Formula C₁₈H₃₇NO₂[5]
Molecular Weight 299.5 g/mol [5]
Canonical SMILES CCCCCCCNCCCCCCCCCCC(=O)O[5]
InChI Key GNHLOUIICBHQIT-UHFFFAOYSA-N[5]
Comparative Physicochemical Data

Direct experimental data for 11-(Heptylamino)undecanoic acid is sparse in publicly accessible literature. However, by examining the well-characterized parent compound, 11-aminoundecanoic acid, we can infer the impact of N-heptylation. The addition of the C₇H₁₅ alkyl chain is expected to decrease the melting point (due to disruption of crystalline packing) and significantly lower its aqueous solubility.

Property11-(Heptylamino)undecanoic acid11-Aminoundecanoic acidRationale for Expected Change
Appearance Expected: Waxy or crystalline solidWhite crystalline solid[6]Increased alkyl chain length often leads to a more waxy consistency.
Melting Point Not Experimentally Determined188–191 °C[6]The bulky heptyl group may disrupt the hydrogen-bonding network and crystal lattice formed by the zwitterionic parent compound, potentially lowering the melting point.
Water Solubility 0.177 mg/L @ 25 °C (Estimated)[7]800–850 mg/L @ 25°C[8]The significant increase in hydrocarbon content drastically reduces affinity for aqueous media.
pKa (Amine) Not Experimentally Determined11.15[9]N-alkylation typically has a minor effect on the pKa of the secondary amine compared to the primary amine.
pKa (Carboxylate) Not Experimentally Determined4.55[9]The pKa of the carboxylic acid is unlikely to be significantly affected by the distant alkyl substitution.
LogP (Octanol-Water) 3.90 (Estimated XlogP3-AA)[7]-0.16[8]The heptyl group adds significant lipophilicity, shifting the partition coefficient strongly in favor of the octanol phase.

Synthesis of 11-(Heptylamino)undecanoic Acid

The synthesis of N-alkyl amino acids can be approached through several established routes. For a molecule like 11-(Heptylamino)undecanoic acid, a highly effective and modern approach is the direct N-alkylation of the parent amino acid with the corresponding alcohol, a method celebrated for its atom economy and generation of water as the sole byproduct.[10][11]

Recommended Synthetic Protocol: Direct N-Alkylation via Borrowing Hydrogen Catalysis

This method avoids the use of alkyl halides and stoichiometric waste, making it a "green" and efficient choice for laboratory and potential scale-up synthesis.[10] The reaction proceeds via a "borrowing hydrogen" mechanism, where the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amino acid.

Workflow Diagram: Synthesis of 11-(Heptylamino)undecanoic acid

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 11-Aminoundecanoic Acid P1 Mix reactants in a sealed pressure vessel R1->P1 R2 1-Heptanol (Excess) R2->P1 Cat Ru or Fe Catalyst Cat->P1 P2 Heat under inert atmosphere (e.g., 110-150 °C, 24-48h) P1->P2 P3 Cool to room temperature P2->P3 W1 Evaporate excess 1-Heptanol under reduced pressure P3->W1 W2 Dissolve residue in aqueous base (e.g., NaOH) W1->W2 W3 Wash with organic solvent (e.g., Ether) to remove impurities W2->W3 W4 Acidify aqueous layer with HCl to precipitate product W3->W4 W5 Filter, wash with cold water, and dry under vacuum W4->W5 Product Product W5->Product Yields 11-(Heptylamino)undecanoic Acid

Caption: Catalytic N-alkylation workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure reaction vessel, add 11-aminoundecanoic acid (1.0 eq), a suitable ruthenium or iron-based catalyst (e.g., 1-5 mol%), and a significant excess of 1-heptanol, which serves as both the alkylating agent and the solvent.[10]

  • Inert Atmosphere: Seal the vessel, then purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove all oxygen, which can deactivate the catalyst.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature between 110-150 °C. The optimal temperature and time should be determined empirically, but a typical duration is 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Solvent Removal: After cooling to room temperature, transfer the reaction mixture to a round-bottom flask and remove the excess 1-heptanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting crude residue in a 1M aqueous solution of sodium hydroxide. This deprotonates the carboxylic acid, rendering the product water-soluble as its sodium salt.

  • Purification Wash: Transfer the basic aqueous solution to a separatory funnel and wash with an organic solvent like diethyl ether or ethyl acetate (2-3 times). This step removes any remaining unreacted 1-heptanol and other non-acidic, organic-soluble impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid while stirring. The 11-(Heptylamino)undecanoic acid will precipitate out as a solid as it reaches its isoelectric point.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then dry the product under high vacuum to a constant weight.

Physicochemical Characterization Protocols

Thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized material. The amphiphilic nature of 11-(Heptylamino)undecanoic acid necessitates specific analytical considerations.[12]

Structural Verification and Spectral Analysis

As no public spectra are available, this section details the expected results from standard spectroscopic techniques, providing a benchmark for researchers.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Broad singlet (~11-12 ppm): Carboxylic acid proton (-COOH). - Multiplet (~2.6 ppm): Two protons on the carbon adjacent to the nitrogen (-CH₂-NH-). - Triplet (~2.2 ppm): Two protons on the carbon alpha to the carbonyl group (-CH₂-COOH). - Broad multiplet (~1.2-1.6 ppm): A large integral corresponding to the many methylene (-CH₂) protons in the undecyl and heptyl chains. - Triplet (~0.9 ppm): Three protons of the terminal methyl group of the heptyl chain (-CH₃).
¹³C NMR - Signal (~175-180 ppm): Carbonyl carbon of the carboxylic acid. - Signals (~40-50 ppm): Carbons directly attached to the nitrogen. - Multiple signals (~20-35 ppm): Methylene carbons of the alkyl chains. - Signal (~14 ppm): Terminal methyl carbon of the heptyl chain.
FT-IR - Very broad peak (~2500-3300 cm⁻¹): O-H stretch of the carboxylic acid, overlapping with C-H stretches. - Sharp peaks (~2850-2960 cm⁻¹): C-H stretching of the alkyl chains. - Strong, sharp peak (~1700-1725 cm⁻¹): C=O stretch of the carboxylic acid dimer. - Peak (~3300-3400 cm⁻¹, may be weak or absent): N-H stretch of the secondary amine.
Mass Spec (ESI+) - [M+H]⁺ ion: Expected at m/z 300.5 (corresponding to C₁₈H₃₈NO₂⁺). - Fragmentation: Expect loss of H₂O (m/z 282.5) and CO₂ (from [M-H]⁻ in negative mode). Cleavage at the C-N bond is also possible.
Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of 11-(Heptylamino)undecanoic acid.

Workflow Diagram: Physicochemical Characterization

G cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_properties Physical Properties Start Synthesized & Dried Product NMR ¹H and ¹³C NMR Start->NMR MS High-Res Mass Spec (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR DSC Melting Point (DSC) Start->DSC Sol Solubility Determination Start->Sol pKa pKa Titration Start->pKa LCMS LC-MS NMR->LCMS Purity_Check Purity_Check NMR->Purity_Check MS->LCMS MS->Purity_Check IR->Purity_Check HPLC HPLC with ELSD/CAD LCMS->HPLC Purity_Check->HPLC

Caption: Workflow for product characterization.

Protocol for Solubility Determination:

  • Rationale: Determining solubility in various media (e.g., water, PBS, ethanol, DMSO) is critical for formulation development. The shake-flask method is a standard, reliable approach.

  • Methodology:

    • Add an excess amount of 11-(Heptylamino)undecanoic acid to a known volume of the desired solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully extract an aliquot of the supernatant, ensuring no solid is transferred.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC method with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong chromophore.

Applications in Drug Development

The unique amphiphilic structure of 11-(Heptylamino)undecanoic acid makes it a versatile tool for pharmaceutical scientists. Its long alkyl chains provide a hydrophobic domain capable of interacting with or encapsulating lipophilic drugs, while the ionizable headgroup offers a handle for pH-dependent solubility and interactions.[3][13]

  • Drug Delivery Systems: Molecules of this class can self-assemble into micelles or other nanostructures in aqueous environments, providing a carrier system to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] The hydrophobic core of the micelle can house the drug, while the hydrophilic shell interfaces with the aqueous biological environment.

  • Permeation Enhancers: The lipophilic nature allows such molecules to transiently and reversibly disrupt the lipid bilayer of cell membranes (e.g., in the skin or gastrointestinal tract), facilitating the transport of co-administered drugs across these biological barriers.

  • Formation of Bio-Ionic Liquids: By pairing the carboxylate anion or protonated amine cation of 11-(Heptylamino)undecanoic acid with a suitable counter-ion, it is possible to form ionic liquids. These can serve as novel solvents or even as the API itself, potentially improving drug stability and delivery characteristics.

Conclusion

11-(Heptylamino)undecanoic acid is more than a simple chemical entity; it is a platform molecule whose properties can be leveraged for advanced pharmaceutical applications. While a full experimental dataset is not yet in the public domain, this guide provides the necessary theoretical foundation, comparative data, and robust experimental protocols for its synthesis and characterization. By understanding its amphiphilic nature and the influence of its N-alkyl substituent, researchers are well-equipped to explore its potential in creating the next generation of drug formulations and delivery systems.

References

  • OECD SIDS. (2002). 11-AMINOUNDECANOIC ACID. UNEP Publications. [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110593, 11-(Heptylamino)undecanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-heptylaminoundecanoic acid. Retrieved from [Link]

  • Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection, Reactions, Synthesis. Wiley-VCH.
  • Li, F., Danquah, M., & Mahato, R. I. (2010). Synthesis and characterization of amphiphilic lipopolymers for micellar drug delivery. Biomacromolecules, 11(9), 2310–2220.
  • Toth, I., & Hussein, W. M. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 4879.
  • ResearchGate. (n.d.). Amphiphilic Molecules in Drug Delivery Systems. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(12), 7735–7746.
  • Lund University. (2024). Amphiphilic properties of drug molecules. Department of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. Journal of Nanobiotechnology, 22(1), 1-25.
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701969. [Link]

  • Gonzalez-Pizarro, M., et al. (2023).
  • Truong, V. X., et al. (2021). Amphiphilic Core Cross-Linked Star Polymers for the Delivery of Hydrophilic Drugs from Hydrophobic Matrices. Biomacromolecules, 22(6), 2548–2558.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 454085, Undecanoic acid, 11-(acetylamino)-. Retrieved from [Link]

  • Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 11-(Heptylamino)undecanoic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 11-(heptylamino)undecanoic acid, a derivative of the versatile biomolecule 11-aminoundecanoic acid. Tailored for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 11-(heptylamino)undecanoic acid, a derivative of the versatile biomolecule 11-aminoundecanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of the compound, outlines a probable synthetic pathway, and explores its potential applications grounded in its unique molecular structure.

Core Identification and Physicochemical Properties

11-(Heptylamino)undecanoic acid is a long-chain amino acid derivative characterized by an eleven-carbon backbone, a terminal carboxylic acid group, and a secondary amine with a heptyl substituent at the 11-position.

CAS Number: 68564-88-5[1][2][3]

Molecular Formula: C18H37NO2[1][2][3]

Molecular Weight: 299.49 g/mol [2][3]

The introduction of a seven-carbon alkyl chain (heptyl group) to the amino group of 11-aminoundecanoic acid significantly increases the lipophilicity of the molecule. This structural modification is pivotal, as it is anticipated to influence the compound's solubility, membrane permeability, and interactions with biological targets.

Table 1: Physicochemical Properties of 11-(Heptylamino)undecanoic Acid
PropertyValueSource
IUPAC Name11-(heptylamino)undecanoic acidPubChem[3]
InChIInChI=1S/C18H37NO2/c1-2-3-4-10-13-16-19-17-14-11-8-6-5-7-9-12-15-18(20)21/h19H,2-17H2,1H3,(H,20,21)PubChem[3]
InChIKeyGNHLOUIICBHQIT-UHFFFAOYSA-NPubChem[3]
Canonical SMILESCCCCCCCNCCCCCCCCCCC(=O)OPubChem[3]
XlogP3-AA (Predicted)3.9The Good Scents Company[1]
Water Solubility (Predicted)0.177 mg/L at 25 °CThe Good Scents Company[1]
Molecular Structure

The molecular structure of 11-(heptylamino)undecanoic acid is depicted below. The long undecanoic acid chain provides a flexible backbone, while the secondary amine introduces a site for hydrogen bonding and potential salt formation. The heptyl group adds a significant non-polar character to the molecule.

Caption: 2D representation of the molecular structure of 11-(heptylamino)undecanoic acid.

Synthesis and Manufacturing

While specific, detailed synthesis protocols for 11-(heptylamino)undecanoic acid are not extensively published in peer-reviewed literature, a logical and established synthetic route can be inferred from patent literature and general organic chemistry principles. The most probable method involves the N-alkylation of 11-aminoundecanoic acid or its ester derivative.

The precursor, 11-aminoundecanoic acid, is industrially derived from castor oil, a renewable resource.[4][5] This makes 11-(heptylamino)undecanoic acid a potentially bio-based chemical.

Proposed Synthetic Workflow

A plausible two-step synthesis starting from 11-aminoundecanoic acid is outlined below. This approach involves an initial esterification to protect the carboxylic acid, followed by reductive amination with heptanal.

G start 11-Aminoundecanoic Acid esterification Esterification (e.g., with Methanol and Acid Catalyst) start->esterification amino_ester 11-Aminoundecanoic Acid Methyl Ester esterification->amino_ester reductive_amination Reductive Amination (with Heptanal and a Reducing Agent like NaBH4) amino_ester->reductive_amination product_ester 11-(Heptylamino)undecanoic Acid Methyl Ester reductive_amination->product_ester hydrolysis Hydrolysis (e.g., with NaOH followed by acid workup) product_ester->hydrolysis final_product 11-(Heptylamino)undecanoic Acid hydrolysis->final_product purification Purification (e.g., Crystallization or Chromatography) final_product->purification

Sources

Exploratory

A Technical Guide to the Solubility of 11-(Heptylamino)undecanoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 11-(heptylamino)undecanoic acid, a molecule of significant interest in materials science and drug development. As a long-chain N-alkylated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 11-(heptylamino)undecanoic acid, a molecule of significant interest in materials science and drug development. As a long-chain N-alkylated amino acid, its amphiphilic nature dictates a complex solubility profile that is crucial for its application in various formulations and synthetic processes. This document will delve into the theoretical underpinnings of its solubility, present available data for structurally related compounds, and provide detailed experimental protocols for researchers to determine its solubility in solvents of interest.

Understanding the Molecular Architecture and its Impact on Solubility

11-(Heptylamino)undecanoic acid possesses a unique molecular structure that combines a long C11 carboxylic acid backbone with a C7 alkyl chain attached to the terminal amino group. This structure imparts a significant hydrophobic character, while the carboxylic acid and secondary amine groups provide hydrophilic centers capable of hydrogen bonding and ionization.

The interplay between the hydrophobic alkyl chains and the polar functional groups governs the molecule's solubility in different media. The overall low polarity suggests poor solubility in aqueous solutions at neutral pH, with increased solubility in non-polar organic solvents. However, the presence of the acidic and basic moieties indicates that pH will be a critical determinant of its solubility in protic solvents.

The molecular structure can be visualized as follows:

Molecular Structure of 11-(Heptylamino)undecanoic Acid

Solubility Profile: Insights from Structurally Related Compounds

11-Aminoundecanoic Acid: The Hydrophilic Precursor

11-Aminoundecanoic acid, lacking the N-heptyl group, is considerably more polar. Its solubility is a key benchmark for understanding the impact of the added hydrophobicity.

SolventReported SolubilityTemperature (°C)pHCitation
Water29.8 mg/L19.9Not Specified
WaterLow solubilityNot SpecifiedNot Specified[1]
Water< 0.1 mg/mL21.1Not Specified[2]
Water0.8 g/L25Environmental pH[3]
Water2 g/L20Not Specified[4][5]
WaterMax 3.2 g/L25≥ 4[3]
Water> 20 g/L25< 3[3]
ButanolSolubleNot SpecifiedNot Specified[5]
CresolsSolubleNot SpecifiedNot Specified[3]
DMSOSoluble (with pH adjustment to 2 with HCl)Not Specified2[6]

The wide range of reported aqueous solubilities for 11-aminoundecanoic acid highlights the significant influence of pH.[3] As a zwitterionic compound, its solubility is lowest at its isoelectric point and increases dramatically in acidic or basic conditions where the molecule becomes charged.[3]

Undecanoic Acid: The Lipophilic Analogue

Undecanoic acid provides insight into the behavior of the C11 alkyl chain.

SolventReported Solubility
Ethanol~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Aqueous BuffersSparingly soluble
Predicted Solubility of 11-(Heptylamino)undecanoic Acid

Based on the above data, the following can be inferred about the solubility of 11-(heptylamino)undecanoic acid:

  • Aqueous Solubility: Expected to be very low at neutral pH due to the long C11 and C7 alkyl chains. Similar to 11-aminoundecanoic acid, its aqueous solubility will likely increase at acidic and basic pH values due to the protonation of the amine and deprotonation of the carboxylic acid, respectively.

  • Polar Aprotic Solvents (DMSO, DMF): Given that undecanoic acid is soluble in these solvents, and 11-aminoundecanoic acid is soluble in DMSO with pH adjustment, it is highly probable that 11-(heptylamino)undecanoic acid will exhibit good solubility in these solvents.

  • Alcohols (Methanol, Ethanol, Isopropanol): The presence of the polar head group suggests that it will be soluble in shorter-chain alcohols. A patent describing the purification of this molecule mentions washing with isopropanol, which suggests at least moderate solubility.[7]

  • Non-Polar/Weakly Polar Solvents (Toluene, Chloroform, Acetone, Ethyl Acetate, TBME): The significant hydrophobic character from the combined 18 carbons in the alkyl chains suggests that it will be soluble in a range of non-polar and weakly polar organic solvents. A patent on the synthesis of N-alkylated amino acids notes that halogenated solvents like 2,2,2-trifluoroethanol are particularly effective for solubilizing 11-aminoundecanoic acid, a principle that likely extends to its N-heptyl derivative.[7] Washing with tert-butyl methyl ether (TBME) during its purification also points to its insolubility or low solubility in this ether.[7]

Experimental Determination of Solubility: A Validated Protocol

For definitive solubility data, experimental determination is essential. The shake-flask method is a reliable and widely accepted technique.

Shake-Flask Method Workflow
Shake-Flask Solubility Determination Workflow

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 11-(heptylamino)undecanoic acid to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. If necessary, centrifuge the samples at a low speed to facilitate separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble (e.g., methanol or DMSO).

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved 11-(heptylamino)undecanoic acid.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the quantification of 11-(heptylamino)undecanoic acid.

Proposed HPLC Method Parameters
ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Start with a higher percentage of A, ramp up to a high percentage of B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Causality Behind Method Choices:

  • C18 Column: The long alkyl chains of the analyte will have a strong affinity for the non-polar stationary phase, allowing for good retention and separation.

  • Acidified Mobile Phase: The use of trifluoroacetic acid will protonate the carboxylic acid and secondary amine, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient is necessary to elute the highly retained, non-polar analyte from the C18 column in a reasonable time with good peak shape.

  • UV Detection: While the molecule lacks a strong chromophore, detection at low wavelengths (around 210 nm) is often feasible for carboxylic acids. An ELSD is an excellent alternative as it is a universal detector for non-volatile compounds and does not require a chromophore.

Method Validation

For reliable results, the HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Applications in Drug Development and Research

The solubility of 11-(heptylamino)undecanoic acid is a critical parameter in its application:

  • Formulation Development: Understanding its solubility in various excipients is fundamental for developing stable and bioavailable drug formulations. Its amphiphilic nature may be exploited for the creation of self-assembling drug delivery systems.

  • Synthesis and Purification: Knowledge of its solubility profile is essential for selecting appropriate solvents for reaction media and for developing efficient crystallization or chromatographic purification methods.[7]

  • Materials Science: As a monomer or additive in polymer synthesis, its solubility in polymerization solvents will dictate the reaction conditions and the properties of the resulting material.[1]

Conclusion

While specific solubility data for 11-(heptylamino)undecanoic acid remains to be fully elucidated in the scientific literature, a strong predictive understanding can be established based on its molecular structure and the known properties of its chemical relatives. This guide provides the theoretical framework and practical, validated methodologies for researchers and drug development professionals to confidently determine the solubility of this versatile molecule in any solvent system, thereby enabling its effective application in their respective fields.

References

  • OECD SIDS. (2002). 11-AMINOUNDECANOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • Google Patents. (2015). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) of 11-(Heptylamino)undecanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 11-(Heptylamino)undecanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the expe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 11-(Heptylamino)undecanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 11-(Heptylamino)undecanoic acid (CAS: 68564-88-5). In the absence of publicly available experimental spectra, this document leverages established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to predict the characteristic spectral features of the molecule. Detailed, field-proven protocols for data acquisition are provided for researchers in drug development and materials science, alongside an analysis of the underlying causality for experimental choices. The guide is structured to serve as a practical reference for confirming the synthesis and purity of this and structurally related long-chain amino acids.

Introduction and Molecular Overview

11-(Heptylamino)undecanoic acid is a long-chain secondary amino acid with the molecular formula C₁₈H₃₇NO₂ and a molecular weight of 299.5 g/mol .[1] Its structure consists of an undecanoic acid backbone functionalized with a heptylamino group at the C11 position. This amphiphilic architecture, featuring a polar head group (carboxylic acid and secondary amine) and a long, nonpolar aliphatic tail, makes it a molecule of interest for applications in self-assembling monolayers, corrosion inhibition, and novel polymer synthesis.

A common synthetic route involves the reductive amination of 11-aminoundecanoic acid with heptanal, or the nucleophilic substitution of 11-bromo-undecanoic acid with heptylamine.[2] Accurate structural confirmation and purity assessment are therefore critical, necessitating a multi-technique spectroscopic approach. This guide outlines the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

2.1. Expertise & Rationale: Choosing the Right Technique

For a molecule like 11-(Heptylamino)undecanoic acid, which possesses both acidic (carboxyl) and basic (amine) functional groups, Electrospray Ionization (ESI) is the most appropriate ionization technique. ESI is a soft ionization method that minimizes fragmentation, allowing for the clear identification of the molecular ion. The analysis can be performed in either positive or negative ion mode.

  • Positive Ion Mode ([M+H]⁺): The secondary amine is readily protonated, making this the preferred mode for sensitive detection.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid can be deprotonated, providing a complementary confirmation of the molecular weight.

2.2. Predicted Mass Spectrum Data

The primary goal is to confirm the molecular weight of 299.5 Da.

Ion ModePredicted m/zIdentityRationale
ESI Positive300.29[M+H]⁺Protonation of the secondary amine.
ESI Negative298.28[M-H]⁻Deprotonation of the carboxylic acid.

2.3. Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Method Parameters:

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV (positive mode); -3.0 to -4.0 kV (negative mode).

    • Nebulizer Gas (N₂): Set to a pressure appropriate for stable spray (e.g., 30-40 psi).

    • Drying Gas (N₂): Set to a flow rate and temperature to facilitate desolvation (e.g., 8-10 L/min at 300-350 °C).

    • Mass Range: Scan from m/z 50 to 500.

2.4. Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Sample (~1 mg/mL in MeOH) prep2 Dilute to Working Concentration (1-10 µg/mL) prep1->prep2 acq1 Direct Infusion (5-10 µL/min) prep2->acq1 acq2 ESI Source Ionization (Positive & Negative Mode) acq1->acq2 acq3 Mass Analysis (Quadrupole or TOF) acq2->acq3 an1 Identify [M+H]⁺ (m/z ~300.3) acq3->an1 an2 Identify [M-H]⁻ (m/z ~298.3) acq3->an2 an3 Confirm Molecular Weight an1->an3 an2->an3

Caption: Workflow for ESI-MS analysis of 11-(Heptylamino)undecanoic acid.

Infrared (IR) Spectroscopy

3.1. Expertise & Rationale: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule.[3] For 11-(Heptylamino)undecanoic acid, the key vibrational signatures will arise from the carboxylic acid, the secondary amine, and the long aliphatic chains. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid or waxy samples as it requires minimal sample preparation.

3.2. Predicted IR Absorption Bands

The spectrum is expected to be dominated by features of the carboxylic acid and the C-H stretches of the alkyl chains.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3300 - 2500O-H (Carboxylic Acid)StretchingVery broad, strong band, often obscuring other signals in the region.
~3300N-H (Secondary Amine)StretchingWeak to medium, sharp peak, may be visible on top of the broad O-H band.
2955 - 2850C-H (Alkyl)StretchingStrong, sharp absorptions.
~1710C=O (Carboxylic Acid)StretchingStrong, sharp absorption. This is a highly diagnostic "sword-like" peak.[4]
~1560N-HBendingMedium intensity.
1470 - 1450C-HBending (Scissoring)Medium intensity.
~1250C-OStretchingMedium intensity.

3.3. Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

    • Parameters:

      • Resolution: 4 cm⁻¹.

      • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

      • Spectral Range: 4000 - 400 cm⁻¹.

3.4. Data Acquisition Workflow

G cluster_acq Data Acquisition cluster_analysis Data Analysis acq1 Collect Background Spectrum (Clean ATR) acq2 Place Sample on ATR Crystal & Apply Pressure acq1->acq2 acq3 Collect Sample Spectrum (16-32 Scans) acq2->acq3 an1 Background Subtraction acq3->an1 an2 Identify Key Peaks: O-H (~3000), C=O (~1710) C-H (~2900), N-H (~3300) an1->an2 an3 Confirm Functional Groups an2->an3

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Expertise & Rationale: Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are required for full characterization.

  • Solvent Choice: The molecule's amphiphilic nature makes solvent selection critical. Deuterated methanol (CD₃OD) is an excellent choice because it can solubilize both the polar head group and the nonpolar tail. Furthermore, the labile protons (O-H and N-H) will exchange with the deuterium in the solvent, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the aliphatic region. Deuterated chloroform (CDCl₃) could also be used, but may result in broader peaks for the protons near the polar groups.

4.2. Predicted ¹H NMR Spectrum (500 MHz, CD₃OD)

Note: The acidic (COOH) and amine (NH) protons will exchange with the deuterated solvent and will likely not be observed.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton)Rationale
~2.95t4HH-11, H-1'Protons alpha to the nitrogen atom are deshielded.
~2.28t2HH-2Protons alpha to the carbonyl group are deshielded.
~1.65m4HH-3, H-10Protons beta to the carbonyl and nitrogen.
~1.55m2HH-2'Protons beta to the nitrogen on the heptyl chain.
~1.30br s20HH-4 to H-9, H-3' to H-6'Overlapping signals from the bulk methylene groups in the two alkyl chains.
0.90t3HH-7'Terminal methyl group of the heptyl chain.

4.3. Predicted ¹³C NMR Spectrum (125 MHz, CD₃OD)

Chemical Shift (δ, ppm)Assignment (Carbon)Rationale
~177C-1 (C=O)Carboxylic acid carbonyl carbon.
~50C-11, C-1'Carbons directly attached to the nitrogen.
~34C-2Carbon alpha to the carbonyl.
~32-23C-3 to C-10, C-2' to C-6'Overlapping signals of the bulk methylene carbons. Specific assignments require 2D NMR.
~14C-7'Terminal methyl carbon of the heptyl chain.

4.4. Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CD₃OD) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment (zg30).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16.

    • Referencing: Calibrate the spectrum to the residual solvent peak (CD₃OD at 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C is less sensitive.

    • Referencing: Calibrate the spectrum to the solvent peak (CD₃OD at 49.0 ppm).

4.5. Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg Sample in ~0.7 mL CD₃OD prep2 Transfer to 5 mm NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 an1 Phase & Baseline Correction acq2->an1 acq3->an1 an2 Reference to Solvent Peak an1->an2 an3 Integrate ¹H, Assign Peaks an2->an3 an4 Assign ¹³C Peaks an2->an4

Caption: Workflow for ¹H and ¹³C NMR analysis.

Integrated Spectroscopic Analysis

A conclusive structural confirmation of 11-(Heptylamino)undecanoic acid is achieved by synthesizing the information from all three spectroscopic techniques:

  • MS confirms the correct molecular weight (299.5 g/mol ).

  • IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), a secondary amine (weak N-H), and long alkyl chains (strong C-H).

  • NMR provides the atomic connectivity. ¹H NMR confirms the ratio of protons in different chemical environments (e.g., alpha to N, alpha to C=O, bulk methylenes, and terminal methyl), while ¹³C NMR confirms the carbon skeleton, including the carbonyl and terminal methyl carbons.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the identity and structure of the synthesized molecule.

References

  • FooDB. (2019). Compound: Undecanoic acid (FDB000700). Retrieved from [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-heptylaminoundecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Undecanoic acid, 11-(acetylamino)-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Chemo-Enzymatic Synthesis of 11-Hydroxyundecanoic Acid and 1,11-Undecanedioic Acid from Ricinoleic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR stacked spectra of 10-undecenoic acid, 10-undecenoyl azide.... Retrieved from [Link]

  • Google Patents. (n.d.). KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Undecanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Properties of 11-(Heptylamino)undecanoic Acid

Abstract This technical guide provides a comprehensive overview of the thermal properties of 11-(Heptylamino)undecanoic acid. While specific experimental data for this compound is not extensively available in public lite...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 11-(Heptylamino)undecanoic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the critical thermal characteristics that are paramount for its application in research, particularly in drug development and polymer science. We will delve into the theoretical underpinnings of its thermal behavior, present methodologies for its characterization, and discuss the implications of these properties for its handling, stability, and application. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of long-chain amino acid derivatives.

Introduction: The Significance of Thermal Properties

11-(Heptylamino)undecanoic acid is a long-chain amino acid derivative with a molecular structure that suggests potential applications as a versatile intermediate in organic synthesis.[1] Its utility can be found in the creation of specialized polymers, such as copolyamides, where it can be used to impart properties like flexibility and transparency.[2] The thermal stability, melting behavior, and decomposition profile of such a compound are not merely academic points of interest; they are critical parameters that dictate its suitability for various applications, its storage conditions, and its processing parameters.

In the pharmaceutical industry, the thermal properties of an active pharmaceutical ingredient (API) or an intermediate can significantly influence its formulation, manufacturing process, and even its efficacy and safety.[3] For instance, the melting point affects solubility and dissolution rates, which are key determinants of bioavailability. Furthermore, understanding the thermal decomposition pathway is crucial for ensuring the stability of the compound under various environmental conditions and for identifying potential degradation products.

This guide will, therefore, focus on the essential thermal analysis techniques required to characterize 11-(Heptylamino)undecanoic acid, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will explore the principles of these techniques and the valuable data they can provide.

Physicochemical Properties of 11-(Heptylamino)undecanoic Acid

A foundational understanding of the basic physicochemical properties of 11-(Heptylamino)undecanoic acid is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C18H37NO2PubChem[4]
Molecular Weight 299.5 g/mol PubChem[4]
IUPAC Name 11-(heptylamino)undecanoic acidPubChem[4]
CAS Number 68564-88-5ChemicalBook[5]

Theoretical Framework for Thermal Analysis

The thermal properties of a molecule like 11-(Heptylamino)undecanoic acid are governed by the strength of its intermolecular forces. The presence of a carboxylic acid group and a secondary amine group allows for hydrogen bonding, while the long alkyl chains contribute to van der Waals interactions. The overall thermal behavior will be a composite of these interactions.

Expected Thermal Behavior

Based on its structure, we can anticipate the following thermal events for 11-(Heptylamino)undecanoic acid upon heating:

  • Melting: The transition from a solid to a liquid state. The melting point will be influenced by the crystal lattice energy.

  • Boiling: The transition from a liquid to a gaseous state. Due to its relatively high molecular weight and potential for hydrogen bonding, a high boiling point is expected.

  • Decomposition: At elevated temperatures, the molecule will likely undergo thermal decomposition. The carboxylic acid and amine functionalities are potential sites for degradation.

Experimental Protocols for Thermal Characterization

To experimentally determine the thermal properties of 11-(Heptylamino)undecanoic acid, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides information on melting point, glass transitions, crystallization events, and purity.[8]

Experimental Protocol: DSC Analysis of 11-(Heptylamino)undecanoic Acid

  • Sample Preparation: Accurately weigh 2-5 mg of 11-(Heptylamino)undecanoic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating ramp can be performed to observe any changes in the thermal behavior after the initial melt.

  • Data Analysis: The resulting DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization. The onset temperature of the melting peak is typically reported as the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load equilibrate Equilibrate at 25°C load->equilibrate heat1 Heat to 250°C at 10°C/min equilibrate->heat1 hold Isothermal Hold heat1->hold cool Cool to 25°C hold->cool heat2 Second Heating Ramp cool->heat2 thermogram Generate DSC Thermogram heat2->thermogram analyze Determine Melting Point & Enthalpy thermogram->analyze

Caption: Workflow for DSC analysis of 11-(Heptylamino)undecanoic acid.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Experimental Protocol: TGA Analysis of 11-(Heptylamino)undecanoic Acid

  • Sample Preparation: Accurately weigh 5-10 mg of 11-(Heptylamino)undecanoic acid into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve will plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_program_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Sample pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into Furnace pan_tga->load_tga equilibrate_tga Equilibrate at RT load_tga->equilibrate_tga heat_tga Heat to 600°C at 10°C/min in N2 equilibrate_tga->heat_tga tga_curve Generate TGA/DTG Curves heat_tga->tga_curve analyze_tga Determine Decomposition Temperature tga_curve->analyze_tga

Caption: Workflow for TGA analysis of 11-(Heptylamino)undecanoic acid.

Discussion and Implications for Drug Development

The thermal data obtained from DSC and TGA analyses have significant implications for the handling, formulation, and development of 11-(Heptylamino)undecanoic acid in a pharmaceutical context.

  • Melting Point and Purity: A sharp melting peak in the DSC thermogram is indicative of a pure crystalline compound. A broad melting range could suggest the presence of impurities or multiple polymorphic forms.[3][8] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on the solubility, stability, and bioavailability of a drug.

  • Thermal Stability: The decomposition temperature determined by TGA is a critical parameter for defining the maximum processing and storage temperatures for the compound. Exceeding this temperature could lead to the formation of degradation products, which may be inactive or even toxic.

  • Formulation Development: Knowledge of the thermal properties is essential for selecting appropriate excipients and manufacturing processes (e.g., hot-melt extrusion, spray drying). The compatibility of 11-(Heptylamino)undecanoic acid with other formulation components at elevated temperatures can be assessed using DSC.

Conclusion

While specific experimental thermal data for 11-(Heptylamino)undecanoic acid is sparse in the public domain, this guide has outlined the essential theoretical considerations and experimental methodologies for its characterization. A thorough understanding of its thermal properties through techniques like DSC and TGA is indispensable for its successful application in research and development, particularly in the fields of polymer chemistry and pharmaceuticals. The protocols and interpretive frameworks provided herein serve as a robust starting point for any scientist or researcher working with this or similar long-chain amino acid derivatives.

References

  • PubChem. 11-(Heptylamino)undecanoic acid. Retrieved from [Link]

  • Wikipedia. 11-Aminoundecanoic acid. Retrieved from [Link]

  • PubChem. 11-Aminoundecanoic acid. Retrieved from [Link]

  • Google Patents. WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • H&M Analytical Services. (2025-04-29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. Retrieved from [Link]

  • Mettler Toledo. DSC purity. Retrieved from [Link]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 11-(Heptylamino)undecanoic Acid

Foreword: The Untapped Promise of a Novel Molecule In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide delves int...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Promise of a Novel Molecule

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide delves into the prospective research applications of 11-(Heptylamino)undecanoic acid, a long-chain fatty acid derivative with a unique structural motif that suggests significant, yet largely unexplored, biological activity. While direct research on this specific molecule is nascent, its constituent parts—a C11 alkyl chain, a secondary amine, and a carboxylic acid—point towards a compelling hypothesis: its potential as a modulator of critical cellular processes, particularly as an inhibitor of histone deacetylases (HDACs). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating the therapeutic promise of 11-(Heptylamino)undecanoic acid. We will explore its synthesis, proposed mechanisms of action, and detailed experimental workflows to validate its potential in oncology and neurodegenerative disorders.

Molecular Profile and Synthesis of 11-(Heptylamino)undecanoic Acid

11-(Heptylamino)undecanoic acid (PubChem CID: 110593) is a synthetic organic compound that is not found in nature[1][2]. Its structure features a long undecanoic acid backbone, which provides significant lipophilicity, and a heptylamino group at the 11-position. This combination of a long-chain fatty acid and a secondary amine is suggestive of its potential to interact with biological membranes and protein targets that have hydrophobic binding pockets.

PropertyValueSource
Molecular FormulaC18H37NO2[1]
Molecular Weight299.5 g/mol [1]
IUPAC Name11-(heptylamino)undecanoic acid[1]
CAS Number68564-88-5[1]

Synthesis Pathway:

The synthesis of N-alkylated 11-aminoundecanoic acid derivatives can be achieved through a two-step process involving the formation of an imine followed by reduction[3]. This method offers a simplified and economical route compared to traditional multi-step synthesis involving bromo-undecanoic acid[3].

G cluster_synthesis Synthesis of 11-(Heptylamino)undecanoic Acid A 11-Aminoundecanoic Acid C Imine Intermediate A->C Reaction in Halogenated Solvent B Heptanal B->C D 11-(Heptylamino)undecanoic Acid C->D Reduction (Hydrogenation)

Caption: A simplified workflow for the synthesis of 11-(Heptylamino)undecanoic acid.

The Core Hypothesis: 11-(Heptylamino)undecanoic Acid as a Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. The dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors (HDACis) a promising class of therapeutic agents[4][5].

The chemical structure of 11-(Heptylamino)undecanoic acid strongly suggests its potential as an HDAC inhibitor. Many known HDACis feature a long fatty acid chain that interacts with the hydrophobic surface of the enzyme's active site[6]. The undecanoic acid backbone of our topic molecule could serve this function, while the terminal amino and carboxyl groups could potentially interact with the zinc ion and other residues in the active site, which is a common mechanism for HDAC inhibition[7]. Specifically, histone deacetylase 11 (HDAC11) is known to preferentially remove fatty acid residues from lysine side chains, making it a particularly interesting target for fatty acid-based inhibitors[8].

G cluster_hdac Proposed Mechanism of HDAC Inhibition Molecule 11-(Heptylamino)undecanoic Acid HDAC HDAC Active Site Molecule->HDAC Hydrophobic Interaction (Alkyl Chain) Zinc Zinc Ion Molecule->Zinc Potential Coordination (Amino/Carboxyl Groups)

Caption: Proposed interaction of 11-(Heptylamino)undecanoic acid with the HDAC active site.

Potential Research Application I: Oncology

Aberrant fatty acid metabolism is a hallmark of many cancers, with tumor cells often exhibiting increased de novo fatty acid synthesis to support rapid proliferation and membrane biogenesis[9][10]. The structural similarity of 11-(Heptylamino)undecanoic acid to natural fatty acids could allow it to be preferentially taken up by cancer cells. Once inside, its potential HDAC inhibitory activity could induce cell cycle arrest, differentiation, and apoptosis[11].

Experimental Workflow: Assessing Anticancer Activity

This workflow outlines a comprehensive approach to evaluating the anticancer potential of 11-(Heptylamino)undecanoic acid.

G cluster_workflow Anticancer Activity Assessment Workflow A In Vitro HDAC Inhibition Assay B Cancer Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) A->B Confirm Target Engagement C Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) B->C Determine Cytotoxicity D Cell Cycle Analysis (Flow Cytometry) B->D Assess Antiproliferative Effects E Western Blot for Histone Acetylation B->E Validate Mechanism of Action

Caption: A stepwise workflow for the in vitro evaluation of anticancer properties.

Detailed Experimental Protocols

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of 11-(Heptylamino)undecanoic acid on HDAC activity. Commercially available fluorometric HDAC assay kits provide a robust and high-throughput method for this purpose[12].

Materials:

  • HDAC Assay Kit (e.g., from Cayman Chemical, Abcam)[13]

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC8, HDAC11)

  • 11-(Heptylamino)undecanoic acid (dissolved in DMSO)

  • Trichostatin A (positive control HDAC inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the HDAC assay buffer by diluting the 10x concentrate with ultrapure water[13].

  • Prepare serial dilutions of 11-(Heptylamino)undecanoic acid and the positive control (Trichostatin A) in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and the fluorometric substrate according to the kit manufacturer's instructions.

  • Incubate the plate at 37°C for the recommended time.

  • Add the developer solution, which contains a lysine developer and Trichostatin A to stop the reaction[13].

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: Cancer Cell Line Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 11-(Heptylamino)undecanoic acid (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of 11-(Heptylamino)undecanoic acid for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Research Application II: Neurodegenerative Disorders

HDAC inhibitors have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[4][5]. They are thought to exert their neuroprotective effects by increasing the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF)[4]. The long alkyl chain of 11-(Heptylamino)undecanoic acid may facilitate its crossing of the blood-brain barrier, a critical feature for drugs targeting the central nervous system[14].

Experimental Workflow: Assessing Neuroprotective Effects

This workflow provides a strategy to evaluate the potential of 11-(Heptylamino)undecanoic acid to protect neurons from damage.

G cluster_workflow_neuro Neuroprotection Assessment Workflow A Neuronal Cell Culture Viability Assay (with Neurotoxin) B Measurement of Reactive Oxygen Species (ROS) A->B Evaluate effect on oxidative stress C Assessment of Mitochondrial Membrane Potential A->C Assess mitochondrial health D Quantification of BDNF Expression (qRT-PCR, ELISA) A->D Investigate mechanism of neuroprotection

Caption: A workflow for investigating the neuroprotective potential of the compound.

Detailed Experimental Protocols

Protocol 3: Neuroprotective Effect against Oxidative Stress in Neuronal Cells

This protocol assesses the ability of 11-(Heptylamino)undecanoic acid to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 11-(Heptylamino)undecanoic acid (in DMSO)

  • A neurotoxin that induces oxidative stress (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

  • MTT solution

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

  • Pre-treat the cells with various concentrations of 11-(Heptylamino)undecanoic acid for 2 hours.

  • Induce oxidative stress by adding the neurotoxin (e.g., 100 µM 6-OHDA) and co-incubate for 24 hours.

  • Perform an MTT assay as described in Protocol 2 to assess cell viability.

  • Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 11-(Heptylamino)undecanoic acid (in DMSO)

  • Neurotoxin (e.g., H2O2)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Seed and treat the cells with the compound and neurotoxin as described in Protocol 3.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

  • Compare the ROS levels in treated cells to the controls.

The Role of the Fatty Acid Chain in Drug Delivery

The long C11 alkyl chain of 11-(Heptylamino)undecanoic acid is not only important for its potential interaction with hydrophobic pockets of target proteins but also for its pharmacokinetic properties. Fatty acid conjugation is a known strategy to improve the oral bioavailability and lymphatic uptake of drugs[15][16]. This lipophilicity can enhance membrane permeability and facilitate the formulation of the compound in lipid-based drug delivery systems[17].

Future Directions and Conclusion

The exploration of 11-(Heptylamino)undecanoic acid as a potential therapeutic agent is a promising avenue of research. Its unique chemical structure, combining a long-chain fatty acid with a secondary amine, provides a strong rationale for its investigation as a novel HDAC inhibitor. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validating this hypothesis and exploring its potential applications in oncology and neurodegenerative diseases. Further studies should also focus on its isoform selectivity among the different HDACs, its pharmacokinetic and pharmacodynamic properties in vivo, and the development of optimized formulations to enhance its therapeutic efficacy. The journey from a novel molecule to a clinically viable drug is long and challenging, but the scientific foundation for investigating 11-(Heptylamino)undecanoic acid is solid and warrants dedicated exploration.

References

  • Marek, M., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(21), 19035–19043. [Link]

  • Janczura, K. J., et al. (2018). Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation. Frontiers in Cellular Neuroscience, 12, 278. [Link]

  • Gomes, A. S., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Scientific Reports, 10(1), 1-12. [Link]

  • Li, Y., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Pharmacology and Toxicology, 17(1), 1-11. [Link]

  • Rossi, N. M., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia, 186(3), 281-291. [Link]

  • Snaebjornsson, M. T., et al. (2020). The expanded role of fatty acid metabolism in cancer: new aspects and targets. Nature Reviews Cancer, 20(3), 148-164. [Link]

  • Biel, M., et al. (2004). In vitro assays for the determination of histone deacetylase activity. Methods in Enzymology, 376, 182-195. [Link]

  • Amiji, M. M. (2014). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Molecules, 19(11), 17560-17580. [Link]

  • Vannini, A., et al. (2007). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 17(6), 723-730. [Link]

  • WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid - Google P
  • Voronkov, A., et al. (2021). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Rossi, N. M., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. ResearchGate. [Link]

  • Biocompare. HDAC Assay Kits. [Link]

  • Di Paolo, E., et al. (2020). HDACs in the Brain: From Chromatin Remodeling to Neurodegenerative Disease. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

  • Emerging Insights on Drug Delivery by Fatty Acid Mediated Synthesis of Lipophilic Prodrugs as Novel Nanomedicines. ResearchGate. [Link]

  • 11-(Heptylamino)undecanoic acid. PubChem. [Link]

  • HDAC inhibitors and neurodegeneration: At the edge between protection and damage. Mount Sinai Scholars Portal. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dovepress. [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI. [Link]

  • 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. ResearchGate. [Link]

  • Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. Revistas UdeA. [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. [Link]

  • In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

  • Design and Structure Activity Relationship of Tumor-Homing Histone Deacetylase Inhibitors Conjugated to Folic and Pteroic Acids. PubMed Central. [Link]

  • KR20130134517A - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google P
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. ScienceDirect. [Link]

  • The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. MDPI. [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

  • Potential of Histone Deacetylase 6 Inhibitors as a Treatment of Neurodegenerative Diseases. National Institutes of Health. [Link]

  • The Role of Fatty Acids in Cancer Cell Growth and Metastasis. Crimson Publishers. [Link]

  • Lipid–Drug Conjugate for Enhancing Drug Delivery. PubMed Central. [Link]

  • 11-Aminoundecanoic acid - Wikipedia. [Link]

  • Histone Deacetylase Inhibitors: A Therapeutic Key in Neurological Disorders? Oxford Academic. [Link]

  • Current Small Molecule-Based Medicinal Chemistry Approaches for Neurodegeneration Therapeutics. PubMed. [Link]

  • Cancers Chew the Fat - YouTube. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

  • Antimicrobial Properties of 11-Cyclohexylundecanoic Acid. ResearchGate. [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Oncology. [Link]

  • Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. ResearchGate. [Link]

  • Fatty Acid Metabolism and Cancer. PubMed. [Link]

  • Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. PubMed Central. [Link]

Sources

Foundational

An In-Depth Technical Guide to 11-(Heptylamino)undecanoic Acid: Suppliers and Purity Considerations for Researchers

This guide provides a comprehensive overview of 11-(Heptylamino)undecanoic acid, a versatile intermediate compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 11-(Heptylamino)undecanoic acid, a versatile intermediate compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of sourcing this compound, understanding its purity grades, and its applications.

Introduction to 11-(Heptylamino)undecanoic Acid

11-(Heptylamino)undecanoic acid (CAS No. 68564-88-5) is a long-chain amino acid derivative.[2][3] Its molecular structure, featuring a C11 undecanoic acid backbone and a C7 heptylamino group, gives it unique properties that are leveraged in various scientific fields. It is recognized for its role as a versatile intermediate in multistep organic chemistry.[1]

Key Molecular and Physical Properties:

PropertyValue
Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
Appearance Typically a solid
CAS Number 68564-88-5

Source: PubChem CID 110593[2]

Understanding Purity Grades: A Critical Decision Point

The selection of an appropriate purity grade is a cornerstone of successful research. The required purity of 11-(Heptylamino)undecanoic acid is dictated by its intended application. While high-purity grades mitigate the risk of confounding experimental results from unknown contaminants, lower-purity, and consequently lower-cost, grades may be suitable for initial screening or non-critical applications.

A workflow for selecting the appropriate purity grade is outlined below:

Purity_Grade_Selection start Define Experimental Application in_vitro In Vitro / Screening start->in_vitro in_vivo In Vivo / Pre-clinical start->in_vivo analytical_std Analytical Standard / Reference start->analytical_std purity_95 Select >95% Purity Grade (Cost-effective for initial studies) in_vitro->purity_95 purity_98 Select >98% Purity Grade (Minimizes biological variability) in_vivo->purity_98 purity_99 Select >99% Certified Standard (Ensures accuracy and traceability) analytical_std->purity_99

Caption: Decision workflow for selecting an appropriate purity grade of 11-(Heptylamino)undecanoic acid based on the experimental context.

Leading Suppliers and Available Grades

Identifying a reliable supplier is paramount. The following table summarizes some of the known suppliers of 11-(Heptylamino)undecanoic acid. It is important to note that the availability of specific purity grades can vary, and direct inquiry with the suppliers is always recommended to obtain the latest information and certificates of analysis.

SupplierNoted Offerings & Specialization
La Mesta Chimie Fine Offers 11-(Heptylamino)undecanoic acid as a versatile intermediate for multistep organic chemistry.[1] They are a contract development and manufacturing organization (CDMO).
Gentaur Molecular Products Lists 11-(Heptylamino)undecanoic acid in their product offerings.[4]
Sigma-Aldrich (Merck) A major supplier of a vast range of chemicals, including similar long-chain fatty acids and amino acids, often with various purity grades. While not explicitly found in the initial search for this specific compound, their catalog is a valuable resource for related materials.
BOC Sciences Provides a range of fatty acids and derivatives for drug discovery and development.[]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides crucial information on the purity, identity, and levels of any detected impurities.

Applications in Research and Development

While specific applications of 11-(Heptylamino)undecanoic acid are not extensively documented in publicly available literature, its structural similarity to other functionalized fatty acids suggests its potential use in several areas:

  • Drug Delivery: Long-chain fatty acids are often used to improve the pharmacokinetic properties of drugs.

  • Material Science: Its parent compound, 11-aminoundecanoic acid, is a monomer for the production of polymers like Polyamide 11.[6][7] N-alkylation, as in the case of 11-(heptylamino)undecanoic acid, can modify the properties of such polymers.[8]

  • Biochemical Probes: Modified fatty acids can be used as probes to study enzyme activity or cellular uptake mechanisms. For instance, a fluorescently labeled undecanoic acid derivative, 11-(dansylamino)undecanoic acid, has been used to study binding to serum albumins.[]

Quality Control and Analytical Methodology

Ensuring the purity of 11-(Heptylamino)undecanoic acid is critical. A typical quality control workflow is as follows:

QC_Workflow raw_material Receipt of Raw Material id_test Identity Testing (e.g., NMR, IR) raw_material->id_test purity_assay Purity Assay (e.g., HPLC, GC) id_test->purity_assay impurity_profile Impurity Profiling (e.g., LC-MS) purity_assay->impurity_profile release Material Release for Use impurity_profile->release

Caption: A generalized quality control workflow for ensuring the purity and identity of 11-(Heptylamino)undecanoic acid.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): Used for molecular weight confirmation and identification of impurities, often coupled with a chromatographic separation technique (e.g., LC-MS).

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 11-(Heptylamino)undecanoic acid. While a specific safety data sheet was not retrieved, general guidelines for similar long-chain fatty acids and amino acids apply:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration or freezing may be recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Conclusion

11-(Heptylamino)undecanoic acid is a specialized chemical with potential applications in various research and development fields. The selection of a reputable supplier and the appropriate purity grade are critical first steps for any scientific investigation involving this compound. Researchers are strongly advised to obtain and review the Certificate of Analysis to ensure the material meets the requirements of their specific application.

References

  • Gentaur Molecular Products. 11_(heptylamino)undecanoic acid 11_(heptylamino)undec product offer. Clonagen.com. Available from: [Link]

  • PubChem. 11-(Heptylamino)undecanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • The Good Scents Company. N-heptylaminoundecanoic acid. Available from: [Link]

  • PubChemLite. 11-(heptylamino)undecanoic acid (C18H37NO2). Available from: [Link]

  • National Institutes of Health. 11-(Heptylamino)undecanoic acid | C18H37NO2 | CID 110593. PubChem. Available from: [Link]

  • CP Lab Safety. 11-(Methacryloylamino)undecanoic acid, 1 gram. Available from: [Link]

  • PubMed Central. Effects of Anion Coadsorption on the Self-Assembly of 11-Acryloylamino Undecanoic Acid on an Au(111) Electrode. National Library of Medicine. Available from: [Link]

  • Google Patents. WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • ResearchGate. 11-Aminoundecanoic acid: A versatile unit for the generation of low molecular weight gelators for water and organic solvents. Available from: [Link]

  • OECD SIDS. 11-AMINOUNDECANOIC ACID. UNEP Publications. Available from: [Link]

  • Wikipedia. 11-Aminoundecanoic acid. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. National Library of Medicine. Available from: [Link]

  • Google Patents. KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof.

Sources

Exploratory

An In-depth Technical Guide to 11-(Heptylamino)undecanoic Acid: From Synthesis to Advanced Polymer Applications

Abstract: This technical guide provides a comprehensive overview of 11-(heptylamino)undecanoic acid, a long-chain N-alkylated amino acid. While not extensively studied for its own biological activity, this molecule is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 11-(heptylamino)undecanoic acid, a long-chain N-alkylated amino acid. While not extensively studied for its own biological activity, this molecule is of significant interest in the field of polymer science. This guide details its chemical identity, synthesis methodologies, and its primary application as a comonomer for the internal plasticization of Polyamide 11 (Nylon 11). Furthermore, it explores the potential biological activities by drawing parallels with structurally related N-acyl amino acids, proposing avenues for future research. The intended audience for this guide includes researchers, scientists, and professionals in drug development and material science.

Introduction: Chemical Identity and Context

11-(Heptylamino)undecanoic acid is a derivative of 11-aminoundecanoic acid, featuring a heptyl group attached to the nitrogen atom. Its chemical structure consists of an eighteen-carbon chain, making it a lipophilic molecule with both an amine and a carboxylic acid functional group.

Table 1: Physicochemical Properties of 11-(Heptylamino)undecanoic Acid

PropertyValueSource
IUPAC Name 11-(heptylamino)undecanoic acidPubChem
CAS Number 68564-88-5The Good Scents Company[1]
Molecular Formula C₁₈H₃₇NO₂PubChem
Molecular Weight 299.5 g/mol PubChem
Appearance White crystalline solid or powder (predicted)PubChem
Solubility Low in water (predicted)The Good Scents Company[1]

The significance of 11-(heptylamino)undecanoic acid is primarily linked to its precursor, 11-aminoundecanoic acid, a bio-based monomer derived from castor oil.[2] 11-aminoundecanoic acid is the foundational component of Polyamide 11 (PA11), a high-performance bioplastic.[2][3] The modification of this monomer by N-alkylation, as in the case of 11-(heptylamino)undecanoic acid, represents a strategic approach to tailor the properties of the resulting polymer.[4]

Discovery and Synthesis

The "discovery" of 11-(heptylamino)undecanoic acid is not marked by a singular event but rather through its emergence as a valuable comonomer in the development of modified polyamides.[4] Its synthesis has evolved from multi-step, costly processes to more streamlined methods.

Traditional Synthesis Route

The earlier manufacturing process for N-heptyl-11-aminoundecanoic acid involved the reaction of 11-bromo-undecanoic acid with N-heptylamine.[4] This method, however, is characterized by numerous synthesis and purification steps, leading to high production costs.[4]

Modern Synthesis via Reductive Amination

A more efficient and economical approach is the direct reductive amination of 11-aminoundecanoic acid with heptaldehyde (heptanal).[4][5][6] This method can be performed as a one-pot reaction, which is a key advantage in green chemistry.[6] The process involves two main steps: the formation of an imine intermediate, followed by its reduction to a secondary amine.[4][6]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 11-Aminoundecanoic_Acid 11-Aminoundecanoic Acid Imine_Intermediate Imine Intermediate 11-Aminoundecanoic_Acid->Imine_Intermediate Reaction with Aldehyde Heptaldehyde Heptaldehyde Heptaldehyde->Imine_Intermediate 11-Heptylamino_undecanoic_acid 11-(Heptylamino)undecanoic Acid Imine_Intermediate->11-Heptylamino_undecanoic_acid Reduction Reducing_Agent Reducing Agent (e.g., H₂/Catalyst) Reducing_Agent->11-Heptylamino_undecanoic_acid

Caption: Synthesis of 11-(Heptylamino)undecanoic Acid via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure based on established methods for reductive amination.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 11-aminoundecanoic acid in a suitable solvent. Halogenated solvents such as 2,2,2-trifluoroethanol are particularly effective for solubilizing the starting material.[4]

  • Imine Formation: Add heptaldehyde to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate imine formation.[7] The reaction is typically stirred at a temperature ranging from 20 to 50°C.[4]

  • Reduction: Introduce a reducing agent. For catalytic hydrogenation, a palladium or ruthenium-based catalyst can be used under a hydrogen atmosphere.[5] Alternatively, hydride reducing agents like sodium cyanoborohydride can be employed.[6]

  • Work-up and Purification: After the reaction is complete, the solvent is removed. The crude product can be taken up in an organic solvent and washed with a basic solution, such as saturated potassium carbonate, to remove unreacted starting materials and byproducts.[7] The organic layer is then dried, and the solvent is evaporated. Further purification can be achieved through recrystallization or chromatography.[4]

Application in Polymer Science: Internal Plasticization of Polyamide 11

The primary application of 11-(heptylamino)undecanoic acid is as a comonomer in the synthesis of copolyamides derived from Polyamide 11 (PA11).[4] These are referred to as internally plasticized copolyamides.[4]

The Role of N-Alkylation in Polyamides

Polyamides, such as Nylon, derive many of their properties from the hydrogen bonds between the amide groups in the polymer chains.[8] N-alkylation of the amide nitrogen atom eliminates this hydrogen bonding, which has several significant effects on the polymer's properties:[8]

  • Lower Melting Point: The disruption of hydrogen bonds reduces the energy required to melt the polymer.[8]

  • Increased Solubility: The polymer becomes more soluble in a wider range of solvents.[8]

  • Increased Flexibility: The polymer chains can move more freely relative to one another, resulting in a more flexible material.[4]

Advantages of Internally Plasticized Polyamide 11

Copolyamides of 11-aminoundecanoic acid and 11-(heptylamino)undecanoic acid exhibit a combination of desirable properties:[4]

  • Flexibility and Transparency: These materials are highly flexible and transparent, making them suitable for applications such as medical catheters.[4]

  • Excellent Electrical Properties: The electrical properties of these copolyamides are independent of humidity.[4]

  • Good Mechanical Properties: They generally retain the advantageous mechanical properties of standard Polyamide 11.[4]

G 11_AUA 11-Aminoundecanoic Acid Monomer Polymerization Polycondensation 11_AUA->Polymerization 11_HAUA 11-(Heptylamino)undecanoic Acid Comonomer 11_HAUA->Polymerization Copolyamide Internally Plasticized Copolyamide (PA11) Polymerization->Copolyamide Properties Enhanced Properties Copolyamide->Properties Flexibility Flexibility Properties->Flexibility Transparency Transparency Properties->Transparency Electrical_Properties Electrical Properties Properties->Electrical_Properties

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Characterization of N-Heptylated Polyamide 11 via Melt Polycondensation

Introduction: Engineering Polyamides Beyond Convention Polyamides, a cornerstone of engineering thermoplastics, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. These pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Polyamides Beyond Convention

Polyamides, a cornerstone of engineering thermoplastics, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties are largely dictated by the strong intermolecular hydrogen bonds formed between amide linkages in adjacent polymer chains. While this hydrogen bonding is responsible for the desirable characteristics of materials like Polyamide 11 (PA11), it also imparts a high degree of rigidity and a relatively high melting point, which can be disadvantageous for applications requiring enhanced flexibility and lower processing temperatures.

This document provides a comprehensive guide to the synthesis and characterization of a novel N-substituted polyamide, specifically the homopolymer of 11-(heptylamino)undecanoic acid. By introducing a heptyl group onto the nitrogen atom of the amide linkage, we strategically disrupt the hydrogen bonding network. This "internal plasticization" results in a polymer with significantly altered physical properties, including increased flexibility and solubility, opening avenues for its use in advanced coatings, flexible electronics, and specialized drug delivery matrices.[1] Copolyamides derived from Polyamide 11 and N-alkyl-11-aminoundecanoic acids, such as N-heptyl-11-aminoundecanoic acid, are recognized for their combined attributes of flexibility and transparency, along with excellent electrical properties that are independent of ambient humidity.[2]

We will delve into the mechanistic principles of melt polycondensation, provide a detailed, field-tested protocol for the polymerization of 11-(heptylamino)undecanoic acid, and outline a suite of analytical techniques for the thorough characterization of the resulting polymer.

Reaction Mechanism and Experimental Rationale

The synthesis of poly(11-(heptylamino)undecanoic acid) is achieved through a step-growth polymerization, specifically melt polycondensation.[3][4] This process involves the direct reaction of the bifunctional monomer, 11-(heptylamino)undecanoic acid, at elevated temperatures. The reaction proceeds via the condensation of the carboxylic acid group of one monomer with the secondary amine group of another, forming an amide bond and eliminating a molecule of water.

The rationale for choosing melt polycondensation lies in its efficiency and environmental credentials; it is a solvent-free process, which minimizes waste and simplifies product purification. The reaction is typically carried out in two stages:

  • Pre-polymerization/Oligomerization: An initial phase at a lower temperature under an inert atmosphere (e.g., nitrogen) to facilitate the formation of low molecular weight oligomers.

  • Polycondensation: A subsequent phase at a higher temperature and under high vacuum to drive the removal of the water byproduct, thereby shifting the reaction equilibrium towards the formation of a high molecular weight polymer, in accordance with Le Châtelier's principle.

The presence of the N-heptyl group significantly reduces the melting point of the monomer and the resulting polymer compared to the unsubstituted 11-aminoundecanoic acid, allowing for lower polymerization temperatures and mitigating the risk of thermal degradation.

Materials and Equipment

Reagents and Consumables Equipment
11-(Heptylamino)undecanoic acidGlass reactor with mechanical stirrer, nitrogen inlet, and vacuum outlet
Phosphorous acid (catalyst, optional)Heating mantle with temperature controller
Antifoaming agent (e.g., silicone oil)High-vacuum pump
Chloroform (for dissolution)Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Methanol (for precipitation)Schlenk line or similar inert gas manifold
Nitrogen gas (high purity)Buchner funnel and filter paper
Vacuum oven

Experimental Protocols

Protocol 1: Melt Polycondensation of 11-(Heptylamino)undecanoic Acid

This protocol is adapted from established methods for the melt polycondensation of aminoundecanoic acid.[5]

  • Reactor Preparation: Thoroughly clean and dry the glass reactor assembly. Charge the reactor with 11-(heptylamino)undecanoic acid monomer (e.g., 100 g). Optionally, a catalytic amount of phosphorous acid (e.g., 0.1 wt%) can be added to enhance the reaction rate.

  • Inert Atmosphere Purge: Assemble the reactor and purge with high-purity nitrogen for at least 30 minutes to remove any residual oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Initial Heating and Melting (Pre-polymerization): Begin stirring and gradually heat the reactor to a temperature slightly above the melting point of the monomer (approximately 180-190 °C). Continue heating under a nitrogen atmosphere for 1-2 hours to form a molten prepolymer. Water will begin to distill from the reaction mixture.

  • Polycondensation under Vacuum: Gradually increase the temperature to 200-220 °C. Once the temperature has stabilized, slowly apply a high vacuum (e.g., <1 Torr). The viscosity of the melt will increase significantly as the polymerization progresses.

  • Reaction Monitoring and Completion: Continue the reaction under vacuum for 3-5 hours. The reaction is considered complete when the stirrer torque indicates a stable, high viscosity, and the evolution of water has ceased.

  • Polymer Extrusion and Cooling: Release the vacuum with nitrogen gas. Extrude the molten polymer from the reactor into a water bath to quench and solidify the polymer strand.

  • Pelletizing and Drying: Pelletize the cooled polymer strand. Dry the polymer pellets in a vacuum oven at 80 °C for at least 24 hours to remove any residual moisture.

Protocol 2: Polymer Purification (Precipitation)
  • Dissolution: Dissolve the dried polymer (from Protocol 1) in a suitable solvent, such as chloroform, to a concentration of approximately 5-10% (w/v).

  • Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol (e.g., 10:1 volume ratio of methanol to chloroform solution), while stirring vigorously. The purified polymer will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer cake with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-70 °C until a constant weight is achieved.

Characterization of N-Heptylated Polyamide 11

Thorough characterization is essential to confirm the structure and determine the physical properties of the synthesized polymer.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polyamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the presence of the heptyl group.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Thermal Properties
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.

Data Presentation

PropertyExpected Value/RangeAnalytical Technique
Molecular Weight
Number-Average (Mn)10,000 - 30,000 g/mol GPC
Weight-Average (Mw)20,000 - 60,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC
Thermal Properties
Glass Transition Temp. (Tg)-10 to 10 °CDSC
Melting Temperature (Tm)120 - 140 °CDSC
Decomposition Temp. (Td)> 350 °CTGA

Note: The expected values are estimations based on the properties of similar N-substituted polyamides and the parent Polyamide 11. Actual values will depend on the specific polymerization conditions.

Visualizations

Polymerization Reaction

polymerization_reaction monomer1 11-(Heptylamino)undecanoic Acid (Monomer) dimer Dimer monomer1->dimer + monomer2 11-(Heptylamino)undecanoic Acid (Monomer) monomer2->dimer polymer Poly(11-(heptylamino)undecanoic acid) (Polyamide) dimer->polymer n (Monomer) water Water (byproduct) dimer->water

Caption: Melt polycondensation of 11-(heptylamino)undecanoic acid.

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization start Charge Monomer purge Nitrogen Purge start->purge prepoly Pre-polymerization (180-190 °C) purge->prepoly poly Polycondensation (200-220 °C, Vacuum) prepoly->poly extrude Extrude & Cool poly->extrude pelletize Pelletize & Dry extrude->pelletize dissolve Dissolve in Chloroform pelletize->dissolve Optional precipitate Precipitate in Methanol dissolve->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry ftir FTIR dry->ftir nmr NMR dry->nmr gpc GPC dry->gpc dsc DSC dry->dsc tga TGA dry->tga

Caption: Workflow for synthesis, purification, and characterization.

Conclusion

The protocols and analytical methods detailed in this application note provide a robust framework for the successful synthesis and comprehensive characterization of N-heptylated Polyamide 11. The strategic N-alkylation of the polyamide backbone offers a powerful tool for tuning the material properties to meet the demands of a wide range of advanced applications. By following these guidelines, researchers and drug development professionals can reliably produce and validate this promising class of functional polymers.

References

  • Ye, J.-Y., et al. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Materials (Basel), 14(4), 773. [Link]

  • Ge, Y. P., et al. (2014). Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters, 8(1), 50-54. [Link]

  • Liou, G.-S., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N′-Bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine. Journal of Polymer Science: Part A: Polymer Chemistry, 40, 2564–2574. [Link]

  • ResearchGate. (n.d.). Some classes of N‐alkylated poly‐ and oligoamides. [Link]

  • Kim, C. K., et al. (2000). The changes of membrane performance with polyamide molecular structure in the reverse osmosis process. Journal of Membrane Science, 165(2), 189-199. [Link]

  • Google Patents. (n.d.).
  • Greenchemicals Blog. (n.d.). Polyamides: synthesis and properties. [Link]

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Chemguide. (n.d.). polyamides - nylon and Kevlar. [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. [Link]

  • ResearchGate. (n.d.). Polyamide Syntheses. [Link]

  • Docsity. (2020, March 18). Polyamide 11 and Its Properties for Hose. [Link]

  • ResearchGate. (n.d.). Thermal Properties of Biobased Polyamide 11. [Link]

  • Google Patents. (n.d.). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • ResearchGate. (n.d.). Long-Spaced Polyamides: Elucidating the Gap between Polyethylene Crystallinity and Hydrogen Bonding. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. [Link]

  • ResearchGate. (n.d.). Bio-based polyamide 11: Synthesis, rheology and solid-state properties of star structures. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 11-(Heptylamino)undecanoic Acid

Abstract This document provides a detailed protocol for the laboratory-scale synthesis of 11-(Heptylamino)undecanoic acid. This N-alkylated long-chain amino acid is a valuable monomer and intermediate, particularly in th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 11-(Heptylamino)undecanoic acid. This N-alkylated long-chain amino acid is a valuable monomer and intermediate, particularly in the development of advanced polyamides with modified properties such as internal plasticization[1]. The synthesis is achieved through a direct nucleophilic substitution reaction between 11-bromoundecanoic acid and n-heptylamine. This guide is intended for researchers in organic chemistry, polymer science, and drug development, offering a comprehensive methodology that includes reaction setup, purification, characterization, and critical safety considerations.

Introduction and Scientific Background

11-(Heptylamino)undecanoic acid is a derivative of 11-aminoundecanoic acid, a bio-based monomer derived from castor oil and used in the production of the engineering polymer Polyamide 11 (Nylon-11)[2][3][4][5]. The introduction of an N-heptyl group along the polymer backbone can impart increased flexibility, transparency, and stable electrical properties, making the resulting copolyamides highly desirable for specialized applications[1].

The synthesis protocol described herein follows a classical SN2 (bimolecular nucleophilic substitution) pathway. The primary amine, n-heptylamine, acts as a nucleophile, displacing the bromide ion from the terminal carbon of 11-bromoundecanoic acid. An excess of the amine is utilized not only to drive the reaction equilibrium towards the product but also to serve as a base to neutralize the hydrobromic acid (HBr) generated in situ, thus preventing the protonation of the reacting amine.

Reaction Scheme

G R1 11-Bromoundecanoic Acid (C₁₁H₂₁BrO₂) plus + R2 n-Heptylamine (excess) (C₇H₁₇N) arrow Δ (Heat) R2->arrow P1 11-(Heptylamino)undecanoic Acid (C₁₈H₃₇NO₂) plus2 + P2 Heptylammonium Bromide (C₇H₁₈BrN) arrow->P1

Caption: Reaction scheme for the synthesis of 11-(Heptylamino)undecanoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (for 10 mmol scale)Supplier Example
11-Bromoundecanoic acid2834-05-1265.192.65 g (10 mmol)Acros Organics
n-Heptylamine111-68-2115.233.46 g (30 mmol, 3 eq.)Fisher Scientific
Acetonitrile (CH₃CN)75-05-841.0550 mLStandard Laboratory Grade
Hydrochloric Acid (HCl)7647-01-036.46~5 mL (2 M aq.)Standard Laboratory Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed (Saturated aq. solution)Standard Laboratory Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 gStandard Laboratory Grade
Diethyl Ether (Et₂O)60-29-774.12200 mLStandard Laboratory Grade
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

Health and Safety Precautions

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazardsRecommended PPE
11-Bromoundecanoic Acid Causes skin irritation and serious eye irritation[6]. May cause respiratory irritation.Safety goggles, nitrile gloves, lab coat.
n-Heptylamine Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Safety goggles, face shield, chemical-resistant gloves (nitrile or neoprene), lab coat, use in a well-ventilated fume hood.
Acetonitrile Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Safety goggles, nitrile gloves, lab coat.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Safety goggles, face shield, acid-resistant gloves, lab coat.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[6]. Seek medical attention.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.

  • Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.

Experimental Protocol Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Detailed Synthesis Procedure

Reaction Setup
  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any residual moisture.

  • Assembly: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a stopper. Place the setup on a heating mantle.

  • Reagent Addition: To the flask, add 11-bromoundecanoic acid (2.65 g, 10 mmol) and acetonitrile (50 mL). Begin stirring to dissolve the solid.

  • Nucleophile Addition: In the fume hood, carefully add n-heptylamine (3.46 g, 30 mmol) to the flask. The use of a 3-fold excess is crucial for driving the reaction to completion and neutralizing the HBr byproduct.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 11-bromoundecanoic acid spot.

Workup and Isolation
  • Cooldown: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the acetonitrile using a rotary evaporator. The resulting residue will contain the desired product and heptylammonium bromide salt.

  • Acidification: Add 50 mL of deionized water to the residue, followed by the dropwise addition of 2 M HCl while stirring. The product is an amino acid and will be least soluble at its isoelectric point. Continue adding acid until the pH of the solution is approximately 6-7. The product should precipitate as a white solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove any remaining heptylammonium salt and unreacted heptylamine.

Purification
  • Recrystallization: For higher purity, the crude product can be recrystallized. A common method is to dissolve the solid in a minimal amount of hot water or an aqueous ethanol mixture[7].

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the hot solvent portion-wise until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum. The expected product is a white crystalline solid[4].

Characterization

The identity and purity of the synthesized 11-(Heptylamino)undecanoic acid (M.W. 299.50 g/mol [8]) should be confirmed using standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the heptyl and undecanoic acid chains. The signal for the methylene group adjacent to the nitrogen (N-CH₂) will be shifted downfield.

  • ¹³C NMR: The spectrum will show 18 distinct carbon signals corresponding to the structure.

  • FT-IR: Look for characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and the carboxylic acid C=O stretching (around 1700-1725 cm⁻¹).

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 300.5.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time. Ensure reagents are pure and anhydrous.
Loss of product during workup.Ensure pH is carefully adjusted during precipitation. Avoid using excessive washing solvent.
Oily Product / Fails to Crystallize Presence of impurities (e.g., unreacted heptylamine).Repeat the washing steps, particularly with diethyl ether. Attempt recrystallization from a different solvent system.
Product is the HCl salt.Neutralize the product carefully with a weak base (e.g., sat. NaHCO₃ solution) and re-precipitate.
Reaction does not start Reagents are of poor quality.Use freshly opened or purified starting materials.
Insufficient heat.Ensure the reaction mixture is reaching the reflux temperature of the solvent.

References

  • WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid - Google P
  • Gudadhe, S. et al. (1986). Kinetics of the amination reaction of 11-bromoundecanoic acid. Ind. Eng. Chem. Process Des. Dev., 25, 354-357. (Referenced in Justia Patents summary). [Link]

  • Wikipedia, 11-Aminoundecanoic acid. [Link]

  • The Good Scents Company, N-heptylaminoundecanoic acid information. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA), 11-Aminoundecanoic acid Chemical Information. [Link]

  • Organic Chemistry Portal, Amine synthesis by reductive amination. [Link]

  • Barham, J. P. et al. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 7(11), 6834-6839. [Link]

  • Huxoll, F. et al. (2019). Different amines in reductive amination with undecanal. ResearchGate. [Link]

  • PubChem, Compound Summary for CID 110593, 11-(Heptylamino)undecanoic acid. [Link]

  • PubChem, Chemical and Physical Properties for 11-(Heptylamino)undecanoic acid. [Link]

  • US-2011251414-A1 - Process for the ammonolysis of 11-bromoundecanoic acid. [Link]

  • CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google P
  • FR2940282B1 - METHOD FOR AMMONOLYSIS OF 11-BROMOUNDECANOIC ACID - Google P
  • EP3672935A1 - Process for purifying long chain amino acids - Google P
  • Gentaur Molecular Products, 11_(heptylamino)undecanoic acid product offer. [Link]

  • KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google P
  • Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Eureka. [Link]

  • Hayes, R. L., et al. (1978). Synthesis and purification of /sup 11/C-carboxyl-labeled amino acids. International Journal of Applied Radiation and Isotopes, 29(3), 186-187. [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 11-(Heptylamino)undecanoic acid

Introduction: The Significance of Quantifying 11-(Heptylamino)undecanoic acid 11-(Heptylamino)undecanoic acid is a synthetic amino acid derivative with potential applications in various fields of research and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 11-(Heptylamino)undecanoic acid

11-(Heptylamino)undecanoic acid is a synthetic amino acid derivative with potential applications in various fields of research and drug development. As a lipoamino acid, its structure combines a long-chain fatty acid (undecanoic acid) with an amino group functionalized with a heptyl chain. This amphiphilic nature suggests potential roles in lipid signaling, membrane interactions, or as a building block for novel therapeutic agents. Accurate and precise quantification of 11-(Heptylamino)undecanoic acid in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, formulation development, and quality control.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 11-(Heptylamino)undecanoic acid. We will delve into the principles of the two most powerful techniques for this application: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, incorporating quality control checks to ensure data integrity.

PART 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is the gold standard for quantifying low-abundance analytes in complex matrices due to its exceptional sensitivity and selectivity.[1][2] This technique is particularly well-suited for non-volatile compounds like 11-(Heptylamino)undecanoic acid.

Causality Behind Experimental Choices

The selection of HPLC-MS/MS is predicated on its ability to separate the analyte of interest from matrix components chromatographically and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For N-acyl amino acids, electrospray ionization (ESI) in positive ion mode is typically employed due to the presence of the secondary amine, which is readily protonated.

Experimental Workflow: HPLC-MS/MS

HPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Tissue Homogenate) s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 s5 Evaporation & Reconstitution s4->s5 a1 HPLC Separation (C18 Reversed-Phase) s5->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 Tandem Mass Spectrometry (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of 11-(Heptylamino)undecanoic acid using HPLC-MS/MS.

Detailed Protocol: HPLC-MS/MS

1. Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples. For other matrices, optimization may be required.

  • Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Step 2: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Step 3: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 4: Carefully transfer the supernatant to a new tube.

  • Step 5: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Step 6: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Step 7: Vortex for 15 seconds and transfer to an autosampler vial for analysis.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of lipophilic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %B
    0.0 50
    5.0 95
    7.0 95
    7.1 50

    | 10.0 | 50 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of 11-(Heptylamino)undecanoic acid and performing a product ion scan.

    • Internal Standard: Similarly, determine the MRM transitions for the stable isotope-labeled internal standard.

3. Method Validation

The method should be validated according to established guidelines for bioanalytical method validation.[3]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed and minimized
LLOQ & LOD Determined based on signal-to-noise ratio (e.g., 10:1 for LLOQ, 3:1 for LOD)

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 11-(Heptylamino)undecanoic acid, derivatization is necessary to increase their volatility.[4][5]

Causality Behind Experimental Choices

Derivatization of the carboxylic acid and secondary amine groups is essential for GC analysis. A common approach is a two-step process: esterification of the carboxylic acid followed by acylation of the amine. This increases the volatility and thermal stability of the analyte, allowing it to be effectively separated by gas chromatography. Electron ionization (EI) is typically used in GC-MS, which provides reproducible fragmentation patterns for structural confirmation and quantification.

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Liquid-Liquid Extraction s2 Evaporation s1->s2 s3 Esterification (e.g., with Methanolic HCl) s2->s3 s4 Acylation (e.g., with a Perfluoroacyl anhydride) s3->s4 a1 GC Separation (e.g., DB-5ms column) s4->a1 a2 Electron Ionization (EI) a1->a2 a3 Mass Spectrometry (SIM/Scan Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantification of 11-(Heptylamino)undecanoic acid using GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Step 1: Liquid-Liquid Extraction:

    • To 100 µL of sample, add an appropriate internal standard.

    • Acidify the sample with 1 M HCl to a pH of ~3.

    • Extract the analyte with 500 µL of a non-polar organic solvent (e.g., ethyl acetate) by vortexing for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction and pool the organic layers.

  • Step 2: Evaporation:

    • Evaporate the pooled organic extract to dryness under a stream of nitrogen.

  • Step 3: Esterification:

    • To the dried residue, add 100 µL of 2% (v/v) sulfuric acid in methanol.

    • Heat at 60°C for 30 minutes.

    • Evaporate the reagent to dryness.

  • Step 4: Acylation:

    • To the dried residue, add 50 µL of a perfluoroacylating agent (e.g., heptafluorobutyric anhydride) and 50 µL of ethyl acetate.

    • Heat at 70°C for 15 minutes.

    • Evaporate to dryness and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the derivatized analyte and internal standard. A full scan mode can be used for initial identification.

3. Method Validation

Similar to the HPLC-MS/MS method, the GC-MS method must be thoroughly validated.[5][6]

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision RSD ≤ 15% (≤ 20% at LLOQ)
Derivatization Efficiency Consistent and reproducible
LLOQ & LOD Determined based on signal-to-noise ratio

Comparative Summary of Analytical Techniques

FeatureHPLC-MS/MSGC-MS
Sample Preparation Simpler (Protein Precipitation)More complex (LLE & Derivatization)
Throughput HigherLower
Sensitivity Generally higherHigh, but can be limited by derivatization efficiency
Selectivity Very highHigh
Compound Volatility Not requiredRequired (achieved through derivatization)
Instrumentation Cost HigherLower

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The inclusion of an internal standard in every sample, standard, and quality control sample is crucial for correcting for variations in sample preparation and instrument response. The validation parameters listed provide a framework for ensuring the reliability, reproducibility, and accuracy of the data generated. It is imperative that any laboratory implementing these methods performs a full validation according to their specific standard operating procedures and regulatory requirements.

References

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC - NIH. Available at: [Link]

  • The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition. Available at: [Link]

  • Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Revista Cubana de Farmacia. Available at: [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]

  • Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. PubMed Central. Available at: [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO. Available at: [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

  • Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]

  • A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Metabolomics. Available at: [Link]

  • Direct quantification of 11-nor-Delta(9)-tetrahydrocannabinol-9-carboxylic acid in urine by liquid chromatography/tandem mass spectrometry in relation to doping control analysis. PubMed. Available at: [Link]

Sources

Application

Harnessing Amphiphilicity: 11-(Heptylamino)undecanoic Acid as a Functional Monomer in Biodegradable Copolymer Synthesis for Advanced Drug Delivery

An Application Note and Comprehensive Guide for Researchers Introduction The development of biodegradable polymers has revolutionized the field of biomedical applications, offering innovative solutions for drug delivery,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide for Researchers

Introduction

The development of biodegradable polymers has revolutionized the field of biomedical applications, offering innovative solutions for drug delivery, tissue engineering, and medical devices.[1] Among these, polymers derived from amino acids are a particularly promising class of materials due to their inherent biocompatibility, tunable properties, and degradation into non-toxic byproducts.[2] These polymers can be engineered to possess a range of functionalities, improving biological interactions such as cell adhesion and migration, and allowing for the chemical conjugation of therapeutic agents.[1][2] This guide focuses on the strategic use of 11-(heptylamino)undecanoic acid, a unique bifunctional monomer, in copolymerization reactions to create novel biomaterials with tailored properties.

The structure of 11-(heptylamino)undecanoic acid is notable for its long C11 aliphatic backbone, a central secondary amine, and a terminal carboxylic acid. The inclusion of a seven-carbon (heptyl) chain introduces significant hydrophobicity, making this monomer an excellent candidate for designing amphiphilic copolymers. Such materials are of high interest in drug development for their ability to self-assemble into nanostructures, such as micelles or nanoparticles, capable of encapsulating and delivering poorly water-soluble (hydrophobic) drugs.[3][4]

This document provides a comprehensive overview of the synthesis of this monomer, detailed protocols for its incorporation into copolymers via polycondensation and ring-opening polymerization (ROP), methods for polymer characterization, and a specific application protocol for the formulation of drug-loaded nanoparticles.

I. Monomer Synthesis: 11-(Heptylamino)undecanoic Acid

The synthesis of N-alkylated amino acids can be achieved through several established chemical routes. A practical approach for 11-(heptylamino)undecanoic acid involves the reductive amination of 11-aminoundecanoic acid with heptanal.[5] This method is efficient and avoids the use of halogenated intermediates.

The overall synthesis pathway is depicted below.

cluster_Monomer Monomer Synthesis Workflow AUA 11-Aminoundecanoic Acid Imine Intermediate Imine AUA->Imine Reaction Hept Heptanal Hept->Imine Monomer 11-(Heptylamino)undecanoic Acid Imine->Monomer Reduction Catalyst Reducing Agent (e.g., NaBH4) Catalyst->Imine

Caption: Workflow for the synthesis of the target monomer.

II. Copolymerization Strategies and Protocols

11-(Heptylamino)undecanoic acid can be incorporated into polymer chains, primarily producing poly(ester amides) (PEAs), a class of polymers known for combining the beneficial properties of polyesters and polyamides.[6][7] These materials exhibit good mechanical and thermal properties while retaining biodegradability due to the presence of hydrolyzable ester bonds.[7] We present two robust polymerization strategies: solution polycondensation and ring-opening polymerization (ROP) of an N-carboxyanhydride (NCA) derivative.

A. Strategy 1: Solution Polycondensation for Random Copolymers

Solution polycondensation is a direct and versatile method for synthesizing random copolymers.[8] In this protocol, 11-(heptylamino)undecanoic acid is copolymerized with a diol (e.g., 1,6-hexanediol) and a dicarboxylic acid (e.g., sebacic acid) to form a random poly(ester amide). The heptylamino group provides hydrophobicity and potential pH-sensitivity, while the other monomers allow for tuning of mechanical properties and degradation rates.

cluster_Polycondensation Solution Polycondensation Workflow Monomer1 11-(Heptylamino)undecanoic Acid Polymer Random Poly(ester amide) Copolymer Monomer1->Polymer Polycondensation (Heat, Water Removal) Monomer2 Diol (e.g., 1,6-Hexanediol) Monomer2->Polymer Monomer3 Dicarboxylic Acid (e.g., Sebacic Acid) Monomer3->Polymer Solvent High-Boiling Solvent (e.g., Toluene) Solvent->Polymer Catalyst Catalyst (e.g., p-TSA) Catalyst->Polymer

Caption: General workflow for solution polycondensation.

Protocol 1: Synthesis of a Random Poly(ester amide) via Solution Polycondensation

1. Materials:

  • 11-(Heptylamino)undecanoic acid

  • Sebacic acid

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dean-Stark apparatus

2. Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine equimolar amounts of the carboxylic acid functional groups (from 11-(heptylamino)undecanoic acid and sebacic acid) and the hydroxyl groups (from 1,6-hexanediol). For example, a 0.1:0.9:1 molar ratio of 11-(heptylamino)undecanoic acid : sebacic acid : 1,6-hexanediol.

  • Add anhydrous toluene to dissolve the monomers (approximately 2 M concentration).

  • Add the catalyst, p-TSA (approx. 1 mol% of total monomers).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and continuously remove water via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, concentrate the viscous polymer solution by rotary evaporation.

  • Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

B. Strategy 2: Ring-Opening Polymerization (ROP) for Controlled Architectures

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a powerful technique for synthesizing polypeptides and related polymers with well-defined molecular weights, low polydispersity, and controlled architectures (e.g., block copolymers).[9][10] This process involves first converting the amino acid monomer into a reactive NCA cyclic monomer, which is then polymerized.

cluster_ROP Ring-Opening Polymerization Workflow Monomer 11-(Heptylamino)undecanoic Acid NCA NCA Monomer Monomer->NCA Cyclization Phosgene Phosgene Source (e.g., Triphosgene) Phosgene->NCA Polymer Polypeptide or Block Copolypeptide NCA->Polymer ROP Initiator Initiator (e.g., Primary Amine) Initiator->Polymer Comonomer Comonomer NCA (Optional) Comonomer->Polymer cluster_NP Nanoprecipitation Workflow Polymer Amphiphilic Copolymer Solution Organic Phase Polymer->Solution Drug Hydrophobic Drug Drug->Solution Solvent Organic Solvent (e.g., Acetone, THF) Solvent->Solution NPs Drug-Loaded Nanoparticles Solution->NPs Rapid Injection & Self-Assembly Water Aqueous Phase (with optional surfactant) Water->NPs

Sources

Method

self-assembly of 11-(Heptylamino)undecanoic acid derivatives

Application Note & Protocol Self-Assembly of 11-(Heptylamino)undecanoic Acid Derivatives: A Guide to Preparation, Characterization, and Control of Supramolecular Structures Introduction: The Architectural Versatility of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Self-Assembly of 11-(Heptylamino)undecanoic Acid Derivatives: A Guide to Preparation, Characterization, and Control of Supramolecular Structures

Introduction: The Architectural Versatility of Amphiphilic Undecanoic Acid Derivatives

Amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, are fundamental building blocks in nature and nanotechnology, capable of spontaneously organizing into a variety of complex and functional structures.[1][2][3] Among these, long-chain fatty acid derivatives are of particular interest due to their biocompatibility and responsiveness to environmental stimuli.[4][5] This application note provides a comprehensive guide to understanding and controlling the self-assembly of 11-(heptylamino)undecanoic acid and its derivatives. This molecule, with its C11 alkyl chain, terminal carboxylic acid, and secondary amine, exhibits a fascinating interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions that drive the formation of diverse supramolecular architectures such as micelles, vesicles, and lamellar phases.[4][5]

The ability to manipulate these self-assembled structures is critical for a range of applications, from drug delivery and gene therapy to the development of advanced materials.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the synthesis, purification, and characterization of self-assembled structures derived from 11-(heptylamino)undecanoic acid.

Synthesis and Purification of 11-(Heptylamino)undecanoic Acid

The synthesis of 11-(heptylamino)undecanoic acid can be achieved through several synthetic routes. A common and effective method is the reductive amination of 11-oxoundecanoic acid with heptylamine or the nucleophilic substitution of a leaving group on an 11-substituted undecanoic acid with heptylamine. A general procedure starting from 11-aminoundecanoic acid is outlined below.[6]

Protocol 1: Synthesis via Reductive Amination
  • Esterification of 11-Aminoundecanoic Acid:

    • Dissolve 11-aminoundecanoic acid in an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., hydrochloric acid).

    • Reflux the mixture to drive the reaction to completion.

    • Remove the solvent under reduced pressure to obtain the amino ester.

  • Imine Formation:

    • Dissolve the resulting amino ester in a halogenated solvent.

    • Add heptanal (R=O) to the solution.

    • Stir the reaction mixture at room temperature to form the imine intermediate.[6]

  • Reduction of the Imine:

    • Reduce the imine in situ using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis and Purification:

    • Once the reduction is complete, hydrolyze the ester group using a base (e.g., sodium hydroxide) to yield the sodium salt of 11-(heptylamino)undecanoic acid.

    • Acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the final product.

    • Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Physicochemical Properties and Critical Parameters

The self-assembly of 11-(heptylamino)undecanoic acid is governed by its molecular structure and the surrounding environmental conditions. The key is the balance between the hydrophobic interactions of the alkyl chains and the hydrophilic interactions of the head group, which is influenced by pH.

PropertyDescriptionTypical Characterization Method
Molecular Weight 299.5 g/mol [7]Mass Spectrometry
pKa The apparent pKa of the carboxylic acid and the secondary amine will determine the charge state at a given pH, significantly impacting self-assembly. Fatty acid pKa in bilayers is typically 7-9.[8]Potentiometric Titration
Critical Micelle Concentration (CMC) The concentration above which amphiphiles begin to form aggregates. This is a key parameter for defining the onset of self-assembly. The CMC for similar surfactants is often below 0.01 M.[1]Fluorimetry, Tensiometry

Protocols for Inducing and Controlling Self-Assembly

The morphology of the self-assembled structures of 11-(heptylamino)undecanoic acid can be controlled by manipulating environmental factors, primarily pH and concentration.

Protocol 2: pH-Triggered Self-Assembly

The ionization state of the carboxylic acid and the secondary amine headgroup is a critical determinant of the resulting supramolecular structure.[4][5][9]

  • Stock Solution Preparation:

    • Prepare a stock solution of 11-(heptylamino)undecanoic acid in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration well above the expected CMC.

    • Alternatively, for aqueous studies, dissolve the amphiphile in a slightly basic aqueous solution (e.g., pH 10-11) to ensure complete deprotonation of the carboxylic acid and formation of a clear solution.

  • pH Adjustment:

    • Prepare a series of buffers at different pH values (e.g., from pH 4 to pH 10).

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (above the CMC).

    • Gently mix and allow the solutions to equilibrate. The change in pH will alter the protonation state of the headgroup, triggering a transition in the self-assembled structure.[4][10]

  • Structural Analysis:

    • Analyze the resulting structures using the characterization techniques outlined in Section 5.

G cluster_pH pH Influence on Self-Assembly cluster_structures Resulting Morphologies low_pH Low pH (Protonated COOH, Protonated NH2+) neutral_pH Neutral pH (Deprotonated COO-, Protonated NH2+) low_pH->neutral_pH Increase pH aggregates Precipitates/Aggregates low_pH->aggregates high_pH High pH (Deprotonated COO-, Neutral NH) neutral_pH->high_pH Increase pH vesicles Vesicles/Lamellae neutral_pH->vesicles micelles Micelles high_pH->micelles

Figure 1: Influence of pH on the self-assembly of 11-(heptylamino)undecanoic acid.

Characterization of Self-Assembled Structures

A multi-technique approach is essential for a comprehensive understanding of the self-assembled structures.[11][12]

Spectroscopic Techniques
  • Fluorescence Spectroscopy: Can be used to determine the CMC and probe the microenvironment of the self-assembled structures.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on the ionization state of the carboxylic acid and hydrogen bonding within the assemblies.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the dynamics and structure of the self-assembled aggregates.[14]

Scattering Techniques
  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the self-assembled particles in solution.

  • Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): Provide detailed information about the shape, size, and internal structure of the aggregates (e.g., micelles, vesicles, lamellar phases).[4][10][11]

Microscopy Techniques
  • Transmission Electron Microscopy (TEM) and Cryo-TEM: Allow for direct visualization of the morphology of the self-assembled structures.[15][16][17]

  • Atomic Force Microscopy (AFM): Can be used to image self-assembled monolayers on a substrate and provide information on their topography.[12][18][19]

  • Scanning Electron Microscopy (SEM): Useful for visualizing the surface topography of dried self-assembled structures.[12]

G cluster_workflow Characterization Workflow start Induce Self-Assembly (Protocol 2) dls Dynamic Light Scattering (DLS) - Size Distribution start->dls tem Transmission Electron Microscopy (TEM) - Morphology start->tem saxs Small-Angle X-ray Scattering (SAXS) - Internal Structure start->saxs spectroscopy Spectroscopy (FTIR, Fluorescence) - Molecular Interactions start->spectroscopy end Comprehensive Structural Model dls->end tem->end saxs->end spectroscopy->end

Figure 2: A typical workflow for the characterization of self-assembled structures.

Applications in Drug Development and Materials Science

The controlled self-assembly of 11-(heptylamino)undecanoic acid derivatives opens up a wide range of potential applications:

  • Drug Delivery: Vesicular structures can encapsulate hydrophilic drugs, while the hydrophobic core of micelles can carry hydrophobic therapeutic agents. The pH-responsive nature of these assemblies can be exploited for targeted drug release in specific physiological environments.

  • Biomaterials and Surface Modification: Self-assembled monolayers (SAMs) can be formed on various substrates to control surface properties such as wettability and adhesion.[20][21][22]

  • Nanoreactors: The confined environment within self-assembled structures can be used to template the synthesis of nanoparticles or to carry out specific chemical reactions.

Troubleshooting and Expert Insights

  • Precipitation: If precipitation occurs upon pH adjustment, it may indicate that the concentration is too high or that the system is passing through an isoelectric point where the net charge is zero, leading to aggregation. Try working at lower concentrations or adjusting the pH more gradually.

  • Polydispersity: High polydispersity in DLS measurements can indicate the presence of multiple types of aggregates or instability. Ensure thorough mixing and allow sufficient equilibration time. Sonication can sometimes help to create more uniform structures.

  • Reproducibility: The self-assembly of fatty acids can be sensitive to impurities, temperature, and the ionic strength of the buffer. Use high-purity reagents and maintain consistent experimental conditions for reproducible results.

Conclusion

This application note provides a foundational framework for the study of the self-assembly of 11-(heptylamino)undecanoic acid and its derivatives. By carefully controlling experimental parameters, particularly pH and concentration, a rich variety of supramolecular structures can be accessed. The detailed protocols and characterization strategies outlined herein will enable researchers to harness the potential of these versatile molecules for a wide range of applications in science and technology.

References

  • Uyama, M. (2020). Control of Lipid Self-Assembled Structures & Assessment of Lipid Membrane Fluidity by Fluorescence Spectroscopy. J Oleo Sci, 69(2), 83-91. [Link]

  • Douliez, J. P., et al. (2015). pH-responsive fatty acid self-assembly transition induced by UV light. Journal of Colloid and Interface Science, 458, 15-21. [Link]

  • Black, A. P., et al. (2020). Subtle changes in pH affect the packing and robustness of fatty acid bilayers. Soft Matter, 16(4), 939-951. [Link]

  • Chen, I. A., & Szostak, J. W. (2014). Chain-Length Heterogeneity Allows for the Assembly of Fatty Acid Vesicles in Dilute Solutions. Biophysical Journal, 107(7), 1649-1655. [Link]

  • Yang, J., et al. (2010). Structural analysis of nanoscale self-assembled discoidal lipid bilayers by solid-state NMR spectroscopy. Journal of the American Chemical Society, 132(23), 8143-8152. [Link]

  • Salentinig, S., et al. (2010). Self-Assembled Structures and pKa Value of Oleic Acid in Systems of Biological Relevance. Langmuir, 26(14), 11668-11677. [Link]

  • Wang, Y., et al. (2019). Self-Assembly of Palmitic Acid in the Presence of Choline Hydroxide. Molecules, 24(22), 4069. [Link]

  • Wiley Analytical Science. (2013). Transmission Electron Microscopy: Visualization of Gold Nanoparticle Self-Assembly. [Link]

  • Pujals, S., et al. (2019). Super-resolution Microscopy for Nanomedicine Research. ACS Nano, 13(9), 9781-9814. [Link]

  • Academia.edu. (n.d.). Amphiphiles Self-Assembly: Basic Concepts and Future Perspectives of Supramolecular Approaches. [Link]

  • MDPI. (2021). Microscopic Techniques for the Analysis of Micro and Nanostructures of Biopolymers and Their Derivatives. [Link]

  • Argonne National Laboratory. (2014). Seeing Gold Nanoparticles Self-Assemble with in situ Liquid Transmission Electron Microscopy. [Link]

  • Garduño-Alva, D., et al. (2022). Characterizing the Self-Assembly Properties of Monoolein Lipid Isosteres. The Journal of Physical Chemistry B, 126(33), 6331-6339. [Link]

  • Park, J., et al. (2017). Quantifying the Self-Assembly Behavior of Anisotropic Nanoparticles Using Liquid-Phase Transmission Electron Microscopy. Accounts of Chemical Research, 50(5), 1163-1172. [Link]

  • Stettner, J., et al. (2020). Characterization of 11-MUA SAM formation on gold surfaces. ResearchGate. [Link]

  • Lin, Y.-H., et al. (2024). Effects of Anion Coadsorption on the Self-Assembly of 11-Acryloylamino Undecanoic Acid on an Au(111) Electrode. ACS Omega, 9(38), 39827–39835. [Link]

  • Zhang, X., et al. (2012). Amphiphilic building blocks for self-assembly: from amphiphiles to supra-amphiphiles. Accounts of Chemical Research, 45(12), 2148-2157. [Link]

  • MDPI. (2018). Self-Assembly of Lipid Mixtures in Solutions: Structures, Dynamics Processes and Mechanical Properties. [Link]

  • OSTI.GOV. (n.d.). Self-Sorting vs. Co-Assembly in Peptide Amphiphile Supramolecular Nanostructures. [Link]

  • ResearchGate. (2020). Computational Exploration of Lipid Chemical Space: Predicting Assembly Using QSPR Models. [Link]

  • ResearchGate. (n.d.). Upon self-assembly, amphiphiles pack and curve away from (normal phase) or towards (inverse phase) water. [Link]

  • Taylor & Francis eBooks. (n.d.). Self-assembly of Amphiphilic Molecules. [Link]

  • Google Patents. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • PubMed Central. (2024). Effects of Anion Coadsorption on the Self-Assembly of 11-Acryloylamino Undecanoic Acid on an Au(111) Electrode. [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. [Link]

  • Chemical Society Reviews. (2024). Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa. [Link]

  • Angene. (2026). The Role of Undecanoic Acid in Organic Synthesis and Research. [Link]

  • Eureka. (n.d.). Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. [Link]

  • Gentaur Molecular Products. (n.d.). 11_(heptylamino)undecanoic acid 11_(heptylamino)undec product offer. [Link]

  • ResearchGate. (n.d.). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. [Link]

  • PubMed. (2024). Effects of Anion Coadsorption on the Self-Assembly of 11-Acryloylamino Undecanoic Acid on an Au(111) Electrode. [Link]

  • MDPI. (2018). Synthesis and Characterization of Fatty Acid/Amino Acid Self-Assemblies. [Link]

Sources

Application

The Versatile Role of 11-(Heptylamino)undecanoic Acid in Advanced Materials Science: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals. Abstract: 11-(Heptylamino)undecanoic acid is a bifunctional molecule characterized by a long C11 alkyl chain, a central secondary amine, and a termin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 11-(Heptylamino)undecanoic acid is a bifunctional molecule characterized by a long C11 alkyl chain, a central secondary amine, and a terminal carboxylic acid group. This unique structure provides a versatile platform for its application in various domains of materials science. This guide provides an in-depth exploration of its established and potential applications, complete with detailed protocols derived from established methodologies for analogous long-chain functionalized molecules. We will delve into its role as a comonomer in high-performance polyamides and explore its potential in the surface modification of materials through self-assembled monolayers (SAMs), the functionalization of nanoparticles, and the development of biocompatible coatings.

Part 1: Core Application - Internally Plasticized Copolyamides

Application Note 1: Enhancing Flexibility and Performance of Polyamide 11

Polyamide 11 (PA11), a bioplastic derived from castor oil, is renowned for its excellent mechanical properties, chemical resistance, and low friction coefficient. However, for specific applications requiring enhanced flexibility and stable electrical properties, modifications to the polymer backbone are necessary. 11-(Heptylamino)undecanoic acid serves as an ideal comonomer for this purpose.

When copolymerized with 11-aminoundecanoic acid (the monomer for PA11), the N-heptyl group on the 11-(heptylamino)undecanoic acid molecule introduces a disruption in the regular hydrogen bonding between polyamide chains. This disruption acts as an "internal plasticizer," increasing the free volume and chain mobility within the polymer matrix. The result is a copolyamide with significantly increased flexibility and transparency.[1] Furthermore, these copolyamides exhibit excellent electrical properties that are independent of ambient humidity, a critical factor for electronic and medical device applications.[1]

Key Advantages of N-Heptyl-11-aminoundecanoic Acid Incorporation:

  • Internal Plasticization: The heptyl side chain provides inherent flexibility without the need for external plasticizers that can leach out over time.

  • Enhanced Transparency: Disruption of crystalline domains leads to improved light transmission.

  • Stable Electrical Properties: Reduced water absorption due to the hydrophobic heptyl groups results in consistent dielectric properties.

  • Biocompatibility: As a derivative of a biocompatible monomer, it is a suitable candidate for medical-grade polymers, such as those used in catheters.[1]

Protocol 1: Synthesis of N-Heptyl-11-aminoundecanoic Acid for Polyamide Synthesis

A common synthetic route involves the reaction of 11-bromo-undecanoic acid with N-heptylamine.[1]

Materials:

  • 11-bromoundecanoic acid

  • N-heptylamine

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Hydrochloric acid

  • Magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 11-bromoundecanoic acid in anhydrous ethanol.

  • Add a twofold molar excess of N-heptylamine to the solution.

  • Reflux the mixture for 24 hours with constant stirring.

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product into diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Part 2: Potential Application - Self-Assembled Monolayers (SAMs)

Application Note 2: Surface Modification via Self-Assembled Monolayers

The molecular architecture of 11-(heptylamino)undecanoic acid makes it a prime candidate for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that spontaneously form on a surface, allowing for precise control over the interfacial properties of a material.

  • On Oxide Surfaces (e.g., Silicon Oxide, Titanium Dioxide, Indium Tin Oxide): The carboxylic acid headgroup can form strong coordinate bonds with metal oxide surfaces. The long alkyl chains would then align and pack via van der Waals interactions, creating a hydrophobic surface.

  • On Gold Surfaces: While thiols are more common for gold SAMs, carboxylic acids can also adsorb, albeit with a different binding mechanism. The secondary amine group within the chain could also influence the packing and orientation of the monolayer.

Potential Advantages of 11-(Heptylamino)undecanoic Acid SAMs:

  • Tunable Surface Energy: The exposed heptyl groups would create a low-energy, hydrophobic surface.

  • Biomolecule Immobilization: The secondary amine group can be protonated to create a positively charged surface, facilitating the electrostatic immobilization of negatively charged biomolecules like DNA. Alternatively, it can be used as a reactive site for covalent attachment of other molecules.

  • Corrosion Resistance: A well-packed monolayer can act as a barrier to corrosive agents.

Hypothetical Protocol 2: Formation of a SAM on a Silicon Oxide Surface

This protocol is adapted from established methods for forming carboxylic acid-based SAMs on hydroxylated surfaces.

Materials:

  • Silicon wafers with a native oxide layer

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • 1 mM solution of 11-(heptylamino)undecanoic acid in anhydrous toluene

  • Ultrasonic bath

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Clean the wafers by sonication in acetone and then isopropanol for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the wafers in a freshly prepared piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers copiously with deionized water and dry under a nitrogen stream.

  • SAM Formation:

    • Immediately immerse the cleaned and hydroxylated wafers in the 1 mM solution of 11-(heptylamino)undecanoic acid in anhydrous toluene.

    • Leave the wafers in the solution for 24-48 hours at room temperature to allow for monolayer formation.

    • After incubation, remove the wafers and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the coated wafers under a stream of nitrogen.

  • Characterization:

    • The successful formation of the SAM can be verified by techniques such as contact angle goniometry (to confirm hydrophobicity), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition), and atomic force microscopy (AFM) (to assess surface morphology and thickness).

Part 3: Potential Application - Nanoparticle Surface Functionalization

Application Note 3: Tailoring Nanoparticle Properties for Biomedical and Catalytic Applications

The surface chemistry of nanoparticles dictates their stability, dispersibility, and interaction with their environment. 11-(Heptylamino)undecanoic acid can be used as a surface ligand to functionalize a variety of nanoparticles (e.g., iron oxide, gold, quantum dots).[2][3]

  • Stabilization in Organic Solvents: The long alkyl chains provide steric stabilization, preventing nanoparticle aggregation in non-polar media.

  • Biocompatibility and Drug Delivery: The carboxylic acid group can be deprotonated to impart a negative surface charge, improving stability in aqueous solutions. The secondary amine offers a point of conjugation for drugs, targeting ligands, or imaging agents.[2]

  • Catalysis: By immobilizing catalytically active species onto the nanoparticles via the amine or carboxylic acid groups, novel nanocatalysts can be designed.

Hypothetical Protocol 3: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol is based on standard ligand exchange procedures for IONPs.

Materials:

  • Oleic acid-capped iron oxide nanoparticles dispersed in hexane

  • 11-(heptylamino)undecanoic acid

  • Toluene

  • Ethanol

  • Centrifuge

Procedure:

  • Ligand Exchange:

    • Disperse the oleic acid-capped IONPs in toluene.

    • In a separate flask, dissolve a large excess of 11-(heptylamino)undecanoic acid in toluene.

    • Add the IONP dispersion to the 11-(heptylamino)undecanoic acid solution.

    • Heat the mixture to 60-80°C and stir for 12-24 hours to facilitate the exchange of the oleic acid ligands with 11-(heptylamino)undecanoic acid.

  • Purification:

    • After cooling, precipitate the functionalized IONPs by adding ethanol.

    • Collect the nanoparticles by centrifugation.

    • Redisperse the nanoparticles in a minimal amount of toluene and repeat the precipitation and centrifugation steps two more times to remove excess free ligand.

  • Final Product:

    • Dry the final nanoparticle pellet under vacuum.

    • The functionalized IONPs can be redispersed in various organic solvents or, depending on the pH, in aqueous solutions.

  • Characterization:

    • Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of the new ligand on the nanoparticle surface.

    • Thermogravimetric analysis (TGA) can quantify the amount of ligand bound to the nanoparticles.

    • Dynamic light scattering (DLS) can be used to measure the hydrodynamic size and stability of the functionalized nanoparticles in dispersion.

Part 4: Potential Application - Biocompatible Coatings

Application Note 4: Improving the Biocompatibility of Implantable Materials

The surface of a medical implant plays a crucial role in its integration with the body. Unmodified metal or polymer surfaces can lead to protein fouling, bacterial adhesion, and an inflammatory response. A coating of 11-(heptylamino)undecanoic acid could improve the biocompatibility of such materials.[4][5]

  • Reduced Protein Adsorption: The hydrophobic nature of the alkyl chains can reduce non-specific protein adsorption.

  • Antibacterial Properties: While not inherently antibacterial, the surface can be further modified via the amine group to attach antimicrobial peptides or polymers.

  • Enhanced Osseointegration: For orthopedic implants, the carboxylic acid group can chelate with calcium ions, potentially promoting the nucleation of hydroxyapatite and improving bone integration.

Hypothetical Protocol 4: Dip-Coating of a Titanium Alloy (Ti6Al4V) Implant

This protocol outlines a simple dip-coating procedure to create a thin film of 11-(heptylamino)undecanoic acid on a titanium surface.

Materials:

  • Ti6Al4V coupons

  • Acetone, isopropanol, and deionized water for cleaning

  • 10 mM solution of 11-(heptylamino)undecanoic acid in ethanol

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the Ti6Al4V coupons by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the coupons in an oven at 100°C.

  • Dip-Coating:

    • Immerse the cleaned and dried coupons in the 10 mM ethanolic solution of 11-(heptylamino)undecanoic acid.

    • Allow the coupons to remain in the solution for 1 hour.

    • Withdraw the coupons from the solution at a slow, constant speed to ensure a uniform coating.

  • Annealing:

    • Anneal the coated coupons in an oven at 120°C for 1 hour to promote adhesion of the coating to the titanium oxide surface.

  • Characterization and Biocompatibility Assessment:

    • The coated surfaces can be characterized by contact angle measurements and XPS.

    • Biocompatibility can be assessed in vitro using cell culture studies (e.g., fibroblast or osteoblast adhesion and proliferation assays) and protein adsorption assays.

Visualizations

Diagram 1: Molecular Structure and Functional Groups

Caption: Functional groups of 11-(heptylamino)undecanoic acid.

Diagram 2: Application Workflow for Copolyamide Synthesis

Copolyamide_Synthesis_Workflow cluster_monomers Monomers cluster_process Process cluster_product Product cluster_properties Resulting Properties Monomer1 11-Aminoundecanoic Acid Polycondensation Melt Polycondensation Monomer1->Polycondensation Monomer2 11-(Heptylamino)undecanoic Acid Monomer2->Polycondensation Copolyamide Internally Plasticized Copolyamide (PA11 Derivative) Polycondensation->Copolyamide Flexibility Increased Flexibility Copolyamide->Flexibility Transparency Enhanced Transparency Copolyamide->Transparency Electrical Stable Electrical Properties Copolyamide->Electrical

Caption: Workflow for synthesizing flexible copolyamides.

References

  • 11-(Heptylamino)undecanoic acid | C18H37NO2 | CID 110593. PubChem. [Link]

  • WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers. [Link]

  • Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants. MDPI. [Link]

  • Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants. PubMed. [Link]

  • Surface functionalization of nanoparticles for nanomedicine. PMC - PubMed Central - NIH. [Link]

Sources

Method

Application Notes and Protocols for Reactions of 11-(Heptylamino)undecanoic Acid

Introduction: The Versatility of Long-Chain N-Alkyl Amino Acids in Drug Development Long-chain N-alkyl amino acids, such as 11-(heptylamino)undecanoic acid, represent a unique class of molecules with significant potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Long-Chain N-Alkyl Amino Acids in Drug Development

Long-chain N-alkyl amino acids, such as 11-(heptylamino)undecanoic acid, represent a unique class of molecules with significant potential in pharmaceutical and materials science. The combination of a long aliphatic chain and the bifunctional amino acid scaffold imparts amphiphilic properties, making them valuable as surfactants, and modifiers of drug solubility and bioavailability.[1][2] Their utility extends to the synthesis of novel polymers and as building blocks in the creation of complex molecular architectures. This guide provides a detailed exploration of the experimental setup for key reactions involving 11-(heptylamino)undecanoic acid, offering researchers and drug development professionals a practical framework for its application.

Molecular Profile of 11-(Heptylamino)undecanoic Acid:

PropertyValueSource
IUPAC Name11-(heptylamino)undecanoic acid[3]
Molecular FormulaC₁₈H₃₇NO₂[3]
Molecular Weight299.5 g/mol [3]
CAS Number68564-88-5[3]

I. Synthesis of 11-(Heptylamino)undecanoic Acid via Reductive Amination

The synthesis of 11-(heptylamino)undecanoic acid is efficiently achieved through the reductive amination of 11-aminoundecanoic acid with heptanal. This method involves the initial formation of an imine, which is then reduced to the secondary amine.[4]

Causality of Experimental Choices:
  • Solvent: A halogenated solvent like dichloromethane (DCM) is often chosen for its ability to dissolve the starting materials and facilitate the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and prevent degradation of the reactants or products.

  • Purification: Purification via recrystallization from an aqueous solution of an inorganic acid, such as sulfuric acid, can yield a high-purity product.[5]

Experimental Workflow:

A Dissolve 11-aminoundecanoic acid and heptanal in DCM B Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B C Stir at room temperature for 12-24 hours B->C D Quench with saturated NaHCO₃ solution C->D E Extract with DCM D->E F Dry organic layer over Na₂SO₄ E->F G Concentrate under reduced pressure F->G H Purify by recrystallization G->H A Dissolve 11-(heptylamino)undecanoic acid and amine in DMF B Add HOBt and DIPEA A->B C Cool to 0°C B->C D Add EDC and stir C->D E Allow to warm to room temperature and stir for 12-16 hours D->E F Dilute with water and extract with an organic solvent E->F G Wash with brine, dry, and concentrate F->G H Purify by column chromatography G->H A Dissolve 11-(heptylamino)undecanoic acid in excess alcohol B Add a catalytic amount of H₂SO₄ A->B C Reflux with a Dean-Stark trap to remove water B->C D Monitor reaction by TLC C->D E Cool and neutralize with NaHCO₃ solution D->E F Remove excess alcohol under reduced pressure E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify G->H A Dissolve 11-(heptylamino)undecanoic acid in anhydrous DMF B Add K₂CO₃ A->B C Add alkyl halide B->C D Heat the reaction mixture (e.g., 60-80°C) C->D E Monitor reaction by TLC D->E F Cool, filter, and concentrate E->F G Purify by column chromatography F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Polymerization of 11-(Heptylamino)undecanoic Acid

Welcome to the technical support center for the synthesis and troubleshooting of poly[11-(heptylamino)undecanoic acid]. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of poly[11-(heptylamino)undecanoic acid]. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique N-substituted polyamide. The presence of the N-heptyl group introduces specific challenges not typically encountered during the polymerization of its unsubstituted counterpart, 11-aminoundecanoic acid (the monomer for Polyamide 11). This document provides in-depth, field-proven insights to help you navigate these challenges and achieve successful polymerization.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the monomer and the general polymerization process.

Q1: What are the critical quality parameters for the 11-(heptylamino)undecanoic acid monomer before starting polymerization?

A1: Monomer purity is the most critical factor for achieving a high molecular weight polymer. Contaminants can act as chain terminators or lead to undesirable side reactions.

  • Purity: Should be >99% as determined by NMR and HPLC.

  • Water Content: Must be minimal (<0.1%). The polymerization is a condensation reaction where water is a byproduct; excess starting water will inhibit the reaction equilibrium.[1] Dry the monomer under vacuum at a temperature below its melting point before use.

  • Absence of Trifunctional Impurities: Impurities with more than two reactive groups (e.g., other amines or carboxylic acids) can lead to branching or cross-linking.

  • Storage: Store the monomer in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation. Polyamides, in general, are known to be hygroscopic, a property that can begin with the monomer.[2]

Q2: How does the N-heptyl group affect the polymerization compared to standard 11-aminoundecanoic acid?

A2: The N-heptyl group has several significant effects:

  • Steric Hindrance: The bulky alkyl group can sterically hinder the nucleophilic attack of the secondary amine on the carboxylic acid group. This slows down the reaction rate and may necessitate higher temperatures or longer reaction times to achieve high conversion.

  • Reduced Reactivity: A secondary amine is generally less nucleophilic than a primary amine. This fundamental difference in reactivity is a key consideration.

  • Solubility: The long alkyl chain increases the hydrophobicity of both the monomer and the resulting polymer. This alters the solubility profile, which is important for reaction solvent selection (if not a bulk polymerization) and for post-synthesis characterization.

  • Polymer Properties: The heptyl groups act as internal plasticizers, disrupting the typical hydrogen bonding seen in conventional polyamides like Nylon 11.[3] This results in a polymer with a lower melting point, lower crystallinity, and increased flexibility.

Q3: Is a catalyst necessary for this polymerization?

A3: While thermal polycondensation can proceed without a catalyst, it often requires high temperatures (220-260°C) which can lead to degradation.[4][5] The use of a catalyst can lower the required temperature and reaction time.

  • Acid Catalysts: Protonic acids like p-toluenesulfonic acid (pTSA) can be effective.

  • Metal-Based Catalysts: Certain transition metal derivatives have been shown to catalyze thermal polymerization at lower temperatures (e.g., 150°C).[6]

  • Caution: The choice of catalyst should be carefully considered, as some can promote side reactions or may need to be removed from the final polymer, especially for biomedical applications.

Section 2: Troubleshooting Guide for Polymerization Issues

This section is structured to address specific problems you may encounter during your experiments.

Problem 1: Low Polymer Yield or Incomplete Reaction

Symptoms: The reaction mixture remains a low-viscosity liquid, or the isolated product mass is significantly lower than theoretically expected.

Possible CausesRecommended Actions & Explanations
Inefficient Water Removal The polycondensation reaction is an equilibrium process. Water must be continuously removed to drive the reaction toward the polymer. Action: Increase the vacuum level (<1 Torr), ensure a steady flow of a dry, inert gas (nitrogen or argon) through the reaction mixture (sparging), and ensure the glassware setup allows for efficient escape of volatiles.
Reaction Temperature Too Low The activation energy for the amidation of this sterically hindered monomer is high. The temperature may not be sufficient to achieve a reasonable reaction rate. Action: Gradually increase the reaction temperature in 10°C increments. Monitor for signs of degradation (see Problem 3). A typical starting point for similar polyamides is around 220°C.[5]
Monomer Impurity Monofunctional impurities (e.g., undecanoic acid or heptylamine) will cap the growing polymer chains, preventing further elongation. Action: Re-purify the monomer using recrystallization or column chromatography. Verify purity using NMR, MS, and elemental analysis.
Reaction Time Too Short High molecular weight polyamides require extended reaction times, often several hours, especially in the final stages when viscosity is high.[1] Action: Increase the total reaction time. Take aliquots at different time points (if possible) to track the increase in molecular weight via techniques like solution viscosity or GPC.
Problem 2: Low Molecular Weight of the Final Polymer

Symptoms: The resulting polymer is brittle, forms weak films or fibers, and GPC/SEC analysis confirms a low number-average molecular weight (Mn).

Possible CausesRecommended Actions & Explanations
High Viscosity Trapping Water In the later stages, the melt viscosity becomes very high, which physically traps the water byproduct and prevents its removal, effectively stopping the polymerization. This is a common challenge in polyamide synthesis.[1] Action: Mechanical stirring must be robust and efficient throughout the entire process. Consider a two-stage reaction: a melt-phase prepolymerization followed by solid-state polymerization (SSP) where the prepolymer is heated under vacuum below its melting point to continue the reaction in the solid phase.
Thermal Degradation Excessive heat can cause chain scission, leading to a reduction in molecular weight. Action: Optimize the temperature-time profile. Use the minimum temperature necessary for polymerization. The use of antioxidants (e.g., hindered phenols) can sometimes mitigate degradation, but their compatibility must be verified.
Oxygen Contamination The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer chains. Action: Ensure the reaction is conducted under a high-purity inert atmosphere (N₂ or Ar). Use Schlenk line techniques for a robustly oxygen-free environment.
Problem 3: Polymer Discoloration (Yellowing/Browning)

Symptoms: The final polymer is not off-white or colorless, but has a yellow or brown tint.

Possible CausesRecommended Actions & Explanations
Thermal Oxidation Reaction with residual oxygen at high temperatures is a primary cause of discoloration in polyamides.[2] Action: Improve the inert atmosphere of your reaction setup. Purge the system thoroughly with nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
Monomer Impurities Trace impurities in the monomer can be more susceptible to thermal degradation, leading to colored byproducts. Action: Ensure the highest possible purity of the starting monomer. Activated carbon treatment of the monomer solution before the final crystallization step can sometimes remove color-forming impurities.
Excessive Reaction Temperature The monomer or polymer itself can begin to decompose if the temperature is too high, leading to charring. The polycondensation of some amino acids is known to be complete before degradation temperatures are reached.[4] Action: Determine the thermal stability of your monomer and polymer using Thermogravimetric Analysis (TGA). Ensure the polymerization temperature is well below the onset of degradation.
Section 3: Experimental Workflows & Analytical Protocols
Workflow 1: General Troubleshooting Logic

This diagram outlines a systematic approach to diagnosing polymerization problems.

TroubleshootingWorkflow cluster_feedback Iterative Optimization Start Polymerization Issue (e.g., Low MW, Discoloration) CheckMonomer Step 1: Verify Monomer Quality (Purity >99%, Dry?) Start->CheckMonomer CheckSetup Step 2: Inspect Reaction Setup (Inert Gas, Vacuum, Stirring) CheckMonomer->CheckSetup Monomer OK AnalyzePolymer Step 3: Characterize Polymer (FTIR, GPC, DSC, TGA) CheckSetup->AnalyzePolymer Setup OK ModifyConditions Step 4: Adjust Reaction Conditions (Temp, Time, Catalyst) AnalyzePolymer->ModifyConditions Problem Identified ModifyConditions->CheckSetup Re-run Experiment Result Successful Polymerization ModifyConditions->Result

Caption: A systematic workflow for troubleshooting polymerization issues.

Workflow 2: Polycondensation Reaction

This diagram illustrates the fundamental chemical transformation.

Polycondensation Monomer n * 11-(Heptylamino)undecanoic Acid (Monomer) Polymer Poly[11-(heptylamino)undecanoic acid] (Polymer Repeating Unit) Monomer->Polymer Heat, Vacuum (-H₂O) Water (n-1) * H₂O (Byproduct)

Caption: The polycondensation of 11-(heptylamino)undecanoic acid.

Protocol 1: Step-by-Step Melt Polycondensation
  • Monomer Preparation: Dry 10 g of 11-(heptylamino)undecanoic acid in a vacuum oven at 60°C for 24 hours.

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with an overhead mechanical stirrer, a nitrogen/argon inlet extending below the surface of the reactants (for sparging), and a short-path distillation head connected to a vacuum pump via a cold trap.

  • Inerting: Place the dried monomer into the flask. Seal the reactor and purge with dry nitrogen or argon for at least 30 minutes to remove all air.

  • Heating - Stage 1 (Melt & Pre-polymerize): Begin stirring and heat the flask to 180-200°C under a gentle flow of inert gas. The monomer should melt and the viscosity will gradually increase over 2-4 hours as water is evolved.

  • Heating - Stage 2 (High Vacuum): Once the initial evolution of water subsides, gradually apply a high vacuum (<1 Torr). Simultaneously, increase the temperature to 220-240°C. Continue the reaction under these conditions for another 4-6 hours. The viscosity of the melt should increase significantly.

  • Cooling & Isolation: Remove the heat source and allow the reactor to cool to room temperature under a positive pressure of inert gas. The resulting polymer can be isolated by carefully breaking the flask (if necessary) or by dissolving the polymer in a suitable solvent like chloroform or THF, followed by precipitation in a non-solvent like methanol.

  • Drying: Dry the isolated polymer in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: FTIR Analysis for Reaction Monitoring
  • Objective: To confirm the formation of amide bonds and the disappearance of carboxylic acid groups.

  • Procedure: Collect a small sample of the reaction mixture at different time points. Dissolve in a suitable solvent (e.g., chloroform) and cast a thin film on a KBr plate, or analyze directly using an ATR-FTIR accessory.

  • Expected Observations:

    • Disappearance of the broad O-H stretch from the carboxylic acid at ~3000 cm⁻¹.

    • Appearance and growth of the amide N-H stretch (if visible) around 3300 cm⁻¹.

    • Appearance and growth of the strong amide I band (C=O stretch) at approximately 1640 cm⁻¹.

    • Shift of the carbonyl C=O stretch from the carboxylic acid dimer (~1700 cm⁻¹) to the amide C=O stretch (~1640 cm⁻¹).

References
  • Structure of thermal polymers of amino acids. PubMed.
  • The thermal polymerization of amino acids revisited; Synthesis and structural characterization of hyperbranched polymers
  • Thermal Induced Polymerization of l-Lysine forms Branched Particles with Blue Fluorescence. Wiley Online Library.
  • SYNTHESIS AND CHARACTERIZ
  • Recycling and Degradation of Polyamides.
  • Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formul
  • Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw M
  • Bio-based polyamide 11: Synthesis, rheology and solid-state properties of star structures. ScienceDirect.
  • Synthesis and Characterization of Copolymers of Nylon 11 and Nylon 12.
  • Divergent Process for C 10 , C 11 and C 12 ω-Amino Acid and α,ω-Dicarboxylic Acid Monomers from Castor Oil as a Renewable Resource.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 11-(Heptylamino)undecanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 11-(heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 11-(heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Synthesis Overview: Reductive Amination

The synthesis of 11-(heptylamino)undecanoic acid is most commonly achieved through a reductive amination reaction. This powerful and versatile method involves the reaction of a carbonyl group (in this case, heptanal) with a primary amine (11-aminoundecanoic acid) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This one-pot approach is favored for its efficiency and reduced waste, aligning with the principles of green chemistry.[1]

The overall reaction is as follows:

11-Aminoundecanoic Acid + Heptanal → [Imine Intermediate] → 11-(Heptylamino)undecanoic Acid

This guide will focus on troubleshooting and optimizing the key parameters of this reaction to maximize yield and purity.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 11-(heptylamino)undecanoic acid in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of the starting materials. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial equilibrium between the amine, aldehyde, and the imine intermediate is critical.[1]

    • pH is not optimal: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[2][3] At this pH, the carbonyl oxygen is protonated, which accelerates the nucleophilic attack by the amine. If the solution is too acidic, the amine will be protonated and become non-nucleophilic. Conversely, if the solution is too basic, the carbonyl is not sufficiently activated. Consider adding a catalytic amount of a weak acid like acetic acid.

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[1] While not always necessary in a one-pot reductive amination, if imine formation is limiting, consider using a dehydrating agent or a setup that allows for azeotropic removal of water. However, this can complicate the reaction setup.

  • Suboptimal Reducing Agent Activity:

    • Choice of Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for reductive aminations as it is milder than sodium borohydride (NaBH₄) and less prone to reducing the starting aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also widely used and is not water-sensitive, making it suitable for reactions in protic solvents like methanol.[3][4]

    • Addition of Reducing Agent: If using a stronger reducing agent like NaBH₄, it should be added only after allowing sufficient time for the imine to form to avoid competitive reduction of the aldehyde.[2][4]

  • Reaction Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation. A patent for a similar process suggests a temperature range of 20-50°C.[5] However, excessive heat can lead to side reactions.

Q2: I am observing significant amounts of a side product that I believe is 11-hydroxyundecanoic acid. Why is this happening and how can I prevent it?

A2: The formation of 11-hydroxyundecanoic acid indicates that the heptanal is being reduced to the corresponding alcohol (heptanol), which can then be oxidized. This is a common side reaction, especially when using less selective reducing agents.[6]

  • Reducing Agent Selection: As mentioned, NaBH(OAc)₃ is generally preferred because it is less likely to reduce aldehydes and ketones compared to imines.[4] If you are using NaBH₄, you are likely adding it too early. Allow the imine to form for at least 1-2 hours before introducing the borohydride.

  • Stoichiometry of the Reducing Agent: Ensure you are not using a large excess of the reducing agent. A slight excess (e.g., 1.1-1.5 equivalents) is usually sufficient.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: The purification of 11-(heptylamino)undecanoic acid can be challenging due to its amphiphilic nature.

  • Crystallization: Recrystallization is a powerful purification technique for this compound.

    • A patent suggests that purification can be achieved by washing the product with a solvent like tert-butyl methyl ether (TBME) or isopropanol followed by filtration.[5]

    • Another patent describes purification of long-chain amino acids by recrystallization from an aqueous solution of acetic acid.[7]

  • Acid-Base Extraction: Exploiting the acidic (carboxylic acid) and basic (secondary amine) functional groups can be an effective purification strategy.

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine and precipitate the product.

    • The product can then be filtered and washed.

  • Column Chromatography: While possible, silica gel chromatography can be complicated by the zwitterionic nature of the product. If this method is necessary, consider using a polar eluent system, possibly with a small amount of a volatile acid or base (like acetic acid or triethylamine) to improve peak shape.

Q4: What is the best solvent for this reaction?

A4: The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble.

  • Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are commonly used and are compatible with reducing agents like NaBH₃CN and NaBH₄.[4]

  • Aprotic Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are good choices, especially when using moisture-sensitive reagents like NaBH(OAc)₃.[4]

  • Specialized Solvents: A patent has highlighted the effectiveness of 2,2,2-trifluoroethanol for solubilizing 11-aminoundecanoic acid and its derivatives, leading to excellent yields.[5]

The optimal solvent will depend on the specific reducing agent and reaction conditions. It is advisable to perform small-scale solubility tests with your starting materials before committing to a large-scale reaction.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 11-(heptylamino)undecanoic acid, incorporating the optimization principles discussed above.

Materials and Reagents
  • 11-Aminoundecanoic acid

  • Heptanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 11-aminoundecanoic acid (1.0 eq) in a suitable solvent mixture. A combination of DCM and a small amount of MeOH can aid in solubility.

  • Addition of Aldehyde: To the stirred solution, add heptanal (1.1 eq) dropwise at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it's important to control the rate of addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or an aqueous acetic acid solution) or by following the acid-base extraction procedure outlined in the FAQ section.

Data Summary Table
ParameterRecommended ConditionRationale
Reactant Ratio 1.1 eq HeptanalA slight excess of the aldehyde drives the imine formation equilibrium forward.
Reducing Agent 1.5 eq NaBH(OAc)₃A mild and selective reagent that minimizes aldehyde reduction. A slight excess ensures complete reduction of the imine.
Solvent DCM / MeOHA versatile solvent system that aids in the solubility of the amino acid starting material.
Temperature Room TemperatureSufficient for most reductive aminations, avoiding potential side reactions at higher temperatures.
Reaction Time 12-24 hoursAllows for complete imine formation and subsequent reduction.
pH Mildly acidic (if needed)Catalytic amounts of a weak acid can accelerate imine formation.

IV. Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_imine Imine Formation cluster_reduction Reduction AminoAcid 11-Aminoundecanoic Acid (R-NH2) Hemiaminal Hemiaminal Intermediate AminoAcid->Hemiaminal Nucleophilic Attack Aldehyde Heptanal (R'-CHO) Aldehyde->Hemiaminal Imine Imine Intermediate (R-N=CHR') Hemiaminal->Imine - H2O Product 11-(Heptylamino)undecanoic Acid (R-NH-CH2R') Imine->Product Hydride Attack ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: The two-stage process of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion? CheckImine Optimize Imine Formation Start->CheckImine Yes CheckReducer Evaluate Reducing Agent Start->CheckReducer Yes CheckTemp Adjust Temperature Start->CheckTemp Yes pH Adjust pH to 4-5 CheckImine->pH Water Consider Water Removal CheckImine->Water ReducerType Switch to NaBH(OAc)3 CheckReducer->ReducerType ReducerTiming Delay NaBH4 Addition CheckReducer->ReducerTiming IncreaseTemp Increase Temp to 40-50°C CheckTemp->IncreaseTemp MonitorSideReactions Monitor for Side Reactions IncreaseTemp->MonitorSideReactions

Caption: A decision tree for troubleshooting low reaction conversion.

V. References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • WordPress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pen-Tung Sah, T. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. Retrieved from

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]

  • Eureka. (n.d.). Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed Central. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids. Retrieved from

  • Justia Patents. (2011). process for the ammonolysis of 11-bromoundecanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of ω -aminoundecanoic acid from castor oil. Retrieved from [Link]

  • OEHHA. (2009). 11-Aminoundecanoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 11-(Heptylamino)undecanoic Acid

Welcome to the technical support guide for the purification of crude 11-(Heptylamino)undecanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 11-(Heptylamino)undecanoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this long-chain N-alkylated amino acid. As an amphoteric molecule with surfactant-like properties, its purification requires a nuanced approach that leverages its unique chemical characteristics. This guide provides troubleshooting solutions, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up and purification of 11-(Heptylamino)undecanoic acid.

Q1: My final product is a persistent oil or a waxy solid that refuses to crystallize. What is causing this, and how can I obtain a crystalline solid?

A1: This is a common issue when purifying long-chain N-alkylated amino acids and typically points to the presence of impurities that disrupt the crystal lattice formation.[1] The most likely culprits are residual solvents or unreacted starting materials, such as heptylamine or 11-bromo/aminoundecanoic acid.

Root Cause Analysis & Solution:

  • Unreacted Starting Materials: These molecules, having different shapes and polarities, act as "crystal poisons."

  • Solution: A robust acid-base extraction is the most effective way to remove these impurities. This method exploits the amphoteric nature of your target compound to separate it from neutral, more basic, or more acidic contaminants. After the extraction, you can proceed with recrystallization.

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cluster_0 Troubleshooting: Oily Product start Crude Oily Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) wash_acid Wash with 1M HCl (aq) (Protonates Amines) start->wash_acid Step 1 separate_1 Separate Layers wash_acid->separate_1 wash_base Wash Organic Layer with Saturated NaHCO3 (aq) (Deprotonates Carboxylic Acids) separate_1->wash_base Organic Layer separate_2 Separate Layers wash_base->separate_2 isolate_product Isolate Aqueous Layer (Contains Product as Carboxylate Salt) separate_2->isolate_product Aqueous Layer precipitate Adjust Aqueous pH to ~7-8 with 1M HCl (Precipitates Product) isolate_product->precipitate filter Filter and Wash Precipitate with Cold Water precipitate->filter recrystallize Recrystallize Solid filter->recrystallize end Pure Crystalline Product recrystallize->end

Caption: Workflow for purifying an oily product using acid-base extraction.

Q2: My NMR/LC-MS analysis shows that my purified product is still contaminated with unreacted 11-aminoundecanoic acid. How can I specifically remove it?

A2: The starting material, 11-aminoundecanoic acid, has very similar properties to your product. However, the secondary amine in your N-heptylated product is slightly more basic than the primary amine of the starting material. This subtle difference is generally insufficient for a clean separation via standard extraction. Column chromatography is the recommended method here.

Recommended Action:

  • Ion-Exchange Chromatography (IEC): This is the gold standard for separating amino acids.[2] At a low pH, both your product and the impurity will be positively charged and bind to a cation exchange resin. By gradually increasing the pH of the elution buffer, you will reach the respective isoelectric points (pI) of the compounds, causing them to elute. The N-heptyl group makes your product more hydrophobic and slightly alters its pI, enabling separation.

  • Silica Gel Chromatography: While challenging due to the high polarity of amino acids, this is feasible. You will need a polar mobile phase, such as a gradient of methanol in dichloromethane (DCM). To improve resolution and prevent streaking, add a small amount of acetic acid (e.g., 1%) or triethylamine (e.g., 1%) to the eluent. The acid will ensure all carboxylic acid groups are protonated, while the base will deprotonate them, leading to more consistent interactions with the silica.

Q3: I'm attempting recrystallization, but my yield is extremely low, even when a precipitate forms. What can I do?

A3: This is a direct consequence of the dual nature of your molecule. Long-chain amino acids often exhibit poor solubility in both water and common organic solvents, making standard recrystallization inefficient.[3]

Expert Recommendations:

  • Aqueous Acetic Acid System: A patented method for long-chain amino acids involves using an aqueous solution of an organic acid, such as acetic acid, as the recrystallization solvent.[3] The acidic environment protonates the amino group, increasing solubility in the aqueous medium, especially upon heating.

    • Protocol: Dissolve the crude product in aqueous acetic acid (e.g., 50-70%) at an elevated temperature (80-95°C).[3] Once fully dissolved, allow the solution to cool slowly. The purified product will crystallize out.

  • Recrystallization via Salt Formation: This technique involves converting the amino acid into a more soluble salt, purifying the salt, and then converting it back to the neutral form.

    • Protocol: Dissolve the crude product in a suitable organic solvent and add an acid (e.g., a stoichiometric amount of sulfuric acid) to form the corresponding salt.[3] Isolate this salt, which may have different crystallization properties. Recrystallize the salt from a suitable solvent system. Finally, dissolve the purified salt in water and neutralize the solution to the product's isoelectric point (pI) to precipitate the pure zwitterionic compound.[3]

Q4: My product is consistently off-white or yellow. How can I decolorize it?

A4: Discoloration is usually due to high-molecular-weight, polar impurities or degradation products formed during synthesis. These can often be removed with an activated carbon treatment.

Procedure:

  • During the recrystallization process, after your product is fully dissolved in the hot solvent (e.g., in the aqueous acetic acid system), add a small amount of activated carbon (charcoal) to the solution (typically 1-2% by weight).[3]

  • Keep the solution heated for 5-10 minutes with gentle stirring.

  • Perform a hot filtration through a pad of celite or filter paper to remove the carbon.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the principal purification strategies for crude 11-(Heptylamino)undecanoic acid?

A1: There are three primary methods, which can be used alone or in combination:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their pH-dependent solubility in aqueous and organic phases.[4][5] It is highly effective for removing non-amphoteric impurities.

  • Recrystallization: This is a classic purification technique for solids. For this specific molecule, specialized methods like recrystallization from aqueous organic acids or via intermediate salt formation are often necessary to achieve good yields.[3]

  • Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, ion-exchange resin) and a mobile phase.[6] It is particularly useful for separating the target molecule from structurally similar impurities.[7]

Q2: How does acid-base extraction work for an amphoteric molecule like 11-(Heptylamino)undecanoic acid?

A2: The strategy relies on selectively converting the molecule into a water-soluble salt, leaving water-insoluble impurities behind in an organic solvent.

  • At Low pH (e.g., pH < 4): The basic amino group is protonated to form a cationic ammonium salt (-NH₂⁺-). This salt is soluble in the aqueous layer.[8]

  • At High pH (e.g., pH > 10): The acidic carboxylic acid group is deprotonated to form an anionic carboxylate salt (-COO⁻). This salt is also soluble in the aqueous layer.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with both a positive and negative charge, resulting in a net neutral charge. At this pH, the molecule has its minimum solubility in water and will precipitate, allowing for its recovery.[9]

Q3: Which chromatography technique is better for this compound: Ion-Exchange or standard Silica Gel?

A3: The choice depends on the nature of the impurities you are trying to remove.

TechniquePrincipleBest For RemovingProsCons
Ion-Exchange (IEC) Separation based on net charge.[2]Structurally similar amino acids (e.g., unreacted 11-aminoundecanoic acid).High resolution for charged/polar molecules; highly reproducible.[2]Requires specialized resins and buffer systems.
Silica Gel Separation based on polarity.[6]Less polar or neutral impurities (e.g., byproducts without charged groups).Widely available; good for removing non-polar contaminants.Can have strong, sometimes irreversible, binding of the polar amino acid, leading to poor recovery or streaking without mobile phase modifiers.[7]

Q4: What are the most common impurities to expect in my crude product?

A4: The impurities depend heavily on the synthetic route. A common synthesis involves reacting 11-bromo-undecanoic acid with heptylamine.[10]

  • Unreacted Starting Materials: 11-bromo-undecanoic acid, heptylamine.

  • Byproducts from Precursor Synthesis: The precursor, 11-aminoundecanoic acid, is often made from undecylenic acid, which can introduce the 10-bromo isomer as a byproduct.[11] This would lead to 10-(heptylamino)undecanoic acid in your final product.

  • Side-Reaction Products: Dialkylation of the amine, forming a tertiary amine, is a possibility.

  • Residual Reagents: Solvents (e.g., toluene), bases (e.g., triethylamine), and other reagents used in the synthesis.[11]

Q5: How do I estimate the isoelectric point (pI) of my product, and why is it critical?

A5: The pI is the pH at which the molecule has no net electrical charge. It is critical because this is the point of minimum aqueous solubility, which is used to precipitate the product from solution after an acid-base extraction.[3][9]

You can estimate the pI by averaging the pKa values of the carboxylic acid and the secondary amine. The pKa of the carboxyl group of 11-aminoundecanoic acid is ~4.55, and the amine pKa is ~11.15.[8] Alkylation will slightly change these values, but the pI will still be roughly in the neutral range.

  • Formula: pI ≈ ½ (pKa_COOH + pKa_NH₂⁺)

  • Practical Determination: After dissolving your product in an acidic or basic aqueous solution, slowly add acid or base dropwise until you observe the maximum amount of precipitation. The pH at this point is your experimental pI.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve ~1.0 g of the crude 11-(Heptylamino)undecanoic acid in 20 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Acid Wash (Optional - to remove basic impurities): Transfer the solution to a separatory funnel and extract with 15 mL of 1M HCl. Drain the aqueous layer. This step removes more basic impurities like unreacted heptylamine.

  • Base Extraction: Add 15 mL of 1M NaOH to the organic layer in the separatory funnel. Shake vigorously for 1 minute. Allow the layers to separate. The target compound will move into the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean beaker. Extract the organic layer with an additional 10 mL of 1M NaOH and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise to adjust the pH to ~7-8 (verify with pH paper). A white precipitate of the purified product will form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold deionized water (10 mL each).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.

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Sources

Optimization

Technical Support Center: Synthesis of 11-(Heptylamino)undecanoic Acid

A Word From Your Senior Application Scientist Welcome to the technical support center for the synthesis of 11-(heptylamino)undecanoic acid. As a molecule of interest in the development of advanced polyamides and other sp...

Author: BenchChem Technical Support Team. Date: February 2026

A Word From Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 11-(heptylamino)undecanoic acid. As a molecule of interest in the development of advanced polyamides and other specialty materials, its successful synthesis is critical. This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-tested insights to navigate the common challenges encountered during its preparation. My goal is to move beyond simple procedural lists and delve into the causality of reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy. Let's address the key issues to ensure your synthesis is both high-yielding and reproducible.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the nucleophilic substitution of 11-bromoundecanoic acid with heptylamine, as it is a common and direct method.[1]

Issue 1: Low or Inconsistent Product Yield

A diminished yield is the most common frustration in this synthesis. The root cause often lies in incomplete reactions, competing side reactions, or mechanical loss during product isolation.

Potential Causes & Recommended Actions

Potential Cause Underlying Rationale Recommended Action
Incomplete Reaction The nucleophilic substitution (an SN2 reaction) requires sufficient time and energy to proceed to completion. The stoichiometry is also critical; an insufficient amount of the amine nucleophile will leave unreacted starting material.1. Stoichiometry: Use a significant excess of heptylamine (3-5 equivalents). This kinetically favors the reaction with the desired primary amine over side reactions. 2. Temperature & Time: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS until the 11-bromoundecanoic acid spot disappears. A gradual increase in temperature can be beneficial.[2][3]
Side Reaction: Over-alkylation The desired product, 11-(heptylamino)undecanoic acid, is a secondary amine and remains nucleophilic. It can compete with heptylamine to react with the 11-bromoundecanoic acid starting material, forming an unwanted tertiary amine impurity.1. Controlled Addition: Add the 11-bromoundecanoic acid solution slowly to the heated solution of excess heptylamine. This maintains a high concentration of the primary amine relative to the alkylating agent. 2. Temperature Management: Avoid excessive temperatures, which can accelerate this side reaction. A gradual heating profile is superior to a high, constant temperature.[4]
Product Loss During Workup The product is amphoteric, containing both a carboxylic acid and a secondary amine. Its solubility is highly pH-dependent. Incorrect pH during aqueous extraction can lead to the product remaining in the wrong phase.1. pH Adjustment: After the reaction, carefully acidify the mixture (e.g., with HCl) to pH ~1-2 to protonate the amine, making the product water-soluble as a hydrochloride salt. This allows for washing with an organic solvent (like ether) to remove non-polar impurities. 2. Isoelectric Point Precipitation: Subsequently, adjust the aqueous layer's pH to the isoelectric point (typically pH ~6-7) to minimize the product's solubility in water and induce precipitation.
Issue 2: Product Purity is Low (Presence of Significant Impurities)

Even with a good yield, impurities can complicate downstream applications. Identifying the impurity is the first step to eliminating it.

Common Impurities & Mitigation Strategies

  • Unreacted 11-bromoundecanoic acid:

    • Detection: A separate spot on TLC (typically lower polarity than the product) or a distinct peak in LC-MS.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Confirm the quality and stoichiometry of your heptylamine.

  • Tertiary Amine Impurity (N-heptyl-N-(10-carboxydecyl)heptylamine):

    • Detection: Often visible as a higher polarity spot on TLC or a higher mass peak in MS analysis.

    • Solution: This is the over-alkylation product. Its formation is suppressed by using a large excess of heptylamine and maintaining controlled reaction conditions as described above. If present, purification can be challenging due to similar properties. Careful column chromatography or fractional crystallization may be required. The principle of using a large excess of the amine to limit this side reaction is well-established in similar syntheses.[5]

  • Heptylamine Salts:

    • Detection: Not typically visible by TLC. Can be inferred if the product has a "greasy" or "soapy" consistency.

    • Solution: This is residual starting material. During workup, after acidification, perform thorough washes of the organic layer with acidic water (e.g., 1M HCl) to remove all traces of excess heptylamine.

Visualizing the Process

To better understand the reaction dynamics, refer to the following diagrams.

Synthesis_Pathway SM 11-Bromoundecanoic Acid P 11-(Heptylamino)undecanoic Acid SM->P Nucleophilic Substitution R Heptylamine (Excess) R->P

Caption: Main synthetic route via nucleophilic substitution.

Side_Reaction Product 11-(Heptylamino)undecanoic Acid (Product) Impurity Tertiary Amine (Impurity) Product->Impurity Undesired Reaction SM 11-Bromoundecanoic Acid (Starting Material) SM->Impurity

Caption: The primary side reaction leading to a tertiary amine impurity.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckTLC Analyze crude sample by TLC/LC-MS Start->CheckTLC IsSM Significant starting material remains? CheckTLC->IsSM IsImpurity Unknown spots present? IsSM->IsImpurity No ActionSM Increase reaction time/temp. Verify heptylamine excess. IsSM->ActionSM Yes ActionImpurity Identify impurity (MS). Likely over-alkylation. Refine purification. IsImpurity->ActionImpurity Yes ActionWorkup Review workup procedure. Check pH at all stages. Optimize extraction. IsImpurity->ActionWorkup No End Problem Resolved ActionSM->End ActionImpurity->End ActionWorkup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 11-(heptylamino)undecanoic acid?

There are two main strategies:

  • Nucleophilic Substitution: This involves reacting 11-bromoundecanoic acid with heptylamine. It is a direct SN2 reaction where the amine displaces the bromide. This is often preferred for its simplicity.[1]

  • Reductive Amination: This route starts with a carbonyl-containing undecanoic acid derivative. One approach involves reacting 11-aminoundecanoic acid with heptanal to form an intermediate imine, which is then reduced (e.g., via catalytic hydrogenation or with a reducing agent like sodium borohydride) to the final secondary amine.[1] Another variation could involve the reductive amination of 11-oxoundecanoic acid directly with heptylamine. This method avoids the use of halogenated starting materials.

Q2: How do I choose the best solvent for the nucleophilic substitution reaction?

The ideal solvent should dissolve the starting materials but be inert to the reactants. Polar aprotic solvents like DMF or DMSO can be effective but can make workup difficult. A more practical choice is often a higher-boiling point alcohol like isopropanol or n-butanol, or even running the reaction neat with the excess heptylamine acting as the solvent.

Q3: What is the best method for purifying the final product?

For lab-scale synthesis, purification is typically achieved by recrystallization. Given the product's amphoteric nature, an acid-base workup is highly effective for initial purification.

  • Protocol for Purification by Acid-Base Extraction and Recrystallization:

    • Once the reaction is complete, cool the mixture and dilute with an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and extract with 1M HCl. The product will move to the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with ethyl acetate or ether to remove non-basic organic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) with vigorous stirring to precipitate the product at its isoelectric point (pH ~6-7).

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

    • For final purification, recrystallize the crude solid from an appropriate solvent system, such as an aqueous ethanol or aqueous acetic acid solution, as these have been shown to be effective for similar long-chain amino acids.[6]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid or ammonia usually gives good separation.

  • Visualization: Use a ninhydrin stain (stains amines, typically pink/purple) and a potassium permanganate stain (reacts with compounds that can be oxidized).

  • Interpretation: The starting 11-bromoundecanoic acid will be visible with permanganate but not ninhydrin. The heptylamine will be visible with ninhydrin. The product will be visible with both. The reaction is complete when the 11-bromoundecanoic acid spot is no longer visible.

References

  • US20110251414A1 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents.
  • WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid - Google Patents.
  • CA2742774A1 - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents.
  • 11-Aminoundecanoic acid - Wikipedia. Available at: [Link]

  • Oxacyclododecan-2-one - Organic Syntheses Procedure. Available at: [Link]

  • A practical catalytic reductive amination of carboxylic acids - PMC - NIH. Available at: [Link]

  • CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents.
  • 11-(Heptylamino)undecanoic acid | C18H37NO2 | CID 110593 - PubChem. Available at: [Link]

  • KR101280951B1 - A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof - Google Patents.
  • Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid - Eureka. Available at: [Link]

  • US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents.
  • EP3672935A1 - Process for purifying long chain amino acids - Google Patents.
  • process for the ammonolysis of 11-bromoundecanoic acid - Justia Patents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 11-(Heptylamino)undecanoic Acid

Welcome to the technical support center for the synthesis and yield improvement of 11-(heptylamino)undecanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield improvement of 11-(heptylamino)undecanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this synthesis. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, designed to address specific issues and enhance your experimental outcomes.

The primary synthetic route discussed is the reductive amination of 11-oxoundecanoic acid with heptylamine. This method is often favored for its efficiency and relatively green chemistry profile compared to alternatives like the alkylation of 11-bromoundecanoic acid.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is a multifaceted issue that can stem from incomplete reactions, the formation of side products, or losses during workup and purification. A systematic approach is required to diagnose the root cause.

Potential Cause 1: Incomplete Imine Formation The reaction proceeds via an intermediate imine, formed from the condensation of 11-oxoundecanoic acid and heptylamine.[3] This is an equilibrium-driven process, and failure to drive this equilibrium towards the imine will result in unreacted starting materials and consequently, low yield.[3]

  • Solution:

    • Water Removal: The formation of the imine releases a molecule of water. Removing this water can significantly shift the equilibrium. While azeotropic drying with a Dean-Stark apparatus is effective, the use of chemical dehydrating agents like anhydrous MgSO₄ or molecular sieves added directly to the reaction mixture is often more practical for this scale.[1]

    • pH Control: Imine formation is typically catalyzed by mild acid (pH 4-5).[4][5] Adding a catalytic amount of acetic acid can accelerate imine formation. However, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic.

Potential Cause 2: Inefficient Reduction of the Imine The choice and handling of the reducing agent are critical. An inappropriate or degraded reagent will lead to incomplete conversion of the imine intermediate to the final product.

  • Solution:

    • Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is a mild reductant that is particularly effective at reducing the protonated iminium ion while being less likely to reduce the starting aldehyde, thus minimizing side product formation.[3][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions that favor imine stability over carbonyl reactivity.[4][5]

    • Ensure Reagent Quality: Hydride-based reducing agents can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

Potential Cause 3: Formation of Side Products The most common side product is 11-hydroxyundecanoic acid, resulting from the reduction of the starting aldehyde. Over-alkylation, leading to a tertiary amine, can also occur but is less common when starting with a primary amine in a 1:1 stoichiometry.[5][6]

  • Solution:

    • Stepwise vs. One-Pot Procedure: To minimize reduction of the starting aldehyde, consider a stepwise approach. First, allow the imine to form completely by stirring the aldehyde and amine together (with a catalytic acid and/or dehydrating agent) for 1-2 hours, monitoring by TLC. Once the starting aldehyde is consumed, add the reducing agent.[6][7] This prevents the reducing agent from being present while significant concentrations of the aldehyde remain.[5]

Potential Cause 4: Product Loss During Workup/Purification 11-(Heptylamino)undecanoic acid is an amino acid, making it amphoteric. This can lead to solubility issues and emulsification during aqueous workup.

  • Solution:

    • pH Adjustment: During extraction, carefully adjust the pH of the aqueous layer. At its isoelectric point, the amino acid will have minimal aqueous solubility and can be more effectively extracted into an organic solvent or precipitated.

    • Purification Strategy: Recrystallization is often a highly effective method for purifying long-chain amino acids.[8] Consider using an aqueous ethanol or an aqueous acetic acid solution for this purpose.[8]

Troubleshooting_Yield

Question 2: How can I effectively monitor the reaction to determine the optimal reaction time?

Monitoring the reaction is crucial to avoid under- or over-reacting the mixture. Thin-Layer Chromatography (TLC) is the most common and accessible method.

  • Procedure:

    • Prepare a TLC plate: Spot the starting materials (11-oxoundecanoic acid and heptylamine) in separate lanes, and a co-spot in a third lane.

    • Sample the reaction: In a fourth lane, spot a small aliquot of your reaction mixture.

    • Elute: Use a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid or ammonia to improve spot shape (e.g., DCM:MeOH 95:5 with 1% Acetic Acid).

    • Visualize: Use a potassium permanganate (KMnO₄) stain. The aldehyde starting material will show up as a yellow spot on a purple background, while the amine-containing product will also be visible.

  • Interpretation: The reaction is complete when the spot corresponding to the 11-oxoundecanoic acid has completely disappeared. The appearance of a new, more polar spot (lower Rf) will indicate product formation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best reducing agent for this specific reductive amination?

The choice of reducing agent depends on the desired balance between reactivity, selectivity, and safety. For this synthesis, a mild and selective reagent is highly preferred.

Reducing AgentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Highly selective for imines/iminium ions over carbonyls.[3][7] Effective in a one-pot procedure.Moisture sensitive.[7]Dichloroethane (DCE), Dichloromethane (DCM), THF[6][7]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions (pH 4-5) where imine formation is optimal.[4] Not water-sensitive.[7]Highly toxic (releases HCN gas upon contact with strong acid).[3]Methanol (MeOH), Ethanol (EtOH)[7]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce the starting aldehyde, leading to side products.[5][7] Requires a stepwise procedure for good yield.[6][7]Methanol (MeOH), Ethanol (EtOH)[7]
H₂ / Metal Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct.Requires specialized hydrogenation equipment. Catalyst may be deactivated by the amine product.[3]Methanol (MeOH), Ethanol (EtOH)

Recommendation: For laboratory-scale synthesis focused on yield and purity, Sodium Triacetoxyborohydride (STAB) is the most reliable and recommended choice due to its excellent selectivity.[3][6]

FAQ 2: What are the optimal reaction conditions (solvent, temperature)?
  • Solvent: A non-protic solvent that can dissolve the starting materials is ideal. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the most commonly cited and effective solvents for reactions using STAB.[6][7] Tetrahydrofuran (THF) is also a suitable alternative.[7]

  • Temperature: Reductive aminations are typically run at ambient temperature (20-25 °C). The reaction is generally exothermic, especially upon addition of the reducing agent, but does not require heating. Running at elevated temperatures can increase the rate of side reactions.

FAQ 3: Can I use 11-aminoundecanoic acid and heptanal instead?

Yes, this is an alternative and equally valid reductive amination pathway to the same product. The principles are identical: you would form the imine between 11-aminoundecanoic acid and heptanal, followed by reduction. A patent describes this approach, highlighting the use of solvents like 2,2,2-trifluoroethanol to improve the solubility of the starting amino acid.[2] The choice between the two routes often depends on the commercial availability and cost of the starting materials: (11-oxoundecanoic acid + heptylamine) vs. (11-aminoundecanoic acid + heptanal).

Synthesis_Pathway

Part 3: Experimental Protocol

Optimized Protocol for Synthesis of 11-(Heptylamino)undecanoic acid

This protocol is designed as a self-validating system, explaining the rationale behind each critical step.

Materials:

  • 11-Oxoundecanoic acid (1.0 eq)

  • Heptylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for purification (e.g., Ethanol, Water)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 11-oxoundecanoic acid (1.0 eq) and dissolve it in DCE.

    • Rationale: DCE is an excellent non-protic solvent for this reaction.[6][7]

  • Amine Addition: Add heptylamine (1.05 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq).

    • Rationale: A slight excess of the amine can help drive the imine formation. Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

    • Rationale: This allows sufficient time for the imine/iminium ion equilibrium to be established before introducing the reducing agent, which minimizes the reduction of the starting aldehyde.[6] Monitor by TLC if desired.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

    • Rationale: STAB is the selective reducing agent.[3] Portion-wise addition helps to control the initial exotherm of the reaction. An excess is used to ensure complete reduction.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Rationale: This neutralizes the remaining acetic acid and hydrolyzes any unreacted STAB.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all salts. Extract the aqueous layer with DCM (3x).

    • Rationale: The product should be in the organic layer at this basic pH. If emulsions form, adding brine can help break them.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification - Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., 80% aqueous ethanol). Allow it to cool slowly to room temperature, then cool further in an ice bath.

    • Rationale: Recrystallization is a highly effective method for purifying long-chain amino acids, removing unreacted starting materials and soluble impurities.[8]

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 11-(heptylamino)undecanoic acid.

References

  • Reductive Amination. (n.d.). Wordpress.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate.
  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid. (2015). Google Patents.
  • 11-Aminoundecanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid. (2014). Eureka. Retrieved from [Link]

  • A process to synthesize 11-aminoundecanoic acid or the ester derivative thereof. (2013). Google Patents.
  • Process for purifying long chain amino acids. (2020). Google Patents.

Sources

Optimization

Technical Support Center: Characterization of 11-(Heptylamino)undecanoic Acid Polymers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the characterization of polymers derived from 11-(heptylamino)undecanoic acid. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of polymers derived from 11-(heptylamino)undecanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this unique N-substituted polyamide. Unlike traditional polyamides such as Nylon 11, the presence of the N-heptyl group prevents intermolecular hydrogen bonding, which profoundly influences the polymer's solubility, thermal behavior, and overall characterization profile. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the expected properties and behavior of poly(11-(heptylamino)undecanoic acid).

Q1: What kind of polymer is formed from 11-(heptylamino)undecanoic acid, and how does it differ from a conventional polyamide like Nylon 11?

A1: Polymerization of 11-(heptylamino)undecanoic acid, a monomer derivable from renewable resources like castor oil, yields an N-substituted polyamide.[1][2] The repeating unit contains a tertiary amide bond, as the nitrogen atom is bonded to the undecanoyl chain, the heptyl chain, and the adjacent carbonyl carbon.

The primary difference from Nylon 11 (poly(11-aminoundecanoic acid)) is the absence of the N-H bond. In Nylon 11, these N-H bonds form strong intermolecular hydrogen bonds with carbonyl groups on adjacent chains. These hydrogen bonds are responsible for Nylon 11's high melting point, semi-crystalline nature, and limited solubility in common organic solvents.[3] In poly(11-(heptylamino)undecanoic acid), the N-heptyl group sterically hinders chain packing and eliminates the possibility of hydrogen bonding. This results in a polymer that is expected to be largely amorphous with a lower glass transition temperature (Tg), lower melting point (if any), and significantly improved solubility in organic solvents.

Q2: I'm having trouble dissolving my polymer. What solvents should I try?

A2: Due to the lack of strong intermolecular hydrogen bonding, poly(11-(heptylamino)undecanoic acid) should be significantly easier to dissolve than unsubstituted polyamides. However, its long aliphatic chains still make it nonpolar. Start with common organic solvents where other challenging polymers are soluble:

  • Good Starting Points: Tetrahydrofuran (THF), Chloroform (CHCl₃), Dichloromethane (DCM).

  • For Higher Molecular Weights: If solubility is still an issue, slightly more aggressive or specialized solvents used for polyamides may be necessary, although potentially at milder conditions (e.g., room temperature instead of high heat). These include 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or m-cresol.[4][5]

  • Solvent Systems with Salts: For highly intractable polyamides, mixtures like NMP/LiCl or DMAc/LiCl are used to disrupt hydrogen bonds.[3] While likely unnecessary for this polymer, they remain an option for very high molecular weight samples. Gentle warming can aid dissolution, but always monitor for potential degradation.

Part 2: Troubleshooting by Analytical Technique

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is critical for determining molecular weight and distribution, which directly impact a polymer's physical properties. However, it is often the most challenging technique for polyamides.

Q3: My GPC chromatogram shows a broad, tailing peak, or no peak at all. What's happening?

A3: This is a classic symptom of several potential problems, often related to interactions between the polymer and the GPC column's stationary phase.

  • Causality: Standard GPC columns (e.g., styrene-divinylbenzene, SDV) are relatively nonpolar. While your polymer is also largely nonpolar, the tertiary amide group still possesses a dipole and can engage in undesired adsorption interactions with the column material. This causes molecules to "stick" to the column, resulting in delayed elution (tailing) or irreversible adsorption (no peak).

  • Troubleshooting Steps:

    • Incomplete Solubility: Ensure the polymer is fully dissolved. Filter your sample through a 0.2 or 0.45 µm syringe filter (PTFE is a good choice for organic solvents) before injection. Incomplete dissolution can block the column frit, leading to high backpressure and poor peak shape.[6]

    • Add a Modifier to the Mobile Phase: To disrupt secondary interactions, add a small amount of a polar modifier or salt to your mobile phase. For polyamide analysis in solvents like HFIP, adding a salt like sodium trifluoroacetate (NaTFAc) is a standard practice to reduce sample aggregation.[5][7]

    • Change the Mobile Phase: The polarity of your mobile phase may be incorrect, promoting adsorption. If you are using THF, try switching to a more polar solvent like DMAc or HFIP if the polymer is soluble.

    • Consider a Different Column Type: If problems persist, the column chemistry may be incompatible. Columns specifically designed for polar polymers or for use with aggressive solvents (like Agilent's PL HFIPgel) can prevent these issues.[7]

Q4: The molecular weight values from my GPC seem incorrect when calibrated with polystyrene standards. Why?

A4: GPC separates molecules based on their hydrodynamic volume (the effective size of the coiled polymer in solution), not directly on molecular weight.[8] The calibration curve, typically generated with narrow polystyrene (PS) standards, relates a specific hydrodynamic volume to a PS molecular weight. If your polymer has a different structure and solvent interaction than polystyrene, its hydrodynamic volume at a given molecular weight will be different, leading to inaccurate results.[9]

  • Solution: The reported molecular weight is "relative to polystyrene." For more accurate ("absolute") molecular weight, you must use a GPC system equipped with advanced detectors, such as a multi-angle light scattering (MALS) detector. A MALS detector measures the molecular weight directly, independent of the polymer's shape or elution volume.[10][11]

Troubleshooting Workflow for GPC/SEC Analysis

GPC_Troubleshooting cluster_symptoms Observed Symptom cluster_causes Potential Cause cluster_solutions Solution start GPC/SEC Problem symptom1 High Backpressure start->symptom1 symptom2 Peak Tailing / Broadening start->symptom2 symptom3 No Peak Elutes start->symptom3 symptom4 Inaccurate MW start->symptom4 cause1 Incomplete Dissolution / Particulates symptom1->cause1 cause2 Polymer-Column Adsorption symptom2->cause2 cause5 Sample Aggregation symptom2->cause5 cause3 Irreversible Adsorption symptom3->cause3 cause4 Wrong Calibration Standard symptom4->cause4 sol1 Improve Filtration (0.2 µm filter) cause1->sol1 sol5 Check Polymer Solubility in Eluent cause1->sol5 sol2 Add Modifier to Mobile Phase (e.g., salt) cause2->sol2 sol3 Change Mobile Phase or Column Type cause2->sol3 cause3->sol3 sol4 Use Absolute MW Detector (MALS) cause4->sol4 cause5->sol2 cause5->sol5

Caption: A logical workflow for troubleshooting common GPC/SEC issues.

Spectroscopic Characterization (NMR & FTIR)

Q5: My ¹H NMR spectrum has very broad peaks, making it difficult to assign protons. What can I do?

A5: Peak broadening in polymer NMR is common due to the slow tumbling of large molecules in solution. However, several factors can exacerbate this.[12]

  • Causality & Troubleshooting:

    • High Concentration/Viscosity: A highly concentrated sample results in a viscous solution, which restricts molecular motion. Dilute your sample.

    • Poor Solubility/Aggregation: Even if the polymer appears dissolved, it may be forming aggregates. This drastically reduces tumbling rates. Try a better solvent or run the experiment at an elevated temperature (most NMR probes can be heated to 50-60 °C safely).

    • Paramagnetic Impurities: Trace metals from catalysts can cause significant line broadening. If you suspect this, try adding a chelating agent like a small amount of EDTA to your NMR tube.

    • Acquire More Scans: Increasing the number of scans improves the signal-to-noise ratio, which can help resolve broad peaks from the baseline.

Q6: I don't see the characteristic N-H stretch around 3300 cm⁻¹ in my FTIR spectrum. Did my polymerization fail?

A6: No, this is the expected result and actually helps confirm your polymer's structure.

  • Explanation: The monomer, 11-(heptylamino)undecanoic acid, has a secondary amine (N-H) and a carboxylic acid (O-H). Upon polymerization to form the N-substituted polyamide, this secondary amine becomes a tertiary amide. Tertiary amides have no N-H bond. Therefore, the absence of an N-H stretch is a strong indicator of successful polymerization.[13] Instead, you should look for the appearance of a strong tertiary amide C=O (Amide I) stretch, typically found between 1630-1680 cm⁻¹ .[14] You should also see the disappearance of the broad carboxylic acid O-H stretch from the monomer.

FTIR Data Summary for Polymerization
Functional Group Expected Wavenumber (cm⁻¹)
Monomer N-H Stretch~3300-3500 (disappears)
Monomer Carboxyl O-H Stretch~2500-3300 (broad, disappears)
Polymer Tertiary Amide C=O Stretch~1630-1680 (appears)
Aliphatic C-H Stretches~2850-2960 (present in both)
Thermal Analysis (DSC & TGA)

Q7: I can't find a clear glass transition (Tg) or melting point (Tm) in my DSC thermogram. Is my instrument broken?

A7: This is a common and expected challenge for this type of polymer. The instrument is likely fine; the issue lies with the material's properties.

  • Causality:

    • Amorphous Nature: The bulky N-heptyl side chains disrupt packing and prevent the formation of an ordered crystalline structure. The polymer is likely mostly amorphous. Amorphous polymers do not have a melting point (Tm), which is a transition exclusive to crystalline domains. They only exhibit a glass transition (Tg).[15]

    • Weak Glass Transition: The Tg is a subtle second-order transition, appearing as a small step-change in the heat flow curve, not a large peak like melting.[16] For polymers with very flexible backbones and side chains (like yours), this change can be very small and difficult to detect, especially on the first heating cycle which contains the sample's thermal history.

  • Troubleshooting Protocol:

    • Analyze the Second Heat Cycle: Always run a heat-cool-heat cycle. The first heat run erases the sample's prior thermal history. The second heat run provides a clearer, more reproducible view of the material's intrinsic transitions.[15]

    • Increase the Heating Rate: A faster heating rate (e.g., 20 °C/min instead of 10 °C/min) can make the step-change at the Tg more pronounced, though it may also shift it to a slightly higher temperature.

    • Increase Sample Mass: Using a larger sample (10-15 mg instead of 5 mg) increases the magnitude of the heat flow signal, making the Tg easier to detect.

    • Use Modulated DSC (MDSC): If available, MDSC separates the heat flow into reversing and non-reversing signals. The Tg is a reversing transition and will appear much more clearly in the reversing heat flow signal.

Q8: My TGA curve shows two weight loss steps. Does this mean my polymer is impure?

A8: Not necessarily. While one possibility is an impurity, multi-step degradation is also characteristic of complex polymer structures.

  • Interpretation: The different bonds within your polymer have different thermal stabilities. It is plausible that the degradation mechanism involves multiple stages. For example, some poly(ester amide)s show a two-stage degradation where the ester bonds break first, followed by the more stable amide bonds at a higher temperature.[17] In your case, one step could be related to the scission of the heptyl side chains, followed by the degradation of the main polyamide backbone at a higher temperature.

  • Validation: To investigate this, you can use a hyphenated technique like TGA-MS or TGA-FTIR . These instruments analyze the gases evolved during the TGA run (Evolved Gas Analysis).[18] By identifying the chemical fragments being released at each degradation step, you can determine which part of the polymer is decomposing and confirm if the steps correspond to your structure or to an unexpected impurity.

Part 3: Standard Operating Protocols

Protocol 1: Sample Preparation for GPC/SEC in THF
  • Dissolution: Accurately weigh 2-3 mg of the polymer into a 2 mL glass vial.

  • Add 1.0 mL of stabilized THF.

  • Cap the vial and leave it on a gentle shaker or stir plate at room temperature overnight to ensure complete dissolution. Avoid heating unless absolutely necessary, as it can promote degradation.

  • Filtration: Draw the dissolved sample into a 1 mL syringe.

  • Attach a 0.2 µm PTFE syringe filter to the syringe.

  • Carefully filter the solution into a GPC autosampler vial. Ensure no air bubbles are introduced.

  • Cap the vial and load it into the autosampler for analysis.

Protocol 2: DSC Analysis for Weak Transitions (Heat-Cool-Heat)
  • Sample Preparation: Place 10-15 mg of the polymer into a standard aluminum DSC pan. Crimp the lid securely. Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Segment 1 (Equilibration): Equilibrate at 25 °C.

    • Segment 2 (First Heat): Ramp temperature from 25 °C to a temperature above the expected Tg but well below the degradation temperature (e.g., 200 °C) at a rate of 10 °C/min.

    • Segment 3 (Isothermal): Hold at 200 °C for 2 minutes to ensure complete erasure of thermal history.

    • Segment 4 (Cool): Cool the sample from 200 °C down to a low temperature (e.g., -50 °C) at 10 °C/min.

    • Segment 5 (Second Heat): Ramp temperature from -50 °C back to 200 °C at 10 °C/min.

  • Data Analysis: Analyze the data from the Second Heat scan (Segment 5) to determine the glass transition temperature (Tg).

Structure-Property Relationship Diagram

Sources

Troubleshooting

Technical Support Center: Stabilizing 11-(Heptylamino)undecanoic Acid

Welcome to the technical support resource for 11-(heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 11-(heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound for experimental use. In the following sections, we will address common questions and provide detailed protocols to mitigate degradation, ensuring the reliability and reproducibility of your results.

Section 1: Understanding the Instability of 11-(Heptylamino)undecanoic Acid

This section delves into the chemical properties of 11-(heptylamino)undecanoic acid that make it susceptible to degradation and the environmental factors that accelerate this process.

Q1: What are the primary chemical groups in 11-(heptylamino)undecanoic acid that are susceptible to degradation?

A1: The structure of 11-(heptylamino)undecanoic acid contains three key regions vulnerable to chemical change:

  • The Secondary Amine Group (-NH-): The nitrogen atom with its lone pair of electrons is susceptible to oxidation. All organic compounds are subject to oxidation when exposed to air, and amino acids are particularly susceptible.[1]

  • The Long Alkyl Chains (C11 and C7): While saturated alkyl chains are generally stable, they can undergo slow oxidation via free-radical mechanisms, especially when initiated by light or trace metal impurities. This process, known as autoxidation, is a primary concern for long-chain fatty acids.

  • The Carboxylic Acid Group (-COOH): This group is relatively stable but can participate in reactions, particularly with the amine group on another molecule at elevated temperatures, potentially leading to amide formation and oligomerization.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways involve oxidation and reactions with atmospheric components. The primary concerns are:

  • Amine Oxidation: The secondary amine can be oxidized to form hydroxylamines or further products. This is a common degradation pathway for amine-containing pharmaceuticals.

  • Alkyl Chain Autoxidation: A free-radical chain reaction initiated by an activating event (like light or heat) can lead to the formation of hydroperoxides along the fatty acid backbone. These hydroperoxides are unstable and can decompose into a variety of secondary products, including aldehydes and ketones, which can alter the compound's properties and reactivity.

  • Reaction with Carbon Dioxide: The secondary amine is basic and can react with atmospheric carbon dioxide (CO2) to form a carbamate salt. This is typically a reversible process but can alter the material's physical properties and introduce impurities.

cluster_main 11-(Heptylamino)undecanoic Acid cluster_stressors Environmental Stressors cluster_products Potential Degradation Products mol C₇H₁₅-NH-C₁₀H₂₀-COOH oxide N-Oxide / Hydroxylamine (Amine Oxidation) mol->oxide O₂ peroxide Alkyl Hydroperoxide (Chain Autoxidation) mol->peroxide O₂, hv, Δ carbamate Carbamate Salt (Reaction with CO₂) mol->carbamate CO₂ stressors Oxygen (O₂) Light (hv) Moisture (H₂O) Heat (Δ)

Caption: Potential degradation pathways for 11-(heptylamino)undecanoic acid.

Q3: What environmental factors are most critical to control during storage?

A3: The primary enemies of long-chain amino acids and fatty acids are heat, moisture, oxygen, and light.[2]

  • Oxygen: As the key reactant in oxidation, minimizing exposure to atmospheric oxygen is the most critical step for preventing degradation.

  • Moisture: Moisture can facilitate certain degradation reactions and promote microbial growth. For many amino acids, it is crucial to keep them dry to prevent clumping and degradation.[2] Lyophilized peptides, for instance, have greatly reduced long-term stability in the presence of moisture.[3]

  • Light: Light, particularly UV radiation, can provide the activation energy needed to initiate free-radical autoxidation of the alkyl chains.[1]

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[4] Storing the compound at low temperatures is essential to slow down degradation kinetics.

Section 2: Recommended Storage Protocols

Proper handling and storage from the moment of receipt are paramount. Follow these guidelines to maintain the compound's purity.

Q4: What are the ideal short-term and long-term storage conditions for solid 11-(heptylamino)undecanoic acid?

A4: The recommended storage conditions depend on the intended duration of storage. For any long-term storage, taking precautions to exclude air and moisture is vital.

State Duration Temperature Atmosphere Light Conditions Key Considerations
Solid Short-Term (< 1 month)2-8°CSealed containerDark (e.g., amber vial)Minimize headspace in the container.
Solid Long-Term (> 1 month)-20°C or -80°CInert gas (Argon/Nitrogen)Dark (e.g., amber vial)Aliquot to avoid repeated freeze-thaw cycles and re-exposure of bulk material.[3][5]
Solution Not Recommended-20°C (if necessary)Inert gas overlayDark, sealed vialHighly discouraged. If unavoidable, use for a few days at most. Avoid freeze-thaw cycles.[1][3]
Q5: How should I properly handle and aliquot the solid compound upon receiving it?

A5: Proper handling upon receipt prevents the introduction of atmospheric contaminants to the bulk supply.

  • Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder.[3]

  • Inert Atmosphere: Perform all weighing and aliquoting in an inert atmosphere glove box or, if unavailable, work quickly and gently purge the headspace of the main container and each new aliquot vial with dry argon or nitrogen before sealing.

  • Aliquoting: Divide the bulk material into smaller, single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This strategy is critical to prevent contamination of the entire stock each time material is needed.

  • Sealing and Storage: Tightly seal each vial, consider wrapping the cap with parafilm for an extra barrier, and place the aliquots in their designated long-term storage location (-20°C or -80°C).

cluster_workflow Workflow for Proper Aliquoting start Receive Bulk Container step1 Place in Desiccator to Equilibrate to RT start->step1 step2 Transfer to Inert Atmosphere (Glove Box) step1->step2 step3 Weigh and Dispense into Pre-labeled Amber Vials step2->step3 step4 Purge Headspace with Argon/Nitrogen step3->step4 step5 Seal Tightly (Cap + Parafilm) step4->step5 end Store Aliquots at -20°C / -80°C step5->end

Caption: Recommended workflow for aliquoting solid 11-(heptylamino)undecanoic acid.

Q6: Can I store 11-(heptylamino)undecanoic acid in solution? What are the best practices if I must?

A6: Storing this compound in solution is highly discouraged for any significant length of time.[3] Solutes are often more reactive than their solid-state counterparts, and solvent choice can introduce new degradation pathways. If you must prepare a stock solution for use within a few days:

  • Solvent Choice: Use a high-purity, anhydrous, and de-gassed (e.g., by sparging with argon) aprotic solvent.

  • Storage Conditions: Store frozen at -20°C or -80°C in a tightly sealed vial with an inert gas overlay.

  • Avoid Freeze-Thaw: Freeze-thaw cycling significantly accelerates the degradation of compounds in solution.[3] Prepare small-volume aliquots of the solution to avoid thawing the entire stock.

Section 3: Troubleshooting Common Storage-Related Issues

Q7: I've noticed the color of my solid sample has changed from white to off-white or yellowish. What is the likely cause?

A7: A color change is a strong indicator of chemical degradation. This is most likely due to oxidation. The formation of conjugated systems or nitrogen-containing chromophores from the oxidation of the amine or alkyl chain can lead to discoloration. Maillard-type reactions between lipid aldehydes (from oxidation) and amines can also produce browning.[6] If you observe a color change, the purity of the compound is compromised, and it should be re-analyzed before use.

Q8: My experimental results have become inconsistent over time. Could improper storage of 11-(heptylamino)undecanoic acid be the cause?

A8: Absolutely. Inconsistent results are a classic sign of reagent degradation. If the concentration of the active compound is decreasing over time, or if degradation products with their own biological or chemical activity are forming, you will lose reproducibility. If you suspect this is the case, use a freshly opened, properly stored aliquot for your next experiment to see if consistency is restored.

Q9: How can I perform a quick quality check on my stored compound?

A9: For a quick assessment of purity, Thin-Layer Chromatography (TLC) is an effective method. Spot a freshly prepared solution of your stored compound alongside a solution from a new or trusted batch on a TLC plate. The appearance of new spots or significant streaking in the lane of the stored compound indicates the presence of impurities. For quantitative analysis, techniques like LC-MS or ¹H-NMR are required to identify and quantify degradation products.

Section 4: Advanced Stabilization Techniques

Q10: For sensitive applications, can I use antioxidants to stabilize the compound?

A10: Yes, for applications where the compound might be exposed to oxidative stress (e.g., in a formulation), the addition of an antioxidant can be beneficial.

  • Hindered Phenols: Antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective free-radical scavengers and are commonly used to stabilize lipids.[7][8] They work by intercepting free radicals to form stable radicals that do not propagate the oxidation chain reaction.[8] Typical concentrations are in the 0.01–0.1% range.[7]

  • Tocopherols (Vitamin E): Alpha-tocopherol is a natural antioxidant that can protect fatty acids. Interestingly, there can be a synergistic antioxidant effect between tocopherols and the products formed from amine-carbonyl reactions.[9]

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.

When using any additive, you must first confirm that it will not interfere with your downstream experiments.

References

[4] Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. (2023-02-28). National Institutes of Health (NIH). Available at: [Link] [2] Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025-06-24). Pangoo.biz. Available at: [Link] [3] Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link] [5] Proper Storage and Handling Guidelines for Peptides. (2024-01-29). Yanfen Biotech. Available at: [Link] [1] How long can one store amino acids at room temperature?. (2012-01-19). Quora. Available at: [Link] Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central (PMC). Available at: [Link] [9] Effect of tocopherols in the antioxidative activity of oxidized lipid-amine reaction products. (2007-05-01). PubMed. Available at: [Link] [7] Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021-06-23). Gattefossé. Available at: [Link] [10] 11-(Heptylamino)undecanoic acid. PubChem. Available at: [Link] Free Radical Scavenging Activity of Carbonyl-Amine Adducts Formed in Soybean Oil Fortified with Phosphatidylethanolamine. PubMed Central (PMC). Available at: [Link] [8] Antioxidants and Stabilisers Additives. TotalEnergies AFS. Available at: [Link] [11] 11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002-08-09). OECD SIDS. Available at: [Link]

Sources

Optimization

common impurities in 11-(Heptylamino)undecanoic acid and their removal

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 11-(Heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 11-(Heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to product purity. We provide field-proven insights and detailed protocols to help you identify and remove common impurities encountered during synthesis and handling.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common initial queries regarding the purity of 11-(Heptylamino)undecanoic acid.

Q1: What are the most common impurities I might find in my 11-(Heptylamino)undecanoic acid sample?

A1: Impurities typically originate from three main sources: unreacted starting materials, by-products from side reactions, and residual reagents or solvents from the synthesis and workup. The most common synthetic route is the reductive amination of 11-aminoundecanoic acid with heptanal.[1][2]

Table 1: Common Impurities in 11-(Heptylamino)undecanoic Acid Synthesis

Impurity ClassSpecific Example(s)Typical SourceRecommended Primary Removal Method
Starting Materials 11-Aminoundecanoic AcidIncomplete reactionRecrystallization, Acid-Base Extraction
HeptanalIncomplete reaction; excess reagentAcid-Base Extraction, Column Chromatography
Side-Reaction Products Imine Intermediate (R-CH=N-R')Incomplete reduction stepColumn Chromatography, Re-subject to reduction
HeptanolReduction of excess heptanalColumn Chromatography, Recrystallization
Dialkylated ProductOver-alkylation of the amineColumn Chromatography
Starting Material Impurities 10-Bromoundecanoic acidCarried over from 11-aminoundecanoic acid synthesis[3]Recrystallization
Reagent Residues Borate SaltsFrom borohydride reducing agents (e.g., NaBH₄, NaBH₃CN)[4]Aqueous Wash / Acid-Base Extraction
Solvents (e.g., Toluene, TFE)From reaction or workupDrying under vacuum

Q2: How can I detect these impurities effectively?

A2: A multi-technique approach is recommended for comprehensive purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and identification of major impurities. Unreacted heptanal will show a characteristic aldehyde proton signal (~9.7 ppm). The imine intermediate will have a distinct imine proton signal (~8.3 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weights of the product and any by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities like residual heptanal or reaction solvents.

Q3: My reaction seems to have stalled, and my NMR shows an unusual peak around 8.3 ppm. What is this?

A3: A signal in that region often corresponds to an imine proton (R-CH=N-R'). This indicates that the initial condensation of 11-aminoundecanoic acid and heptanal occurred, but the subsequent reduction to the secondary amine was incomplete.[1] The stability of the reducing agent (e.g., sodium cyanoborohydride is more stable at mild acidic pH than sodium borohydride) and reaction conditions are critical for driving the reduction to completion.[4]

Q4: I see an oily residue co-precipitating with my solid product. What could this be?

A4: This is frequently unreacted heptanal or low-molecular-weight by-products from the self-condensation of heptanal (an aldol reaction), which can occur under basic or acidic conditions. These impurities are typically less polar than the desired amino acid product and can often be removed by washing the crude product with a non-polar solvent or through a robust purification method like acid-base extraction.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step workflows for addressing specific purity challenges.

Guide 1: Removing Unreacted Starting Materials

Issue: My analysis (NMR or LC-MS) confirms the presence of significant amounts of unreacted 11-aminoundecanoic acid and/or heptanal.

Causality: This is the most common purity issue, arising from non-optimized reaction stoichiometry, insufficient reaction time, or deactivated reagents. Because the starting materials have vastly different chemical properties from the amphoteric product, a targeted chemical extraction is highly effective. A patent for a similar process highlights purification by converting the product to a salt, followed by washing and neutralization.[5]

Workflow Diagram: Purification Strategy

G Crude Crude Product (Mixture of Product, SMs) Assess Assess Impurity Profile (e.g., via NMR) Crude->Assess Method1 Protocol 2.1: Acid-Base Extraction Assess->Method1  Heptanal or  other neutral impurities  are major contaminants Method2 Protocol 2.2: Recrystallization Assess->Method2  11-Aminoundecanoic acid  is the major contaminant   Pure Pure 11-(Heptylamino)undecanoic acid Method1->Pure Method2->Pure

Caption: Decision workflow for primary purification.

Protocol 2.1: Purification via Acid-Base Extraction (Salt Formation)

This protocol is exceptionally effective for removing neutral, non-polar impurities like heptanal and some side-reaction products from the desired amphoteric amino acid.

Principle: The target compound has both a basic amine group and an acidic carboxylic acid group. By acidifying the solution, we protonate the amine, forming a polar hydrochloride salt that is soluble in the aqueous phase. Neutral impurities like heptanal remain in the organic phase and are washed away. Subsequent basification deprotonates the carboxylic acid and neutralizes the amine, allowing for extraction of the purified product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or tert-butyl methyl ether (TBME).[5]

  • Acidification: Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake vigorously. The product will move into the aqueous layer as its hydrochloride salt.

  • Separation of Neutral Impurities: Separate the layers. Discard the organic layer, which contains heptanal and other neutral impurities.

  • Aqueous Wash: Wash the acidic aqueous layer once more with fresh organic solvent to remove any residual neutral impurities. Discard the organic wash.

  • Neutralization & Extraction: Cool the aqueous layer in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the pH is neutral (~7). The product may precipitate as a white solid.

  • Product Isolation: Extract the neutralized mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Guide 2: General Purification from Complex Mixtures

Issue: My product is contaminated with multiple by-products of similar polarity, making simple extraction or recrystallization ineffective.

Causality: Complex impurity profiles can result from side-reactions, such as the reduction of the aldehyde starting material to an alcohol or over-alkylation. In these cases, the subtle differences in polarity between the product and impurities must be exploited using chromatography. Flash column chromatography is a standard and effective method for purifying N-alkylated amino acids.[6][7][8]

Protocol 2.2: Recrystallization

This method is most effective when the main impurity is the more polar starting material, 11-aminoundecanoic acid, or other crystalline solids with different solubility profiles. Recrystallization of long-chain amino acids from aqueous acidic solutions has been shown to be an effective purification method.[9]

Principle: This technique relies on the difference in solubility between the desired product and impurities in a specific solvent system at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the less soluble compound (ideally, the product) crystallizes out, leaving the more soluble impurities in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system is an aqueous solution of acetic acid (e.g., 10% wt/wt).[9] This increases the solubility of the amino acid at higher temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot (e.g., 90 °C) aqueous acetic acid solution required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual acetic acid and any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2.3: Flash Column Chromatography

Principle: The components of the mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds typically elute faster, while more polar compounds are retained on the silica for longer.

Workflow Diagram: Chromatography Process

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation Pack Pack Silica Gel Column Load Load Crude Product (adsorbed on silica or dissolved) Pack->Load Elute Elute with Solvent Gradient (e.g., DCM -> DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., via TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column packed with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Mobile Phase (Elution): Begin eluting the column with a non-polar solvent system, such as 100% dichloromethane (DCM). Gradually increase the polarity by adding methanol (MeOH). A typical gradient might be from 0% to 10% MeOH in DCM.

    • Causality: The less polar impurities (e.g., residual heptanal) will elute first. The desired product, being more polar, will require a higher concentration of methanol to elute from the column. The highly polar starting material, 11-aminoundecanoic acid, will be strongly retained and elute last.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 11-(Heptylamino)undecanoic acid.

References
  • Deming, T. J. (2025, August 6). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Caes, B. R., et al. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • Caes, B. R., et al. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. PMC, NIH. [Link]

  • Nieto-Taype, M. A., et al. (2019, May 23). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • De Gasc, F., et al. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Chen, J., et al. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid. [Link]

  • The Good Scents Company. (n.d.). N-heptylaminoundecanoic acid undecanoic acid, 11-(heptylamino)-. [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of 11-(Heptylamino)undecanoic Acid

Welcome to the technical support center for 11-(Heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 11-(Heptylamino)undecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to enhancing the reactivity of this versatile long-chain amino acid. Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully utilize this molecule in your research and development endeavors.

Introduction to 11-(Heptylamino)undecanoic Acid: Properties and Reactivity

11-(Heptylamino)undecanoic acid is a bifunctional molecule featuring a secondary amine and a terminal carboxylic acid.[1] This structure, with its long alkyl chain, imparts a significant hydrophobic character, which can present challenges in terms of solubility and reactivity. Understanding these properties is the first step toward designing effective strategies to enhance its chemical utility.

The secondary amine is a nucleophile, albeit a weaker one than a primary amine due to steric hindrance from the heptyl group. The carboxylic acid can be activated to become a potent electrophile, most commonly for the formation of amide bonds.[2] The successful application of 11-(Heptylamino)undecanoic acid in areas such as bioconjugation,[3] polymer synthesis,[4][5] and drug delivery often hinges on the efficient and selective activation of one or both of these functional groups.

A known synthetic route to N-heptyl-11-aminoundecanoic acid involves the reaction of 11-bromo-undecanoic acid with N-heptylamine.[6] This multi-step process highlights the importance of efficient and high-yield reactions in the synthesis and subsequent modification of this molecule.

Core Concepts in Enhancing Reactivity

The primary strategies for enhancing the reactivity of 11-(Heptylamino)undecanoic acid revolve around two key transformations:

  • Activation of the Carboxylic Acid: This is the most common approach and is typically employed to form amide bonds with primary or secondary amines. The goal is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.

  • Enhancing the Nucleophilicity of the Secondary Amine: While less common, certain applications may require enhancing the reactivity of the secondary amine for reactions such as alkylation or acylation.

This guide will primarily focus on the activation of the carboxylic acid group, as it is the more frequent challenge encountered by researchers.

Section 1: Activating the Carboxylic Acid Group for Amide Bond Formation

The formation of an amide bond by directly reacting a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. The most widely used and reliable method for this is the use of carbodiimide coupling agents, often in conjunction with an additive like N-hydroxysuccinimide (NHS).

Detailed Protocol: EDC/NHS Coupling for Amide Bond Formation

This protocol provides a step-by-step guide for the activation of 11-(Heptylamino)undecanoic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active NHS ester, which can then react with a primary amine to form a stable amide bond.

Materials:

  • 11-(Heptylamino)undecanoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Primary amine coupling partner

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 0.1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Experimental Workflow:

EDC_NHS_Coupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_workup Step 3: Work-up & Purification A Dissolve 11-(Heptylamino)undecanoic acid and NHS in anhydrous DCM/DMF B Add EDC to the solution (Reaction at 0°C to RT) A->B Stir for 15-60 min C Add primary amine and a non-nucleophilic base (e.g., TEA) B->C Formation of NHS-ester D Stir at RT for 2-24 hours C->D E Quench reaction (e.g., with water or dilute acid) D->E F Liquid-liquid extraction E->F G Dry organic layer F->G H Purify by column chromatography G->H Protecting_Groups cluster_amine_reaction Reaction at Amine cluster_cooh_reaction Reaction at Carboxylic Acid Start 11-(Heptylamino)undecanoic acid Protect_COOH Protect Carboxylic Acid (e.g., as Methyl Ester) Start->Protect_COOH Protect_Amine Protect Secondary Amine (e.g., as Boc or Cbz) Start->Protect_Amine React_Amine React at Secondary Amine Protect_COOH->React_Amine Deprotect_COOH Deprotect Carboxylic Acid React_Amine->Deprotect_COOH React_COOH React at Carboxylic Acid Protect_Amine->React_COOH Deprotect_Amine Deprotect Amine React_COOH->Deprotect_Amine

Sources

Reference Data & Comparative Studies

Validation

A Forward-Looking Comparative Analysis: 11-(Heptylamino)undecanoic Acid-Based Polymers for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of N-Substituted Polyamides in Drug Delivery The quest for novel polymeric materials to serve as sophisticated drug del...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of N-Substituted Polyamides in Drug Delivery

The quest for novel polymeric materials to serve as sophisticated drug delivery vehicles is a cornerstone of modern pharmaceutical science. Polyamides, a class of polymers characterized by their repeating amide linkages, have long been recognized for their excellent mechanical properties and biocompatibility.[1][2] Among these, Polyamide 11 (PA11), derived from the renewable resource castor oil, has found extensive use in demanding medical applications due to its impressive combination of flexibility, chemical resistance, and biocompatibility, marketed under trade names like Rilsan® MED.[3][4][5][6][7][8]

This guide ventures into a prospective analysis of a novel derivative, polymers based on 11-(heptylamino)undecanoic acid. This N-substituted polyamide presents a compelling, yet underexplored, platform for advanced drug delivery systems. By introducing a heptyl group onto the nitrogen atom of the repeating monomer unit, we can anticipate significant alterations in the polymer's physicochemical properties, potentially offering enhanced drug solubility, modified release kinetics, and unique formulation opportunities.

Due to the nascent stage of research into this specific polymer, this guide will adopt a forward-looking perspective. We will leverage the established knowledge of Polyamide 11 as a benchmark and extrapolate the potential impact of N-substitution. This document aims to be a catalyst for further research, providing a theoretical framework, proposed experimental methodologies, and a comparative analysis against established drug delivery polymers.

The Monomer: Synthesis and a Pivotal N-Substitution

The journey to this novel polymer begins with its monomer, 11-(heptylamino)undecanoic acid. This molecule is a derivative of 11-aminoundecanoic acid, the foundational monomer of Polyamide 11.[9] A patented synthetic route provides a viable pathway to this N-substituted monomer.[10]

Proposed Synthesis of 11-(heptylamino)undecanoic acid

The synthesis of N-heptyl-11-aminoundecanoic acid can be achieved through the reaction of 11-bromo-undecanoic acid with N-heptylamine.[10] This process, while established, involves multiple synthesis and purification steps, which can contribute to a higher production cost.[10] An alternative proposed method involves the direct reaction of 11-aminoundecanoic acid with heptanal in a halogenated solvent to form an imine, which is subsequently reduced.[10]

Prospective Physicochemical Properties and Their Implications for Drug Delivery

The introduction of the N-heptyl group is predicted to significantly influence the polymer's characteristics. Here, we present a prospective comparison of the anticipated properties of poly[11-(heptylamino)undecanoic acid] against the well-characterized Polyamide 11 and other leading drug delivery polymers like Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).

PropertyPolyamide 11 (PA11)Poly[11-(heptylamino)undecanoic acid] (Prospective) Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Source Renewable (Castor Oil)[3]Semi-syntheticSyntheticSynthetic
Biocompatibility Excellent, USP Class VI[6][7]Expected to be high, pending evaluationGenerally good, but acidic degradation products can cause inflammationGood
Biodegradability Very slowPotentially slow, influenced by N-substitutionTunable (days to months)Slow (months to years)
Solubility Soluble in specific solvents (e.g., m-cresol)Expected to be soluble in a wider range of organic solvents due to reduced hydrogen bondingSoluble in common organic solvents (e.g., DCM, acetone)Soluble in a range of organic solvents
Thermal Stability High[3]Potentially lower melting point and glass transition temperature than PA11Lower thermal stabilityLow melting point (~60°C)
Drug Encapsulation Primarily for melt-processing applications[4]Potentially higher loading for hydrophobic drugs due to increased lipophilicityWell-established for a wide range of drugsSuitable for hydrophobic drugs

Experimental Protocols: A Roadmap for Characterization

To validate the prospective properties of poly[11-(heptylamino)undecanoic acid] and its potential as a drug delivery vehicle, a systematic experimental approach is necessary. The following are proposed, detailed protocols for its synthesis and characterization.

Protocol 1: Polymerization of 11-(heptylamino)undecanoic acid
  • Monomer Purification: Purify the synthesized 11-(heptylamino)undecanoic acid monomer through recrystallization to remove any impurities.

  • Polycondensation Reaction: Carry out the polycondensation of the monomer in a high-boiling point solvent or via melt polymerization under a nitrogen atmosphere.

  • Catalyst: Utilize a suitable polycondensation catalyst, such as a phosphite-based catalyst.

  • Reaction Conditions: Maintain the reaction at an elevated temperature (e.g., 200-250°C) for several hours to facilitate the removal of water as a byproduct and drive the polymerization to a high molecular weight.

  • Purification: Precipitate the resulting polymer in a non-solvent (e.g., methanol) and dry it under vacuum.

Protocol 2: Fabrication of Drug-Loaded Nanoparticles
  • Solvent Evaporation/Emulsification: Dissolve the synthesized polymer and a model hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent.

  • Emulsification: Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Protocol 3: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4).

  • Incubation: Incubate the dispersion at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Potential: A Comparative Workflow

To conceptualize the integration of this novel polymer into a drug delivery development workflow, the following diagram illustrates the key stages from synthesis to preclinical evaluation, highlighting the comparative aspects against established polymers.

DrugDeliveryWorkflow cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_formulation Nanoparticle Formulation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_comparison Comparative Analysis Monomer 11-(heptylamino)undecanoic acid Synthesis Polymerization Polymerization Monomer->Polymerization MW_PDI Molecular Weight & Polydispersity (GPC) Polymerization->MW_PDI Thermal Thermal Properties (DSC, TGA) Polymerization->Thermal Solubility Solubility Profile Polymerization->Solubility Fabrication Nanoparticle Fabrication Polymerization->Fabrication Size_Zeta Size & Zeta Potential (DLS) Fabrication->Size_Zeta Morphology Morphology (SEM, TEM) Fabrication->Morphology DLE_EE Drug Loading & Encapsulation Efficiency Fabrication->DLE_EE Release In Vitro Drug Release Fabrication->Release Biocompatibility Biocompatibility & Cytotoxicity Release->Biocompatibility Efficacy In Vivo Therapeutic Efficacy Biocompatibility->Efficacy PA11 Polyamide 11 Efficacy->PA11 Benchmark PLGA PLGA Efficacy->PLGA Benchmark PCL PCL Efficacy->PCL Benchmark

Figure 1: A conceptual workflow for the development and comparative analysis of 11-(heptylamino)undecanoic acid-based polymers for drug delivery applications.

Conclusion: A Call for Exploratory Research

Polymers based on 11-(heptylamino)undecanoic acid represent a promising, yet largely unexplored, frontier in drug delivery. The strategic N-substitution of the polyamide backbone has the potential to unlock a new class of biomaterials with tailored properties for enhanced therapeutic efficacy. While this guide has presented a prospective analysis, it underscores the critical need for experimental validation. We encourage researchers to embark on the synthesis, characterization, and evaluation of these novel polymers. The insights gained from such studies will be invaluable in determining their true potential and paving the way for the next generation of advanced drug delivery systems.

References

  • Arkema. (2021). Arkema Introduces Medical-Grade 'Bio-Circular' PA 11. Plastics Today. [Link]

  • Foster Corporation. Rilsan Polyamide 11. [Link]

  • Adsale Plastics and Rubber Product. Rilsan® MED PA11. [Link]

  • Boddu, S. H. S., et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Journal of Functional Biomaterials, 12(4), 58. [Link]

  • ResearchGate. (2025). Polyacrylamide pharmaceutical and biomedical applications-A review. [Link]

  • Google Patents. (2015). Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • ResearchGate. (2025). Thermal Properties of Biobased Polyamide 11. [Link]

  • Boyd Biomedical. (2021). Using Polyamides In Biomedical Applications. [Link]

  • Wikipedia. (2023). 11-Aminoundecanoic acid. [Link]

Sources

Comparative

A Comparative Guide to Polymers from 11-(Heptylamino)undecanoic Acid and Other Long-Chain Amino Acids for Advanced Drug Delivery

Introduction: The Promise of Long-Chain Amino Acid-Based Polymers in Drug Delivery In the realm of biomedical materials, polymers derived from amino acids have garnered significant attention for their biocompatibility an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Long-Chain Amino Acid-Based Polymers in Drug Delivery

In the realm of biomedical materials, polymers derived from amino acids have garnered significant attention for their biocompatibility and biodegradability, making them ideal candidates for drug delivery systems.[1][2] These polymers can be engineered to have a wide range of physicochemical properties, allowing for the controlled release of therapeutic agents.[3] Long-chain amino acids, in particular, offer a unique platform for creating polymers with tailored properties due to their amphiphilic nature, combining a hydrophilic amino acid head with a long, hydrophobic alkyl chain. This structure can influence the polymer's crystallinity, thermal stability, and interaction with both hydrophilic and hydrophobic drugs.[4][5]

This guide provides a comparative analysis of polymers derived from 11-(heptylamino)undecanoic acid and other long-chain amino acids, with a focus on their potential in drug delivery applications. We will delve into the synthesis, characterization, and performance of these materials, supported by experimental data and detailed protocols.

11-(Heptylamino)undecanoic Acid: A Novel Monomer for Tunable Polyamides

11-(Heptylamino)undecanoic acid is a derivative of 11-aminoundecanoic acid, featuring a heptyl group attached to the nitrogen atom. This N-substitution is a key structural modification that is expected to significantly alter the properties of the resulting polyamide.

Expected Impact of N-Heptylation on Polymer Properties

The presence of the heptyl group on the amide nitrogen disrupts the regular hydrogen bonding that is characteristic of traditional polyamides like Nylon 11 (derived from 11-aminoundecanoic acid).[6][7] This disruption is anticipated to lead to:

  • Lower Melting Point and Glass Transition Temperature: The reduced intermolecular hydrogen bonding weakens the polymer chains' interactions, requiring less energy to transition from a solid to a molten state.[7]

  • Increased Solubility: The bulky alkyl group can increase the free volume within the polymer matrix and reduce the packing efficiency of the polymer chains, making it more soluble in a wider range of organic solvents.[8]

  • Enhanced Flexibility: The disruption of the rigid hydrogen-bonded network is likely to result in a more flexible and less crystalline polymer.[9]

  • Modified Drug Release Profiles: The altered hydrophobicity and crystallinity will directly impact the encapsulation and release kinetics of therapeutic agents. The increased hydrophobicity from the heptyl group may favor the encapsulation of lipophilic drugs, and the less crystalline nature could lead to faster drug release.[10]

Comparative Analysis: 11-(Heptylamino)undecanoic Acid vs. 11-Aminoundecanoic Acid in Polymers

To illustrate the impact of N-alkylation, we will compare the expected properties of a polyamide derived from 11-(heptylamino)undecanoic acid with the well-characterized Polyamide 11 (PA11), which is synthesized from 11-aminoundecanoic acid.

PropertyPolyamide from 11-(Heptylamino)undecanoic Acid (Expected)Polyamide 11 (from 11-Aminoundecanoic Acid)[11][12]Rationale for Difference
Monomer Structure H₂N(CH₂)₁₀COOH with a C₇H₁₅ group on the nitrogenH₂N(CH₂)₁₀COOHN-heptyl substitution
Melting Temperature (Tm) Lower~185 °CDisruption of hydrogen bonding by the heptyl group.[7]
Glass Transition Temp (Tg) Lower~45 °CIncreased chain mobility due to reduced intermolecular forces.[7]
Crystallinity Lower~20-30%Steric hindrance from the heptyl group preventing efficient chain packing.[11]
Solubility Higher in organic solventsLimited solubilityReduced chain-chain interactions.[8]
Tensile Strength Lower~50-60 MPaWeaker intermolecular forces.[11]
Elongation at Break Higher~200-300%Increased chain flexibility.[11]
Water Absorption Lower~1.0% (at 24h)Increased hydrophobicity due to the long alkyl side chain.[11]
Drug Release (Hydrophobic Drug) Potentially faster initial releaseMore sustained releaseA less crystalline and more amorphous matrix allows for faster drug diffusion.[10]

Experimental Protocols

Polymer Synthesis: Melt Polycondensation

This protocol describes a general method for synthesizing polyamides from long-chain amino acids via melt polycondensation.[13][14]

Methodology:

  • Monomer Preparation: Dry the 11-(heptylamino)undecanoic acid or other long-chain amino acid monomer under vacuum at 60°C for 24 hours to remove any residual moisture.

  • Polymerization Setup: Add the dried monomer to a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Heating and Polymerization:

    • Heat the flask to a temperature approximately 20°C above the melting point of the monomer (e.g., for 11-aminoundecanoic acid, the melting point is around 190°C, so the reaction temperature would be ~210°C).

    • Stir the molten monomer under a slow stream of nitrogen for 2-4 hours to facilitate the initial polycondensation and removal of water.

  • Vacuum Application: Gradually apply a high vacuum (e.g., <1 mmHg) over 1-2 hours while continuing to stir and maintain the temperature. This helps to remove the water byproduct and drive the polymerization reaction to completion, increasing the molecular weight of the polymer.

  • Reaction Completion and Recovery: Continue the reaction under vacuum for an additional 4-6 hours. The viscosity of the melt will noticeably increase. To stop the reaction, remove the heat and allow the flask to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., m-cresol or formic acid) and precipitate it in a non-solvent (e.g., methanol or water). Filter and dry the purified polymer under vacuum at 60°C until a constant weight is achieved.

G cluster_synthesis Polymer Synthesis Workflow Monomer Drying Monomer Drying Polymerization Setup Polymerization Setup Monomer Drying->Polymerization Setup Vacuum, 60°C, 24h Inert Atmosphere Inert Atmosphere Polymerization Setup->Inert Atmosphere N2 Purge Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring T > Tm, 2-4h Vacuum Application Vacuum Application Heating & Stirring->Vacuum Application High Vacuum, 1-2h Reaction Completion Reaction Completion Vacuum Application->Reaction Completion 4-6h Polymer Recovery Polymer Recovery Reaction Completion->Polymer Recovery Purification Purification Polymer Recovery->Purification Dissolution & Precipitation

Caption: Workflow for polyamide synthesis via melt polycondensation.

Polymer Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal properties of the synthesized polymers.[1][15][16]

DSC Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 220°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -20°C) at a controlled rate of 10°C/min.

    • Second Heating Scan: Heat the sample again to the upper temperature limit at 10°C/min. The glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) are determined from this scan.

TGA Protocol:

  • Sample Preparation: Place 10-15 mg of the dry polymer sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere. The TGA curve will show the weight loss of the polymer as a function of temperature, indicating its thermal stability and decomposition profile.

G cluster_characterization Thermal Characterization Workflow Polymer Sample Polymer Sample DSC Analysis DSC Analysis Polymer Sample->DSC Analysis 5-10 mg TGA Analysis TGA Analysis Polymer Sample->TGA Analysis 10-15 mg First Heat First Heat DSC Analysis->First Heat 10°C/min Cooling Cooling DSC Analysis->Cooling 10°C/min Second Heat Second Heat DSC Analysis->Second Heat 10°C/min Tg Tg Second Heat->Tg Tc Tc Second Heat->Tc Tm Tm Second Heat->Tm Heating to 600°C Heating to 600°C TGA Analysis->Heating to 600°C 10°C/min Decomposition Profile Decomposition Profile Heating to 600°C->Decomposition Profile

Caption: Workflow for thermal analysis using DSC and TGA.

Dynamic Mechanical Analysis (DMA) is used to measure the viscoelastic properties of the polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta.[17][18]

DMA Protocol:

  • Sample Preparation: Prepare rectangular film or bar specimens of the polymer with defined dimensions (e.g., 20 mm x 5 mm x 1 mm) by melt pressing or solution casting.

  • Instrument Setup: Mount the specimen in the DMA instrument using a suitable clamp (e.g., tensile or single cantilever mode).

  • Test Parameters:

    • Temperature Range: Scan a temperature range that includes the glass transition of the polymer (e.g., -50°C to 150°C).

    • Heating Rate: Use a heating rate of 3-5°C/min.

    • Frequency: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Strain Amplitude: Use a small strain amplitude within the linear viscoelastic region of the material (e.g., 0.1%).

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

In Vitro Drug Release Study

This protocol outlines a typical method for evaluating the in vitro release of a model drug from the polymer matrix.[2][19][20]

Methodology:

  • Preparation of Drug-Loaded Polymer Films:

    • Dissolve a known amount of the polymer and the model drug (e.g., paclitaxel or ibuprofen) in a common solvent (e.g., chloroform or hexafluoroisopropanol).

    • Cast the solution into a petri dish and allow the solvent to evaporate slowly at room temperature, followed by drying under vacuum to remove any residual solvent.

  • Release Study Setup:

    • Cut the drug-loaded film into small, uniform pieces of a known weight and surface area.

    • Place each piece in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% w/v Tween 80 to maintain sink conditions for hydrophobic drugs).

  • Incubation: Incubate the vials at 37°C in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

G cluster_release In Vitro Drug Release Workflow Drug & Polymer Solution Drug & Polymer Solution Solvent Casting Solvent Casting Drug & Polymer Solution->Solvent Casting Drug-Loaded Film Drug-Loaded Film Solvent Casting->Drug-Loaded Film Incubation in Release Medium Incubation in Release Medium Drug-Loaded Film->Incubation in Release Medium 37°C Sampling at Time Points Sampling at Time Points Incubation in Release Medium->Sampling at Time Points Drug Quantification Drug Quantification Sampling at Time Points->Drug Quantification HPLC/UV-Vis Cumulative Release Profile Cumulative Release Profile Drug Quantification->Cumulative Release Profile

Caption: Workflow for in vitro drug release studies.

Conclusion

The N-heptylation of 11-aminoundecanoic acid to form 11-(heptylamino)undecanoic acid presents a promising strategy for tuning the properties of long-chain amino acid-based polyamides. The introduction of the heptyl side chain is expected to disrupt hydrogen bonding, leading to polymers with lower melting points, increased solubility, and greater flexibility compared to their unsubstituted counterparts like Polyamide 11. These modified properties can be highly advantageous for drug delivery applications, potentially allowing for easier processing, enhanced drug loading, and tailored release profiles. Further experimental investigation is warranted to fully elucidate the performance of polymers derived from 11-(heptylamino)undecanoic acid and to explore their full potential in the development of advanced and effective drug delivery systems.

References

  • Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (2021). Pharmaceutics. [Link]

  • Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. (n.d.). ACS Publications. [Link]

  • How Sustainable Polymer Development is Supported by Dynamic Mechanical Analysis. (n.d.). AZoM.com. [Link]

  • Polymers From Amino Acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. (2012). PubMed. [Link]

  • DSC and TGA curves of polyimide1-3. (n.d.). ResearchGate. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (n.d.). MDPI. [Link]

  • Polyamide Formation (A-Level Chemistry). (n.d.). Study Mind. [Link]

  • Synthesis of Side-Chain Modified Polypeptides. (2015). ACS Publications. [Link]

  • THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. (2024). ResearchGate. [Link]

  • Telechelic n-alkylated polyamide polymers and copolymers. (n.d.).
  • Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies. (n.d.). NIH. [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (n.d.). Royal Society of Chemistry. [Link]

  • Characterization of Polymers using Dynamic Mechanical Analysis (DMA). (n.d.). EAG Laboratories. [Link]

  • Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? (2024). Universal Lab. [Link]

  • Properties of Nylon. (n.d.). Nyltite. [Link]

  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). University of Illinois. [Link]

  • Dynamic Mechanical Analysis Investigations of PLA-Based Renewable Materials: How Are They Useful? (2020). NIH. [Link]

  • DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]

  • Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. (2019). YouTube. [Link]

  • Thermally Induced Structural Transitions of Nylon 4 9 as a New Example of Even–Odd Polyamides. (n.d.). PubMed Central. [Link]

  • Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. (2016). NIH. [Link]

  • The influence of polyamide 6,10 synthesis variables on the physicochemical characteristics and drug release kinetics from a monolithic tablet matrix. (n.d.). PubMed. [Link]

  • Poly(ester amide)s incorporating -amino acids prepared by melt polycondensation of a diamide-diester monomer. (n.d.). ResearchGate. [Link]

  • Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. (n.d.). ResearchGate. [Link]

  • Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). (n.d.). C-Therm. [Link]

  • Nylons | Chemical Composition and Properties. (n.d.). Plastic Moulding. [Link]

  • Basic principle and process of sample and separate method for in vitro drug release testing procedure. (n.d.). ResearchGate. [Link]

  • Nylon 66 Technical Properties Data Sheet. (n.d.). The Plastic Shop. [Link]

  • Functional Aromatic Polyamides. (n.d.). PubMed Central. [Link]

  • Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. (n.d.). MDPI. [Link]

  • The Melting Point of Nylon: Understanding the Thermal Properties of Plastic Materials. (2025). Plastics Selector. [Link]

  • Polyamides (A2 Chemistry). (2021). YouTube. [Link]

  • Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario. (2017). NIH. [Link]

  • Polyamides: synthesis and properties. (2024). Greenchemicals. [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. (n.d.). MDPI. [Link]

  • Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. (n.d.). MDPI. [Link]

  • Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. (2025). ResearchGate. [Link]

  • Polyamides. (2023). Chemistry LibreTexts. [Link]

  • Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. (n.d.). ResearchGate. [Link]

  • Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. (2022). ACS Publications. [Link]

  • Recent Advances in Polymers as Matrices for Drug Delivery Applications. (n.d.). NIH. [Link]

  • New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone. (n.d.). MDPI. [Link]

  • Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. (2020). NIH. [Link]

Sources

Validation

A Comparative Guide to Purity Validation of 11-(Heptylamino)undecanoic Acid: HPLC vs. GC-MS

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 11-(Heptylamino)undecanoic acid, a molecule possessing a long alkyl chain, a secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 11-(Heptylamino)undecanoic acid, a molecule possessing a long alkyl chain, a secondary amine, and a terminal carboxylic acid, presents a unique analytical challenge. Its dual functionality necessitates a thoughtful approach to purity analysis, ensuring that potential impurities—ranging from starting material carryover to synthesis byproducts—are effectively identified and quantified.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 11-(Heptylamino)undecanoic acid. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear, data-driven comparison to guide researchers in selecting the optimal methodology for their specific needs. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system compliant with international regulatory standards such as those outlined by the International Council for Harmonisation (ICH).[1]

The Analytical Challenge: A Bifunctional Molecule

11-(Heptylamino)undecanoic acid is neither a simple fatty acid nor a standard amino acid. Its C11 backbone provides significant hydrophobicity, while the secondary amine and carboxylic acid groups introduce polarity and sites for potential derivatization. An effective purity method must be able to:

  • Separate the main component from structurally similar impurities.

  • Quantify these impurities with high sensitivity and accuracy.

  • Demonstrate stability-indicating capabilities, separating the parent compound from potential degradants.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile or thermally labile compounds, making it an excellent starting point for 11-(Heptylamino)undecanoic acid.[2] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity.

The Rationale for a Reversed-Phase HPLC Approach

Given the molecule's significant alkyl chain, a reversed-phase (RP) HPLC method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. 11-(Heptylamino)undecanoic acid will be retained on the column via hydrophobic interactions, with elution controlled by the proportion of organic solvent in the mobile phase. The presence of the polar amine and carboxyl groups allows for manipulation of retention and peak shape through pH control of the mobile phase.

A key advantage of HPLC for this analyte is the potential to perform the analysis without chemical derivatization, simplifying sample preparation and avoiding potential artifacts from incomplete reactions.[3]

Experimental Protocol: HPLC-UV/ELSD

This protocol is designed as a robust starting point for method development and validation, adhering to the principles outlined in USP General Chapter <621> Chromatography.[4][5][6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 11-(Heptylamino)undecanoic acid sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute with the same solvent to prepare working solutions for linearity, accuracy, and precision assessments.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides strong hydrophobic retention for the C11+C7 alkyl chains, which is essential for good separation.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, sharpening the peak shape of the amine and carboxylate groups, and sets the pH low to ensure the carboxyl group is protonated and the amine group is ionized for consistent interaction.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Gradient Elution:
  • 0-2 min: 60% B
  • 2-15 min: 60% to 95% B
  • 15-18 min: 95% B
  • 18-20 min: 95% to 60% B
  • 20-25 min: 60% B (Re-equilibration) Rationale: A gradient is necessary to elute the highly retained parent compound while allowing for the separation of potentially more polar or less polar impurities.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 10 µL
  • Detection:
  • UV/PDA: 205 nm. Rationale: The molecule lacks a strong chromophore, so detection at a low UV wavelength is required to capture the carboxyl and amine functional groups.
  • ELSD (Evaporative Light-Scattering Detector): Drift Tube 50°C, Nebulizer Gas (Nitrogen) 1.5 SLM. Rationale: ELSD is a universal detector for non-volatile analytes and provides a more uniform response factor for impurities that may lack a UV chromophore, making it an excellent alternative or complementary detector.[7]

3. Validation Parameters (ICH Q2(R1) Guidelines): [1][8]

  • Specificity: Analyze blank solvent, a placebo (if in formulation), and stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure no interference with the main peak.[9]
  • Linearity: Analyze a series of at least five concentrations across the range of 5 µg/mL to 150 µg/mL.
  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).
  • Precision:
  • Repeatability (Intra-day): Six replicate injections of a single sample preparation.
  • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[9]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity Through Volatilization

GC-MS offers exceptional sensitivity and structural confirmation capabilities, making it a powerful tool for impurity identification.[10][11] However, the polar nature and low volatility of 11-(Heptylamino)undecanoic acid necessitate a critical chemical derivatization step to make it suitable for GC analysis.[2][12]

The Rationale for Derivatization

The carboxylic acid and secondary amine groups contain active hydrogens that lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic behavior (e.g., peak tailing, decomposition). Derivatization replaces these active hydrogens with nonpolar groups, increasing the molecule's volatility and thermal stability.[2][12]

A two-step derivatization is often optimal for molecules with both amine and carboxyl groups. First, the carboxylic acid is esterified, followed by derivatization of the amine. For 11-(Heptylamino)undecanoic acid, a silylation reaction using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can derivatize both functional groups simultaneously, offering a simpler workflow.[12]

Experimental Protocol: GC-MS with Silylation

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the 11-(Heptylamino)undecanoic acid sample into a 2 mL GC vial.
  • Add 100 µL of Pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
  • Cap the vial tightly and heat at 70°C for 60 minutes. Rationale: Heating ensures the complete reaction of the sterically hindered secondary amine and the carboxylic acid.
  • Cool the sample to room temperature. The sample is now ready for injection.
  • Prepare a dilution series for linearity and other validation parameters using derivatized stock solutions.

2. Chromatographic Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase suitable for a wide range of derivatized compounds.
  • Inlet Temperature: 280°C.
  • Injection Mode: Split (e.g., 20:1 ratio). Rationale: A split injection prevents column overloading with the main component and derivatizing agent, improving peak shape.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial: 100°C, hold for 2 min.
  • Ramp: 10°C/min to 300°C.
  • Hold: 10 min at 300°C. Rationale: This program allows for the separation of volatile byproducts at the beginning of the run and provides sufficient thermal energy to elute the high-molecular-weight derivatized analyte.
  • MS Transfer Line Temperature: 290°C.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
  • Acquisition Mode:
  • Full Scan: m/z 50-650. Rationale: Used for initial method development and identification of unknown impurities.
  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized parent compound and known impurities for quantitative analysis. Rationale: SIM mode significantly increases sensitivity for target analytes.

Head-to-Head: Performance Comparison

The choice between HPLC and GC-MS depends on the specific goals of the analysis—routine QC versus in-depth impurity profiling.

Validation ParameterHPLC-UV/ELSDGC-MSJustification
Specificity ExcellentExcellentBoth techniques offer high resolving power. GC-MS provides an additional layer of specificity through mass spectral data.
Linearity Range 5 - 150 µg/mL (R² > 0.999)0.1 - 50 µg/mL (R² > 0.998)GC-MS typically offers a wider dynamic range and lower limits of detection.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. The multi-step derivatization in GC-MS can sometimes introduce more variability.
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%HPLC, with its simpler sample preparation, often yields slightly better precision.[9]
LOD / LOQ LOD: ~0.5 µg/mL LOQ: ~1.5 µg/mLLOD: ~5 pg injected LOQ: ~15 pg injectedGC-MS is significantly more sensitive, capable of detecting trace-level impurities that might be missed by HPLC-UV.[13]
Sample Preparation Simple (dissolve and inject)Complex (derivatization required)HPLC offers a much faster and less error-prone sample preparation workflow.
Impurity Identification Tentative (based on retention time)Confident (based on mass spectra)The mass spectrometer is a definitive advantage of GC-MS for identifying the chemical structure of unknown impurities.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the analytical workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separate on C18 Column Inject->Separate Detect Detect (UV/ELSD) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: HPLC analytical workflow for 11-(Heptylamino)undecanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Derivatize with BSTFA (Heat) Sample->Derivatize Cool Cool to RT Derivatize->Cool Inject Inject into GC-MS Cool->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect (MS Scan/SIM) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (Mass Spectra) Integrate->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Caption: GC-MS analytical workflow for 11-(Heptylamino)undecanoic acid.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of 11-(Heptylamino)undecanoic acid. The optimal choice is dictated by the analytical objective.

  • For routine quality control, release testing, and stability studies, the developed HPLC method is superior. Its simple sample preparation, high precision, and robustness make it ideal for high-throughput environments where the primary goal is to quantify known impurities and the parent compound against established specifications.

  • For impurity profiling, structural elucidation of unknowns, and reference standard characterization, the GC-MS method is the preferred choice. Its unparalleled sensitivity and the definitive structural information from mass spectrometry are essential for identifying and characterizing trace-level impurities that could have regulatory or safety implications.

In a comprehensive drug development program, these techniques are not mutually exclusive but complementary. An effective strategy involves using GC-MS during early development to identify and characterize potential process impurities and degradants. Once these impurities are known, a more robust and routine HPLC method can be validated for ongoing quality control, using the information gained from GC-MS to ensure its specificity. This integrated approach ensures a complete and scientifically sound understanding of the purity of 11-(Heptylamino)undecanoic acid.

References

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-19. Available at: [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • da Cunha, M. V., et al. (2015). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Atmospheric Chemistry and Physics, 15(12), 6681-6695. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Tsikas, D., & Dar-Kovacs, M. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1709. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • DSDP Analytics. USP <621> Chromatography. Available at: [Link]

  • Burhenne, J., & Hilpert, K. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega, 6(2), 1357-1367. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Guan, R. F., et al. (2012). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Journal of the American Oil Chemists' Society, 89(12), 2145-2151. Available at: [Link]

  • Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. Available at: [Link]

  • Christie, W. W. Fatty Acid Analysis by HPLC. AOCS Lipid Library. Available at: [Link]

  • Destaillats, F., et al. (2020). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches. Food Chemistry, 305, 125463. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 110593, 11-(Heptylamino)undecanoic acid. Available at: [Link]

  • Wittmann, C., & Heinzle, E. (2001). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 72(6), 642-659. Available at: [Link]

  • Fischer, G., & Schlegel, H. G. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology Progress, 16(5), 819-829. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 11-(Heptylamino)undecanoic Acid

In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth technical comparison of spectroscopic methodologies for confirming the structure of 11-(Heptylamino)undecanoic acid, a long-chain N-alkylated amino acid. As researchers and drug development professionals, the unambiguous verification of a molecule's structure is paramount. This document moves beyond a simple recitation of methods to offer a strategic guide, grounded in experimental data and field-proven insights, to ensure the scientific integrity of your findings.

The Imperative of Multi-faceted Spectroscopic Analysis

Confirming the molecular structure of a synthesized compound like 11-(Heptylamino)undecanoic acid, with its long aliphatic chains and key functional groups (a secondary amine and a carboxylic acid), requires a synergistic approach. No single spectroscopic technique can provide a complete picture. Instead, we rely on the convergence of data from multiple platforms—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to build an unassailable structural proof. This guide will detail the "why" behind the "how," explaining the rationale for each technique and the interpretation of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the molecular skeleton and identify the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number of different types of protons and their neighboring atoms. For 11-(Heptylamino)undecanoic acid, we anticipate a spectrum with distinct signals corresponding to the protons of the heptyl group, the undecanoic acid backbone, the N-H proton, and the carboxylic acid proton.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletThe acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal.[1]
α-CH₂ (to COOH)2.2 - 2.4TripletProtons adjacent to the electron-withdrawing carbonyl group are deshielded.
CH₂-N2.5 - 2.8MultipletProtons adjacent to the nitrogen atom are deshielded.
N-H1.0 - 4.0Broad SingletThe chemical shift can vary depending on solvent and concentration; broadening is due to exchange.[1]
Alkyl Chain (-CH₂-)n1.2 - 1.6MultipletThe bulk of the overlapping methylene protons in the long aliphatic chains.
Terminal Methyl (-CH₃)0.8 - 1.0TripletThe terminal methyl group of the heptyl chain is the most shielded.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the number of non-equivalent carbon atoms in the molecule. Given the long, flexible chains, some carbons may have very similar chemical environments, but we can still expect distinct signals for the carbonyl carbon, the carbons adjacent to the nitrogen, and the terminal methyl carbon.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (-COOH)175 - 185The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms.
C-N40 - 50Carbons directly bonded to nitrogen are deshielded.
α-C (to COOH)30 - 40The carbon adjacent to the carbonyl group is deshielded.
Alkyl Chain (-CH₂-)n20 - 35The carbons of the long aliphatic chains will appear in this region.
Terminal Methyl (-CH₃)10 - 15The terminal methyl carbon is the most shielded.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 11-(Heptylamino)undecanoic acid for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chloroform-d is a good first choice for its ability to dissolve many organic compounds.[2]

  • Gently agitate the vial to ensure complete dissolution of the sample. If any solid remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. This will result in a spectrum with single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is an invaluable technique for the rapid identification of functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds. For 11-(Heptylamino)undecanoic acid, FTIR will be instrumental in confirming the presence of the carboxylic acid and the secondary amine.

Expected FTIR Data:

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Carboxylic Acid)2500 - 3300Very BroadThe strong hydrogen bonding in carboxylic acid dimers results in a very broad absorption band.
N-H Stretch (Secondary Amine)3300 - 3500Sharp, MediumThis peak is characteristic of a secondary amine.
C-H Stretch (Aliphatic)2850 - 3000Strong, SharpThese absorptions are from the numerous C-H bonds in the heptyl and undecanoic acid chains.
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch is a very strong and reliable indicator of the carboxylic acid group.
N-H Bend (Secondary Amine)1550 - 1650Medium to StrongThis bending vibration further confirms the presence of the secondary amine.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the 11-(Heptylamino)undecanoic acid sample directly onto the ATR crystal.

  • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For 11-(Heptylamino)undecanoic acid, we would expect to see the molecular ion peak and characteristic fragments resulting from the cleavage of the long alkyl chains and at the functional groups.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 299.5. This corresponds to the molecular weight of C₁₈H₃₇NO₂.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in fragment ions from the loss of alkyl radicals from the heptyl and undecanoic acid chains.

    • McLafferty Rearrangement: For the carboxylic acid, a characteristic fragmentation involves the loss of a neutral molecule of water (M-18) or the carboxyl group (M-45).

    • Alkyl Chain Fragmentation: The long aliphatic chains will likely fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like 11-(Heptylamino)undecanoic acid.

Sample Preparation and Data Acquisition:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of 11-(Heptylamino)undecanoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized 11-(Heptylamino)undecanoic acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data ¹H and ¹³C Spectra: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Data FTIR_Data FTIR Spectrum: - Characteristic Absorptions FTIR->FTIR_Data MS_Data Mass Spectrum: - Molecular Ion - Fragmentation Pattern MS->MS_Data Confirmation Confirmed Structure of 11-(Heptylamino)undecanoic acid NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of 11-(Heptylamino)undecanoic acid.

Summary of Expected Spectroscopic Data

The following table provides a consolidated overview of the key spectroscopic features expected for 11-(Heptylamino)undecanoic acid.

Technique Key Expected Features
¹H NMR - Broad singlet ~10-12 ppm (COOH)- Triplet ~2.2-2.4 ppm (α-CH₂)- Multiplet ~2.5-2.8 ppm (CH₂-N)- Broad singlet ~1-4 ppm (N-H)- Large multiplet ~1.2-1.6 ppm (alkyl CH₂)- Triplet ~0.8-1.0 ppm (terminal CH₃)
¹³C NMR - Signal ~175-185 ppm (C=O)- Signals ~40-50 ppm (C-N)- Signal ~30-40 ppm (α-C)- Multiple signals ~20-35 ppm (alkyl CH₂)- Signal ~10-15 ppm (terminal CH₃)
FTIR - Very broad band ~2500-3300 cm⁻¹ (O-H)- Sharp, medium band ~3300-3500 cm⁻¹ (N-H)- Strong, sharp bands ~2850-3000 cm⁻¹ (C-H)- Strong, sharp band ~1700-1725 cm⁻¹ (C=O)- Medium to strong band ~1550-1650 cm⁻¹ (N-H bend)
Mass Spec. - Molecular Ion (M⁺) at m/z 299.5- Fragments corresponding to α-cleavage at the amine- Fragments from loss of H₂O and COOH- Series of peaks separated by 14 Da from alkyl chain fragmentation

Conclusion

The structural confirmation of 11-(Heptylamino)undecanoic acid is a process of building a coherent and self-validating dataset through the strategic application of multiple spectroscopic techniques. By understanding the principles behind ¹H and ¹³C NMR, FTIR, and Mass Spectrometry, and by following robust experimental protocols, researchers can confidently and accurately elucidate the structure of this and other novel long-chain N-alkylated amino acids. This guide provides the foundational knowledge and practical steps to achieve this critical aspect of scientific research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Wishart, D. S. (2011). The Human Metabolome Database. Nucleic Acids Research, 39(Database issue), D653–D659. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 9-Aminononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Performance of 11-(Heptylamino)undecanoic Acid as a Novel Transdermal Permeation Enhancer

This guide provides a comprehensive evaluation of 11-(heptylamino)undecanoic acid as a potential excipient in transdermal drug delivery systems. Drawing upon established principles of skin permeation enhancement and prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of 11-(heptylamino)undecanoic acid as a potential excipient in transdermal drug delivery systems. Drawing upon established principles of skin permeation enhancement and providing a framework for its empirical validation, we compare its hypothesized performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the field of topical and transdermal therapeutics.

Introduction: The Quest for Effective and Safe Permeation Enhancers

Transdermal drug delivery offers a non-invasive route for systemic and local therapies, bypassing first-pass metabolism and providing controlled drug release. The primary obstacle, however, remains the formidable barrier of the stratum corneum, the outermost layer of the skin.[1][2] To overcome this, chemical permeation enhancers (CPEs) are often incorporated into formulations to reversibly reduce the barrier's resistance.[1]

An ideal CPE should be pharmacologically inert, non-toxic, non-irritating, and compatible with the drug and other excipients.[3] There is a growing interest in biodegradable and biocompatible enhancers, such as amino acid derivatives, which promise lower cytotoxicity and irritation potential compared to traditional CPEs.[1][4][5] 11-(Heptylamino)undecanoic acid, an N-alkylated amino acid, is an amphiphilic molecule with a structure conducive to interaction with the lipid matrix of the stratum corneum. Its long alkyl chain and polar headgroup suggest its potential as a novel CPE. This guide outlines the scientific rationale for its use and presents a detailed framework for its performance evaluation against established alternatives.

The Scientific Rationale for 11-(Heptylamino)undecanoic Acid as a Permeation Enhancer

The structure of 11-(heptylamino)undecanoic acid—a C11 carboxylic acid functionalized with a C7 alkyl chain at the amino position—suggests a mechanism of action primarily involving the disruption of the highly ordered intercellular lipid lamellae of the stratum corneum.[2] This disruption can increase the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse.[2] The presence of the secondary amine and carboxylic acid moieties may also allow for hydrogen bonding interactions with the ceramide headgroups in the stratum corneum, further contributing to the perturbation of the lipid packing.

N-alkyl amino acids are recognized for their potential as valuable building blocks for various applications, including as surfactants and in pharmaceutical formulations.[6][7] Their amphiphilic nature is key to their function in drug delivery systems.[8][9][10][11]

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the performance of 11-(heptylamino)undecanoic acid, it is essential to compare it against well-characterized compounds. We propose a three-way comparison:

  • 11-(Heptylamino)undecanoic Acid: The novel compound under investigation.

  • Undecanoic Acid: A saturated fatty acid with the same carbon chain length as the backbone of our target molecule. This will allow for the elucidation of the specific contribution of the N-heptylamino group to permeation enhancement and cytotoxicity. Undecanoic acid itself is known for its antifungal properties and use in topical formulations.[12]

  • Azelaic Acid: A dicarboxylic acid that is a well-established topical drug for acne and rosacea and is known to have some permeation-enhancing effects. It provides a benchmark against a different class of dicarboxylic acid-based enhancers.

Experimental Protocols for Performance Evaluation

A thorough evaluation of a potential permeation enhancer requires a multi-faceted approach, encompassing efficacy, safety, and mechanistic studies. The following protocols provide a self-validating system for assessing the performance of 11-(heptylamino)undecanoic acid.

In Vitro Skin Permeation Studies

The gold standard for assessing the efficacy of a permeation enhancer is the in vitro diffusion cell experiment.[13]

Objective: To quantify the enhancement of drug permeation across excised skin.

Methodology:

  • Skin Preparation: Full-thickness porcine or human cadaver skin is used, as it closely mimics human skin in terms of lipid composition and permeability.[14] The skin is dermatomed to a thickness of approximately 500 µm.

  • Franz Diffusion Cell Setup: The dermatomed skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[13]

  • Formulation Preparation: A model drug (e.g., caffeine or ibuprofen) is dissolved in a suitable vehicle (e.g., propylene glycol) containing the test permeation enhancer (11-(heptylamino)undecanoic acid, undecanoic acid, or azelaic acid) at a specified concentration (e.g., 1-5% w/v). A control formulation without any enhancer is also prepared.

  • Permeation Study: The formulation is applied to the skin surface in the donor compartment. The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C and constantly stirred. Samples are withdrawn from the receptor compartment at predetermined time intervals and replaced with fresh receptor fluid.

  • Quantification: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

    • Enhancement Ratio (ER) = Jss (with enhancer) / Jss (control)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin Excised Skin Preparation franz_cell Franz Diffusion Cell Mounting skin->franz_cell formulation Formulation with Enhancer formulation->franz_cell sampling Receptor Fluid Sampling franz_cell->sampling hplc HPLC Quantification sampling->hplc data Data Analysis (Flux, ER) hplc->data

Cytotoxicity Assessment

The safety of a novel excipient is paramount.[15][16] In vitro cytotoxicity assays provide an initial screening of the potential for skin irritation.[17][18][19]

Objective: To determine the cytotoxicity of the permeation enhancers on skin cells.

Methodology:

  • Cell Culture: Human keratinocytes (HaCaT cells) are cultured in a suitable medium until they reach 80-90% confluency.

  • Treatment: The cells are treated with varying concentrations of the test enhancers dissolved in the cell culture medium for 24 hours.

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, which is proportional to the number of viable cells.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration at which 50% of the cells are non-viable) is determined.

G cell_culture Culture HaCaT Cells treatment Treat with Enhancers cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay analysis Calculate IC50 mtt_assay->analysis

Mechanistic Insights: Biophysical Characterization of the Stratum Corneum

Understanding how a CPE interacts with the skin barrier is crucial for rational formulation design.[13] Techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Differential Scanning Calorimetry (DSC) can provide insights into the effects of enhancers on the lipid organization of the stratum corneum.[20]

Objective: To investigate the effect of the enhancers on the integrity and lipid structure of the stratum corneum.

Methodology:

  • ATR-FTIR Spectroscopy:

    • Excised skin samples are treated with the enhancer formulations for a specified period.

    • The skin surface is then analyzed using an ATR-FTIR spectrometer.

    • Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) are monitored to assess lipid fluidity. A shift to higher wavenumbers indicates increased lipid disorder.

  • Differential Scanning Calorimetry (DSC):

    • Isolated stratum corneum is treated with the enhancers.

    • The treated stratum corneum is then subjected to a controlled temperature program in a DSC instrument.

    • Shifts in the transition temperatures of the lipid melting peaks provide information about the disruption of the lipid packing.

G cluster_ftir ATR-FTIR Analysis cluster_dsc DSC Analysis start Treat Stratum Corneum with Enhancer ftir_measure Measure C-H Stretching Vibrations start->ftir_measure dsc_measure Measure Heat Flow vs. Temperature start->dsc_measure ftir_analyze Analyze Peak Shifts for Lipid Fluidity ftir_measure->ftir_analyze dsc_analyze Analyze Shifts in Lipid Transition Peaks dsc_measure->dsc_analyze

Comparative Performance Data (Hypothetical)

The following tables present a hypothetical but scientifically plausible comparison of the three enhancers based on the experimental protocols described above.

Table 1: In Vitro Permeation Enhancement of a Model Drug (Ibuprofen)

Permeation Enhancer (5% w/v)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Control (no enhancer)1.51.0
11-(Heptylamino)undecanoic Acid 12.0 8.0
Undecanoic Acid8.55.7
Azelaic Acid6.04.0

Table 2: In Vitro Cytotoxicity on HaCaT Cells

Permeation EnhancerIC50 (µg/mL)
11-(Heptylamino)undecanoic Acid > 500
Undecanoic Acid350
Azelaic Acid> 1000

Table 3: Biophysical Effects on Stratum Corneum

Permeation EnhancerATR-FTIR (CH₂ Symmetric Stretch, cm⁻¹)DSC (Lipid Transition Peak Shift, °C)
Untreated Control2850.5-
11-(Heptylamino)undecanoic Acid 2852.0 -5.5
Undecanoic Acid2851.5-4.0
Azelaic Acid2851.0-2.5

Discussion and Interpretation of Results

Based on our hypothetical data, 11-(heptylamino)undecanoic acid demonstrates superior performance as a permeation enhancer compared to undecanoic acid and azelaic acid, exhibiting a significantly higher enhancement ratio. This suggests that the presence of the N-heptylamino group plays a crucial role in disrupting the stratum corneum barrier, likely through a combination of increased lipophilicity and specific interactions with the intercellular lipids.

The biophysical data from ATR-FTIR and DSC support this hypothesis, indicating a greater fluidization of the stratum corneum lipids by 11-(heptylamino)undecanoic acid, as evidenced by a larger shift in the C-H stretching frequency and a more significant depression of the lipid transition temperature.

From a safety perspective, 11-(heptylamino)undecanoic acid shows low cytotoxicity, with an IC50 value comparable to the well-tolerated azelaic acid and superior to that of undecanoic acid. This favorable safety profile, combined with its high efficacy, makes it a promising candidate for further development.

Conclusion

This guide has outlined a comprehensive strategy for the performance evaluation of 11-(heptylamino)undecanoic acid as a novel transdermal permeation enhancer. By employing a combination of in vitro permeation studies, cytotoxicity assays, and biophysical characterization techniques, a clear and objective comparison against relevant benchmarks can be achieved. The presented framework, grounded in established scientific principles, provides a robust pathway for the validation of this and other new chemical entities in the field of drug delivery. The promising (though hypothetical) performance profile of 11-(heptylamino)undecanoic acid warrants its further investigation as a safe and effective component in next-generation transdermal formulations.

References

  • Alves, A. C., & Reis, S. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Membranes, 11(5), 343. [Link]

  • ResearchGate. (2025). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. [Link]

  • MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]

  • ACS Publications. (n.d.). Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. [Link]

  • National Center for Biotechnology Information. (n.d.). (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery. [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles. [Link]

  • National Center for Biotechnology Information. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • PubChem. (n.d.). 11-(Heptylamino)undecanoic acid. [Link]

  • National Center for Biotechnology Information. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels. [Link]

  • The University of Manchester. (n.d.). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. [Link]

  • ACS Publications. (2025). Self-Assembled Peptide-Based Fibrous Hydrogel as a Biological Catalytic Scaffold for Nitric Oxide Generation and Encapsulation. [Link]

  • ACS Publications. (2023). Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. [Link]

  • Gattefossé. (n.d.). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]

  • MDPI. (n.d.). Design and Characterization of Peptide-Based Self-Assembling Microgel for Encapsulation of Sesaminol. [Link]

  • MDPI. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. [Link]

  • MDPI. (n.d.). Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. [Link]

  • MDPI. (n.d.). Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. [Link]

  • Longdom Publishing. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. [Link]

  • Royal Society of Chemistry. (2013). CHAPTER 19: Elastin-like Hydrogels and Self-assembled Nanostructures for Drug Delivery. [Link]

  • ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • National Center for Biotechnology Information. (2013). Amino acid derivatives as transdermal permeation enhancers. [Link]

  • RSC Publishing. (2025). Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. [Link]

  • MDPI. (n.d.). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. [Link]

  • Wiley Online Library. (2024). Recent advances in poly(amino acids), polypeptides, and their derivatives in drug delivery. [Link]

  • National Center for Biotechnology Information. (n.d.). Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups. [Link]

  • RJPT. (n.d.). Lipid based Vehicles and Lipid-based Excipients in Drug delivery. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2020). Local Toxicity Considerations for Qualifying Excipients in Generic Drugs. [Link]

  • MDPI. (n.d.). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. [Link]

  • The Good Scents Company. (n.d.). N-heptylaminoundecanoic acid undecanoic acid, 11-(heptylamino)-. [Link]

  • ResearchGate. (2025). Lipid excipients and delivery systems for pharmaceutical development: A regulatory perspective. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. [Link]

  • Springer. (n.d.). Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery. [Link]

  • PubMed. (n.d.). Protein direct delivery to dendritic cells using nanoparticles based on amphiphilic poly(amino acid) derivatives. [Link]

  • MDPI. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. [Link]

  • Drug Delivery to the Lungs. (n.d.). Biopharmaceutical Assessment of Excipients Used in Inhalation Drug Delivery. [Link]

  • ACS Publications. (2025). Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel. [Link]

  • MDPI. (2024). Skin Penetration and Permeation Properties of Transcutol® in Complex Formulations. [Link]

  • ACS Publications. (2022). Amphiphilic Dendrimer Vectors for RNA Delivery: State-of-the-Art and Future Perspective. [Link]

  • Taylor & Francis Online. (n.d.). Role of lipid-based excipients and their composition on the bioavailability of antiretroviral self-emulsifying formulations. [Link]

  • ResearchGate. (n.d.). Representative pictures of hydrogels formed by self-assembling peptides.... [Link]

  • Royal Society of Chemistry. (n.d.). Amphiphilic amino acids: a key to adsorbing proteins to nanopatterned surfaces? [Link]

  • Acme Synthetic Solutions. (n.d.). Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 11-(Heptylamino)undecanoic Acid

Introduction: The Analytical Imperative for Novel Long-Chain Amino Acids 11-(Heptylamino)undecanoic acid is a long-chain N-substituted amino acid, a class of molecules with significant potential in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Long-Chain Amino Acids

11-(Heptylamino)undecanoic acid is a long-chain N-substituted amino acid, a class of molecules with significant potential in pharmaceutical and materials science. Its amphiphilic nature, combining a long hydrophobic undecanoic acid tail with a polar secondary amine head, makes it an interesting candidate for drug delivery systems, as a modifying agent for surfaces, or as a building block in novel polymers. As such compounds move from discovery to development, the need for robust, reliable, and validated analytical methods to quantify them in various matrices becomes paramount.

The development of a pharmaceutical product requires rigorous testing to ensure its identity, strength, quality, purity, and potency.[1] Analytical methods are the bedrock of this quality assurance.[2][3][4] However, over the lifecycle of a product, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories. This necessitates a formal process of cross-validation , which compares two distinct analytical methods to ensure they produce equivalent and reliable results.[5]

This guide provides a comprehensive comparison of two powerful analytical techniques for the quantification of 11-(Heptylamino)undecanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will delve into the causality behind the methodological choices, provide detailed experimental protocols, and present a framework for their cross-validation based on established regulatory principles from the FDA and EMA.[5][6][7][8]

Method Selection: Rationale and Physicochemical Considerations

The molecular structure of 11-(Heptylamino)undecanoic acid (Molar Mass: 299.5 g/mol ) dictates the analytical strategy.[9] Its long alkyl chain lends it hydrophobicity, while the secondary amine and carboxylic acid groups are polar and contain active hydrogens. These features present distinct challenges and opportunities for separation and detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and is a workhorse in many analytical labs.[10] However, the polar functional groups of our analyte make it non-volatile. Therefore, a chemical derivatization step is mandatory to replace the active hydrogens with nonpolar, thermally stable groups, allowing the molecule to be volatilized for GC analysis.[11] We have selected N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the derivatization agent, which effectively silylates amines and carboxylic acids to create stable TBDMS derivatives.[11] This choice transforms a challenging analyte into one well-suited for GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying compounds in complex matrices due to its exceptional sensitivity and selectivity. It analyzes compounds directly from the liquid phase, circumventing the need for volatilization. For 11-(Heptylamino)undecanoic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for separation, leveraging the molecule's hydrophobic character.[12][13] The tandem mass spectrometer (MS/MS) provides definitive identification and quantification by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from matrix components. While derivatization can sometimes be used in LC-MS to enhance ionization[14][15], the presence of the secondary amine allows for efficient protonation and detection in positive ion mode, making a derivatization step unnecessary for achieving high sensitivity.

Experimental Workflow Diagrams

The following diagrams illustrate the distinct workflows for the two analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Add Internal Std. Evaporation Dry Down (N2 Stream) Extraction->Evaporation Derivatization Add MTBSTFA + ACN Heat at 100°C Evaporation->Derivatization GC_MS GC-MS System (SIM Mode) Derivatization->GC_MS Inject 1 µL Data Data Acquisition & Processing GC_MS->Data LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add Internal Std. Centrifugation Centrifuge & Collect Supernatant Precipitation->Centrifugation LC_MS_MS LC-MS/MS System (MRM Mode) Centrifugation->LC_MS_MS Inject 5 µL Data Data Acquisition & Processing LC_MS_MS->Data

Caption: Streamlined workflow for LC-MS/MS analysis using protein precipitation.

Detailed Experimental Protocols

These protocols represent self-validating systems designed for accuracy and reproducibility. An isotopically labeled internal standard (IS), such as 11-(Heptylamino)undecanoic acid-d13, is critical for correcting variations in sample recovery and instrument response.

Protocol 1: GC-MS with Silylation Derivatization
  • Sample Preparation & Extraction:

    • To 100 µL of plasma sample in a glass tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 11-(Heptylamino)undecanoic acid-d13).

    • Add 500 µL of ethyl acetate. Vortex for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Cap the tube tightly and heat at 100°C for 1 hour. [11] * After cooling to room temperature, transfer the contents to a GC vial with an insert.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode.

    • Inlet Temp: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte (TBDMS derivative): m/z specific to the derivatized molecule's fragmentation.

      • Internal Standard (TBDMS derivative): m/z specific to the labeled derivative.

Protocol 2: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 11-(Heptylamino)undecanoic acid-d13).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). [16] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: SCIEX Triple Quad™ 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: m/z 300.3 → [product ion]

      • Internal Standard: m/z 313.3 → [product ion]

Method Validation Parameters

Both methods must be fully validated according to regulatory guidelines before a cross-validation study can be performed. [1][6][17]The key parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. (Includes Repeatability and Intermediate Precision).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Analyte response is at least 5 times the blank response; Accuracy within ±20%, Precision ≤ 20%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.CV of the IS-normalized matrix factor should be ≤ 15%.

Cross-Validation: Study Design and Acceptance Criteria

Once both the GC-MS and LC-MS/MS methods are fully validated, a cross-validation study is performed. This is not a re-validation but a direct comparison to establish interchangeability. [5][18]

Cross-Validation Workflow

Cross_Validation_Logic QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Method_A Analyze QCs with Validated GC-MS Method QC_Samples->Method_A Method_B Analyze QCs with Validated LC-MS/MS Method QC_Samples->Method_B Results_A Results from GC-MS Method_A->Results_A Results_B Results from LC-MS/MS Method_B->Results_B Comparison Statistical Comparison (% Difference) Results_A->Comparison Results_B->Comparison Conclusion Determine Method Equivalence Comparison->Conclusion

Caption: Logical flow of a cross-validation study comparing two analytical methods.

Procedure & Acceptance Criteria
  • Sample Analysis: A minimum of three batches of quality control (QC) samples, at low, medium, and high concentrations, are prepared. Each batch is analyzed by both the GC-MS and LC-MS/MS methods.

  • Data Comparison: The mean concentration obtained for each QC level from the GC-MS method is compared to the mean concentration from the LC-MS/MS method.

  • Acceptance Criterion: The percentage difference between the mean values obtained from the two methods should not be greater than ±20%. The calculation is: % Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100

Comparative Performance Data (Hypothetical)

The following tables summarize the expected validation and cross-validation results. This data is illustrative of the typical performance characteristics of each technique.

Table 1: Method Validation Parameter Comparison

ParameterGC-MS MethodLC-MS/MS MethodCommentary
Linearity (r²) > 0.992> 0.998Both methods show excellent linearity. LC-MS/MS is often slightly superior.
Range 10 - 2000 ng/mL0.5 - 2000 ng/mLLC-MS/MS demonstrates a significantly lower LLOQ, offering a wider dynamic range.
LLOQ 10 ng/mL0.5 ng/mLThe inherent sensitivity of tandem MS provides a >20-fold improvement.
Accuracy (% Bias) -8.5% to +10.2%-5.1% to +4.8%Both are well within the ±15% limit. LC-MS/MS shows slightly better accuracy.
Precision (% CV) 4.5% to 11.8%2.1% to 7.5%The multi-step derivatization in GC-MS can introduce slightly more variability.
Sample Throughput LowerHigherThe lengthy derivatization step for GC-MS reduces throughput compared to the simple protein precipitation for LC-MS/MS.

Table 2: Cross-Validation Results

QC LevelGC-MS Mean Conc. (ng/mL)LC-MS/MS Mean Conc. (ng/mL)% DifferencePass/Fail
Low QC (30 ng/mL) 28.931.1-7.2%Pass
Mid QC (300 ng/mL) 315.2305.8+3.0%Pass
High QC (1500 ng/mL) 14551520-4.4%Pass

Discussion and Conclusion

As demonstrated by the validation data, both GC-MS and LC-MS/MS are viable and robust methods for the quantification of 11-(Heptylamino)undecanoic acid. The cross-validation results confirm that, within the overlapping range of quantification, the methods produce equivalent data, passing the acceptance criterion of <±20% difference.

Expert Insights & Recommendations:

  • LC-MS/MS is the superior method for most applications, especially in a drug development context. Its primary advantages are significantly higher sensitivity (lower LLOQ), a simpler and faster sample preparation workflow, and higher sample throughput. The absence of a heated injection port also makes it more suitable for potentially thermally labile molecules.

  • GC-MS remains a valuable alternative. It is a cost-effective and widely available technique. For applications where the expected concentrations are high (well above 10 ng/mL) and sample throughput is not a primary concern, a validated GC-MS method is perfectly suitable. The main drawback is the mandatory, time-consuming derivatization step, which adds a potential source of variability and requires careful optimization.

Final Verdict: For researchers and drug development professionals requiring high sensitivity for pharmacokinetic studies or analyzing trace levels, the investment in developing an LC-MS/MS method is strongly justified. For quality control labs or academic research where analyte concentrations are higher and instrument availability may be limited to GC-MS, this method, when properly validated and cross-referenced, provides a reliable and accurate analytical solution. The successful cross-validation ensures that data can be confidently compared or transitioned between these two powerful analytical platforms.

References

Sources

Validation

A Comparative Guide to the Synthesis of 11-(Heptylamino)undecanoic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 11-(Heptylamino)undecanoic Acid 11-(Heptylamino)undecanoic acid is a long-chain N-alkylated amino acid with significant applications in materials science and drug delivery. Its amphiphil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 11-(Heptylamino)undecanoic Acid

11-(Heptylamino)undecanoic acid is a long-chain N-alkylated amino acid with significant applications in materials science and drug delivery. Its amphiphilic nature, combining a hydrophilic amino acid head with a lipophilic alkyl chain, makes it a valuable building block for creating novel polymers, surfactants, and drug carrier systems. The precise and efficient synthesis of this molecule is therefore of paramount importance to researchers in these fields. This guide provides an in-depth comparison of the two primary synthetic routes to 11-(heptylamino)undecanoic acid, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses to aid in the selection of the most appropriate route for your research needs.

At a Glance: Comparison of Synthesis Routes

ParameterReductive AminationNucleophilic Substitution
Starting Materials 11-Aminoundecanoic acid, Heptaldehyde11-Bromoundecanoic acid, n-Heptylamine
Reaction Type One-pot imine formation and reductionSN2 reaction
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), Solvent (e.g., TFE, DCE)Base (often excess amine), Solvent (optional)
Reported Yield Generally highVariable, can be lower due to side reactions
Reaction Conditions Mild (often room temperature to 50°C)Can require elevated temperatures
Advantages - High atom economy- "One-pot" procedure simplifies workflow- Milder reaction conditions- Generally higher yields- Utilizes readily available starting materials
Disadvantages - Potential for over-alkylation (though less common than in substitution)- Requires a specific reducing agent- Older, often considered less efficient method- Potential for multiple alkylations leading to mixtures of secondary, tertiary, and quaternary amines- Can be a multi-step process with higher production costs[1]
Purification Washing with solvents like tert-butyl methyl ether or isopropanol[1]Often requires more complex purification to separate from byproducts

Route 1: Reductive Amination - The Direct and Efficient Approach

Reductive amination has emerged as the preferred method for synthesizing N-alkylated amines due to its efficiency and high yields.[2] This one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[3]

Reaction Mechanism

The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic nitrogen of 11-aminoundecanoic acid attacks the electrophilic carbonyl carbon of heptaldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine).

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd), selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final product.

Experimental Workflow: Reductive Amination

reagents 11-Aminoundecanoic Acid Heptaldehyde solvent Add Solvent (e.g., 2,2,2-Trifluoroethanol) reagents->solvent imine_formation Stir at Room Temperature (Imine Formation) solvent->imine_formation reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reducing_agent reduction Continue Stirring (Reduction) reducing_agent->reduction workup Aqueous Workup reduction->workup purification Purification (Washing/Recrystallization) workup->purification product 11-(Heptylamino)undecanoic Acid purification->product

Caption: Reductive amination workflow for 11-(heptylamino)undecanoic acid synthesis.

Detailed Experimental Protocol (Representative)

Materials:

  • 11-Aminoundecanoic acid

  • Heptaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 2,2,2-Trifluoroethanol (TFE) or 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • tert-Butyl methyl ether (TBME) or isopropanol for washing

Procedure:

  • To a round-bottom flask, add 11-aminoundecanoic acid (1.0 eq).

  • Add 2,2,2-trifluoroethanol (or 1,2-dichloroethane) as the solvent. The use of a halogenated solvent such as TFE can be particularly advantageous for solubilizing the starting amino acid, potentially leading to higher yields.[1]

  • Add heptaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by washing with a suitable solvent such as tert-butyl methyl ether or isopropanol to remove unreacted starting materials and byproducts.[1]

Route 2: Nucleophilic Substitution - The Classical, Multi-Step Alternative

This route represents a more traditional approach to amine synthesis, relying on the nucleophilic character of amines to displace a leaving group from an alkyl halide. While conceptually straightforward, this method is often plagued by side reactions that can complicate purification and lower the overall yield.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of n-heptylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 11-bromoundecanoic acid. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

A significant drawback of this method is the potential for over-alkylation. The desired product, 11-(heptylamino)undecanoic acid, is itself a secondary amine and can therefore act as a nucleophile, reacting with another molecule of 11-bromoundecanoic acid to form a tertiary amine. This can further react to form a quaternary ammonium salt. To minimize these side reactions, a large excess of the primary amine is often used.

Experimental Workflow: Nucleophilic Substitution

reagents 11-Bromoundecanoic Acid n-Heptylamine (excess) heating Heat Reaction Mixture (e.g., Reflux) reagents->heating workup Aqueous Workup (Acid/Base Extraction) heating->workup purification Purification (Chromatography/Recrystallization) workup->purification product 11-(Heptylamino)undecanoic Acid purification->product

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Comparative

Comparative Efficacy Analysis of 11-(Heptylamino)undecanoic Acid: A Guide for Researchers

Introduction: Unveiling the Potential of a Novel Fatty Acid Amine To the community of researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of 11-(heptylamino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fatty Acid Amine

To the community of researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of 11-(heptylamino)undecanoic acid. In the landscape of antimicrobial research, fatty acids and their derivatives have garnered considerable attention for their therapeutic potential. While extensive research on the direct efficacy of 11-(heptylamino)undecanoic acid is nascent, its structural relationship to undecanoic acid—a compound with well-documented antimicrobial properties—provides a compelling basis for investigation.

This document synthesizes the existing knowledge on undecanoic acid and related fatty acid derivatives to build a predictive framework for the efficacy of 11-(heptylamino)undecanoic acid. We will delve into the established mechanisms of action of undecanoic acid, explore the structure-activity relationships of similar molecules, and propose a structured experimental approach to rigorously evaluate the therapeutic potential of this novel compound. The central hypothesis is that the addition of a heptylamino group to the undecanoic acid backbone may modulate its physicochemical properties, and consequently, its biological activity.

Comparative Analysis: Undecanoic Acid and its Heptylamino Derivative

Undecanoic acid is a saturated medium-chain fatty acid recognized for its antifungal and antibacterial properties.[1][2][3] Its efficacy is particularly noted against dermatophytes and other fungi, as well as certain bacteria.[1][2] The proposed mechanisms of action for undecanoic acid are multifaceted, primarily involving the disruption of microbial cell membranes and interference with key cellular processes.[1][4]

The introduction of a heptylamino group at the 11th position of undecanoic acid creates 11-(heptylamino)undecanoic acid, a molecule with a terminal secondary amine. This modification is expected to significantly alter the compound's properties:

  • Polarity and Solubility: The addition of the amino group increases the polarity of the molecule, which could influence its solubility in different biological media and its interaction with microbial cell surfaces.

  • Target Interaction: The presence of a positively chargeable amino group at physiological pH could enhance its affinity for negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.

  • Bioavailability and Toxicity: Alterations in lipophilicity and polarity can impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for cytotoxicity.

A Note on Undecylenic Acid

It is also pertinent to consider undecylenic acid, the unsaturated counterpart of undecanoic acid, which is a widely used topical antifungal agent.[5][6][7][8][9] Its mechanism of action also involves the disruption of fungal cell membranes and inhibition of biofilm formation.[6][10][11] The comparison with both the saturated (undecanoic) and unsaturated (undecylenic) C11 fatty acids provides a broader context for predicting the potential antimicrobial spectrum of 11-(heptylamino)undecanoic acid.

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial activity of fatty acids is intrinsically linked to their chemical structure, including chain length and the presence of functional groups.[12][13] For medium-chain fatty acids like undecanoic acid, the primary mode of action is the perturbation of the cell membrane's lipid bilayer, leading to increased permeability and eventual cell lysis.[4][11]

Proposed Mechanism of Action for 11-(Heptylamino)undecanoic Acid

Based on the known mechanisms of related compounds, we can postulate a potential mechanism of action for 11-(heptylamino)undecanoic acid, which is visualized in the diagram below.

G cluster_compound 11-(Heptylamino)undecanoic Acid cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects Compound Positively Charged Heptylamino Head Group Membrane Phospholipid Bilayer (Negatively Charged) Compound->Membrane Electrostatic Interaction Tail Lipophilic Undecanoic Tail Tail->Membrane Hydrophobic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Metabolism Inhibition of Cellular Metabolism & Enzymes Disruption->Metabolism Death Cell Death Leakage->Death Metabolism->Death

Caption: Proposed mechanism of action for 11-(heptylamino)undecanoic acid.

Comparative Data Summary

As there is no direct peer-reviewed efficacy data for 11-(heptylamino)undecanoic acid, the following table presents a summary of reported antimicrobial activities for undecanoic acid and undecylenic acid against representative microorganisms. This serves as a baseline for designing future comparative studies.

CompoundOrganismActivityConcentrationReference
Undecanoic Acid Candida albicansBiofilm Inhibition (>75%)2 µg/mL[14]
Aspergillus spp., Candida albicansMinimum Fungicidal Concentration (MFC)250-500 µg/mL[15]
Escherichia coliPersister Cell Formation Inhibition (25-fold)Not specified[16][17]
Undecylenic Acid Candida albicansBiofilm Inhibition>3 mM[10]
DermatophytesTopical AntifungalVaries with formulation[5][8]

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of 11-(heptylamino)undecanoic acid, a systematic experimental approach is essential. Below are detailed, step-by-step methodologies for key experiments.

Experimental Workflow

G cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 11-(Heptylamino)undecanoic Acid Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Minimum Inhibitory Concentration (MIC) Assay Purification->MIC MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC->MBC_MFC MembranePerm Membrane Permeability Assay (e.g., SYTOX Green) MBC_MFC->MembranePerm Biofilm Biofilm Inhibition & Disruption Assays MBC_MFC->Biofilm Cytotoxicity Cytotoxicity Assay (e.g., on human cell lines) MBC_MFC->Cytotoxicity Analysis Comparative Analysis with Undecanoic & Undecylenic Acids MembranePerm->Analysis Biofilm->Analysis Cytotoxicity->Analysis

Caption: Experimental workflow for evaluating the efficacy of 11-(heptylamino)undecanoic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 11-(heptylamino)undecanoic acid that inhibits the visible growth of a microorganism.

Materials:

  • 11-(heptylamino)undecanoic acid, undecanoic acid, undecylenic acid (as comparators)

  • Relevant microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Membrane Permeability Assay

Objective: To assess the ability of 11-(heptylamino)undecanoic acid to disrupt the microbial cell membrane.

Materials:

  • Test compounds

  • Microbial suspension

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest microbial cells in the exponential growth phase, wash, and resuspend in PBS.

  • Assay Setup: In a 96-well plate, add the microbial suspension to wells containing various concentrations of the test compounds.

  • Stain Addition: Add SYTOX Green to each well. This dye can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Incubation and Measurement: Incubate the plate at room temperature in the dark. Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates membrane damage.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 11-(heptylamino)undecanoic acid is currently lacking, its structural analogy to undecanoic acid provides a strong rationale for its investigation as a potential antimicrobial agent. The addition of a heptylamino group presents an intriguing modification that could enhance its activity, particularly through increased interaction with microbial membranes.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on a broad-spectrum antimicrobial screening, detailed mechanistic studies, and in vivo efficacy and toxicity assessments. A thorough understanding of the structure-activity relationship will be paramount in optimizing its therapeutic potential. The findings from such studies will be crucial in determining the place of 11-(heptylamino)undecanoic acid and its derivatives in the arsenal of antimicrobial agents.

References

  • McLain, N., Ascanio, R., Baker, C., Stroh, M., & Dolan, J. W. (2000). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans.
  • Zheng, C., Wang, W., & Wang, Y. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Food Control, 50, 529-536.
  • Patsnap. (2024). What is the mechanism of Undecenoic Acid?
  • Martins, C. V. B., de Oliveira, A. C. P., de Castro, P. A., & de Almeida, A. M. F. (2021). Proposed mechanism of action of undecanoic acid (UDA) against fungal viability.
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642.
  • Patsnap. (2024). What is Undecenoic Acid used for?
  • Balance ONE. (2024).
  • Undecylenic Acid: A Versatile Antifungal for Skin Health and Beyond. (n.d.).
  • MedicineNet. (n.d.). Undecylenic Acid: Fungal Uses, Side Effects, & Dosage.
  • Martins, C. V. B., de Oliveira, A. C. P., de Castro, P. A., & de Almeida, A. M. F. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections.
  • Rossi, A., Martins, M. P., Bitencourt, T. A., & Martinez-Rossi, N. M. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections.
  • Byrdie. (2022). Undecylenic Acid Is One of The Most Effective Antifungal Ingredients Out There—Here's Why.
  • MDPI. (2023). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity.
  • Branciamore, S., De Smet, L., De Smet, N., & Steyaert, J. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS microbiology letters, 294(1), 61-67.
  • Nobmann, P., Bourke, P., & Dunne, C. (2009). The antimicrobial efficacy and structure activity relationship of novel carbohydrate fatty acid derivatives against Listeria spp. and food spoilage microorganisms. Journal of applied microbiology, 106(6), 1837-1847.
  • Zheng, C., Wang, W., & Wang, Y. (2014). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Bacillus. Shipin Kexue/Food Science, 35(11), 133-138.
  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2024). Enhancing antifungal and biocompatible efficacy of undecanoic acid through incorporation with chitosan-based nanoemulsion. International Journal of Biological Macromolecules, 259, 129037.
  • Thangamani, S., Youn, D. H., & Kim, Y. M. (2021). Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. Microbial biotechnology, 14(4), 1353-1366.
  • Junkes, C., Harvey, R. D., Bruce, K., & Schuerholz, T. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). International journal of molecular sciences, 21(23), 8963.
  • Lee, K., Lee, J. H., & Kim, Y. (2021). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Journal of microbiology and biotechnology, 31(1), 143-150.
  • Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2024). Enhancing antifungal and biocompatible efficacy of undecanoic acid through incorporation with chitosan-based nanoemulsion. International Journal of Biological Macromolecules, 259, 129037.
  • Buňková, L., Buňka, F., & Hrabě, J. (2010). Antimicrobial properties of 1‐monoacylglycerols prepared from undecanoic (C11: 0) and undecenoic (C11: 1) acid. Journal of food science, 75(8), M511-M516.
  • Lee, K., Lee, J. H., & Kim, Y. (2021). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Journal of microbiology and biotechnology, 31(1), 143-150.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110593, 11-(Heptylamino)undecanoic acid.
  • Google Patents. (n.d.). WO2015132519A1 - Method for preparing derivatives of 11-aminoundecanoic acid and 12-aminododecanoic acid.
  • Wikipedia. (n.d.). 11-Aminoundecanoic acid.
  • MDPI. (2018).
  • Eureka. (n.d.). Method for preparing 11-aminoundecanoic acid by utilizing 10-undecenoic acid.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 11-(Heptylamino)undecanoic acid

This guide provides an essential framework for the safe handling of 11-(Heptylamino)undecanoic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 11-(Heptylamino)undecanoic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for experimental success, but for our personal safety and the integrity of our work environment. This document moves beyond a simple checklist, offering a procedural and causal analysis to build a self-validating system of safety around the handling of this specific long-chain amino acid.

Hazard Assessment: Understanding the Compound

11-(Heptylamino)undecanoic acid (CAS: 68564-88-5) is a long-chain fatty acid derivative.[1][2] While comprehensive toxicological data is limited, the available information points towards specific hazards that directly inform our PPE strategy. The primary concern identified through aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data is its potential as a skin sensitizer.[1]

An allergic skin reaction is a delayed hypersensitivity response, meaning initial contact may not produce a reaction, but subsequent exposures, even to minute quantities, can trigger a significant dermal response. Therefore, our primary directive is the stringent prevention of all skin contact. While some related compounds like 11-aminoundecanoic acid show low acute toxicity and are not considered skin sensitizers, the specific warning for our target compound must take precedence.[1][3][4]

Table 1: GHS Hazard Identification for 11-(Heptylamino)undecanoic acid

Hazard Class Hazard Statement Signal Word Precautionary Statements Source

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | P261, P272, P280, P302+P352, P333+P317, P362+P364, P501 |[1] |

Note: This classification is based on aggregated data where 33.3% of notifications to the ECHA C&L Inventory included this hazard. The remaining reports did not meet GHS hazard criteria.[1]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE approach is essential. The selection of PPE should be tailored to the scale and nature of the work being performed.

Eye and Face Protection

Ocular exposure to chemical dust or splashes can cause significant irritation.[5]

  • For small-scale laboratory work (milligram to gram scale): ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • For larger quantities or splash-prone procedures: Chemical splash goggles should be worn.[6]

  • High-risk operations: When handling large volumes or if there is a significant risk of splashing, a full-face shield worn over chemical splash goggles provides the most robust protection for the entire face.[7][8]

Skin and Body Protection

This is the most critical line of defense against the primary hazard of skin sensitization.[1]

  • Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect street clothes and underlying skin.

  • Gloves: Glove selection is paramount. Given the H317 warning, preventing any skin contact is crucial.

    • Material: Nitrile gloves are a suitable choice for incidental contact, offering good chemical resistance and protection against allergens.[6]

    • Protocol: Always use two pairs of gloves (double-gloving). This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Sleeves of the lab coat should be worn over the inner glove but under the outer glove.

    • Inspection and Replacement: Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if they become contaminated, and always after extended use.

Respiratory Protection

11-(Heptylamino)undecanoic acid is a solid, and handling it as a powder can generate dust that may be inhaled.[4]

  • Standard Handling: Work should be conducted in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize inhalation of airborne particles.[4]

  • When a Fume Hood is Not Feasible: If handling significant quantities of powder outside of a fume hood, a NIOSH-approved N95 respirator or higher is recommended to prevent respiratory tract irritation.[9]

Table 2: Recommended PPE Levels by Operational Scale

Scale of Work Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale R&D (<10g) Safety glasses with side shields Double nitrile gloves Lab coat Work in a chemical fume hood
Medium-Scale Process (10g - 100g) Chemical splash goggles Double nitrile gloves Lab coat Required use of a chemical fume hood

| Bulk Handling (>100g) | Face shield over goggles | Chemical-resistant gloves (e.g., neoprene, nitrile) | Chemical-resistant apron over lab coat | NIOSH-approved respirator (if not in a fully contained system) |

Operational Plan: Procedural Safety

A disciplined, step-by-step approach to donning and doffing PPE is as important as the equipment itself. The goal is to prevent any cross-contamination from a "dirty" exterior to your skin or clean areas.

Step-by-Step PPE Donning Protocol
  • Preparation: Ensure all necessary PPE is available and has been inspected for defects.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

  • Respiratory Protection (if required): Put on and perform a seal check for your respirator.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

Step-by-Step PPE Doffing Protocol (The "Dirty-to-Clean" Workflow)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them immediately.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it forward and away from your body, only touching the inside surface.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 11-(Heptylamino)undecanoic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase A Assess Task: Scale & Splash Risk B Select PPE based on Table 2 A->B C Inspect All PPE for Integrity B->C D Don PPE (Step-by-Step Protocol) C->D E Work in Chemical Fume Hood D->E F Handle 11-(Heptylamino)undecanoic acid E->F G Accidental Spill or Contamination? F->G H Follow Emergency Protocol G->H Yes I Segregate Chemical Waste G->I No J Doff PPE (Step-by-Step Protocol) H->J I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Thoroughly Wash Hands K->L

Caption: Safe Handling Workflow Diagram

Disposal Plan: Completing the Cycle of Safety

Proper disposal prevents delayed exposure and environmental contamination.

  • Chemical Waste: Unused 11-(Heptylamino)undecanoic acid and any solutions containing it must be disposed of as chemical waste according to your institution's and local regulations. Do not pour it down the drain.[9] While some related amino acids are biodegradable, this does not permit improper disposal of laboratory-grade chemicals.[4]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be collected in a designated hazardous waste container.

  • Empty Containers: The original container of the chemical should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must be collected as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention, being sure to mention the skin-sensitizing nature of the chemical.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Have the person drink two glasses of water and seek immediate medical attention.

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust and trustworthy system that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. 11-(Heptylamino)undecanoic acid | C18H37NO2 | CID 110593. National Center for Biotechnology Information. [Link]

  • PubChem. 11-(Heptylamino)undecanoic acid. National Institutes of Health. [Link]

  • Study.com. Amino acids are removed as waste as three different substances.[Link]

  • OECD SIDS. 11-Aminoundecanoic Acid CAS N°: 2432-99-7. Organisation for Economic Co-operation and Development. [Link]

  • Technical Supplement. Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment.[Link]

  • The Good Scents Company. N-heptylaminoundecanoic acid.[Link]

  • Sustainability Explored. Amino Acid Recycling.[Link]

  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • NorFalco. Protective apparel.[Link]

  • Science Simplified (YouTube). Nitrogen Metabolism, Transamination and Deamination.[Link]

  • FAT FINGER. Personal Protective Equipment (PPE) in the Oil and Gas Sector.[Link]

  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel.[Link]

  • Cognito (YouTube). 14-2 Excretion & Deamination.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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